CCL-34
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C32H62N2O8 |
|---|---|
Molecular Weight |
602.8 g/mol |
IUPAC Name |
N-[(2S)-1-oxo-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-(undecylamino)propan-2-yl]dodecanamide |
InChI |
InChI=1S/C32H62N2O8/c1-3-5-7-9-11-13-15-17-19-21-27(36)34-25(24-41-32-30(39)29(38)28(37)26(23-35)42-32)31(40)33-22-20-18-16-14-12-10-8-6-4-2/h25-26,28-30,32,35,37-39H,3-24H2,1-2H3,(H,33,40)(H,34,36)/t25-,26+,28-,29-,30+,32-/m0/s1 |
InChI Key |
RHZGTZCSKQCTKA-JZYYMOCISA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of CCL-34: A Synthetic TLR4 Agonist for Immune Modulation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
CCL-34 is a synthetic, bioactive glycolipid, structurally analogous to α-galactosylceramide, that has been identified as a potent activator of Toll-like receptor 4 (TLR4).[1][2][3] Its mechanism of action primarily involves the stimulation of innate immune cells, particularly dendritic cells (DCs) and macrophages, leading to the initiation and enhancement of adaptive immune responses. By activating the TLR4 signaling cascade, this compound promotes DC maturation, enhances antigen presentation, and drives the polarization of macrophages towards a pro-inflammatory M1 phenotype. These cellular effects underpin its potential as an immunostimulator and vaccine adjuvant, with demonstrated anti-tumor activity in preclinical models.[1] This technical guide provides a comprehensive overview of the molecular mechanism of this compound, detailing its signaling pathways, effects on immune cells, and the experimental methodologies used to elucidate its function.
Core Mechanism: TLR4 Activation
The central mechanism of action of this compound is its function as a Toll-like receptor 4 (TLR4) agonist.[1][2][3] Unlike the canonical TLR4 ligand, lipopolysaccharide (LPS), this compound is a synthetic small molecule with a well-defined structure, offering advantages in terms of manufacturing and reduced toxicity.[1] The activation of TLR4 by this compound is dependent on the presence of the co-receptors MD2 and CD14. Upon binding, this compound induces a conformational change in the TLR4/MD2 complex, leading to the recruitment of intracellular adaptor proteins and the initiation of downstream signaling cascades. The TLR4-dependent nature of this compound's activity has been confirmed in studies using TLR4-defective C3H/HeJ mice, where the effects of this compound were significantly diminished compared to TLR4-competent C3H/HeN mice.[1][3]
Downstream Signaling Pathways
The binding of this compound to the TLR4 receptor complex triggers two major downstream signaling pathways, which are common to TLR4 activation: the MyD88-dependent pathway and the TRIF-dependent (MyD88-independent) pathway. These pathways culminate in the activation of key transcription factors, namely Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factor 3 (IRF3), which orchestrate the expression of a wide array of pro-inflammatory and immunomodulatory genes.
MyD88-Dependent Pathway leading to NF-κB Activation
This pathway is crucial for the inflammatory response induced by this compound.
-
Initiation: Upon this compound binding, the Toll/interleukin-1 receptor (TIR) domain of TLR4 recruits the adaptor protein Myeloid differentiation primary response 88 (MyD88) via the TIR-containing adaptor protein (TIRAP).
-
Signal Transduction: MyD88 then recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family. This leads to the activation of TNF receptor-associated factor 6 (TRAF6).
-
NF-κB Activation: Activated TRAF6, in conjunction with other proteins, activates the IκB kinase (IKK) complex. The IKK complex phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the transcription factor NF-κB (typically the p50/p65 heterodimer), allowing it to translocate to the nucleus.
-
Gene Expression: In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines such as IL-12, TNF-α, and IL-6.[1]
TRIF-Dependent Pathway leading to IRF3 Activation
This pathway is primarily responsible for the induction of type I interferons and other late-phase inflammatory genes.
-
Initiation: Following this compound binding, the TLR4 complex can also recruit the TRIF-related adaptor molecule (TRAM), which in turn recruits the TIR-domain-containing adapter-inducing interferon-β (TRIF).
-
Signal Transduction: TRIF serves as a platform to activate TANK-binding kinase 1 (TBK1) and IKKε.
-
IRF3 Activation: These kinases phosphorylate the transcription factor IRF3. Phosphorylated IRF3 dimerizes and translocates to the nucleus.
-
Gene Expression: In the nucleus, the IRF3 dimer, often in concert with other transcription factors like NF-κB and AP-1, binds to interferon-stimulated response elements (ISREs) in the promoters of target genes, leading to the transcription of type I interferons (IFN-α/β) and other IFN-inducible genes.
Cellular Effects of this compound
The activation of TLR4 signaling by this compound leads to profound functional changes in key innate immune cells.
Dendritic Cell (DC) Maturation
This compound is a potent inducer of DC maturation, a critical process for the initiation of T-cell mediated immunity.[1][2][3]
-
Phenotypic Changes: Treatment of immature DCs with this compound induces a characteristic mature morphology with the formation of dendrites.[1][3] It also upregulates the expression of the DC maturation marker CD83 in a dose-dependent manner.[2][3]
-
Cytokine Production: this compound stimulates mature DCs to produce high levels of IL-12p70, a key cytokine for driving Th1-polarized immune responses.[1][2][3]
-
Functional Consequences: Mature DCs induced by this compound exhibit reduced phagocytic capacity, a hallmark of maturation.[1][3] Concurrently, they show an enhanced ability to stimulate the proliferation of allogeneic naive CD4+ T cells and their secretion of IFN-γ.[1][2][3]
Table 1: Effect of this compound on Dendritic Cell Maturation Markers and Function
| Parameter | Treatment | Observation | Reference |
| CD83 Expression | This compound | Dose-dependent increase | [2][3] |
| IL-12p70 Production | This compound | Dose-dependent increase | [1][2][3] |
| Phagocytosis | This compound | Reduced capacity | [1][3] |
| Allostimulatory Activity | This compound | Increased naive CD4+ T cell proliferation | [1][2][3] |
| T-cell Cytokine Secretion | Co-culture with this compound treated DCs | Increased IFN-γ production by T cells | [1][2][3] |
Macrophage Activation and Polarization
This compound activates macrophages and skews them towards a classical M1 pro-inflammatory phenotype.[1]
-
M1 Polarization: Gene expression profiling of macrophages treated with this compound reveals an M1-polarized signature.[1]
-
Enhanced Antigen Processing: this compound-activated macrophages exhibit an increased ability to process antigens.
-
Cytokine Production: this compound induces the production of IL-12 in bone marrow-derived macrophages (BMDMs).
-
Increased Co-stimulatory Molecule Expression: Treatment with this compound increases the surface expression of CD80 and CD86 on macrophages.
Table 2: Effect of this compound on Macrophage Activation
| Parameter | Cell Type | This compound Concentration | Observation | Reference |
| M1 Polarization | Macrophages | Not specified | M1 gene expression profile | [1] |
| IL-12 Production | BMDMs | 30 µM | Increased Il-12a and Il-12b mRNA and IL-12p70 protein | |
| CD80 Expression | BMDMs | 30 µM | Increased percentage of CD80+ MHC-II+ cells | |
| CD86 Expression | BMDMs | 30 µM | Increased percentage of CD86+ MHC-II+ cells | |
| Antigen Processing | BMDMs | 30 µM | Enhanced processing of DQ-OVA |
Preclinical In Vivo Activity
The immunostimulatory effects of this compound translate into anti-tumor activity in vivo. In a syngeneic bladder cancer model, this compound treatment delayed tumor growth. This effect was shown to be TLR4-dependent, as it was absent in TLR4-defective mice.[1] The anti-tumor response is associated with the induction of Th1 adaptive immunity, as evidenced by increased expression of IFN-γ and IL-12, and the presence of CD4+ and CD8+ T cells, as well as CD11b+ and CD11c+ cells in the tumor microenvironment.[1]
Experimental Protocols
In Vitro Dendritic Cell Maturation Assay
This protocol outlines the general steps for assessing the effect of this compound on the maturation of human monocyte-derived dendritic cells (Mo-DCs).
Detailed Methodologies:
-
Isolation of Monocytes: Human peripheral blood mononuclear cells (PBMCs) are isolated from buffy coats by Ficoll-Paque density gradient centrifugation. CD14+ monocytes are then purified from PBMCs using anti-CD14 magnetic beads.
-
Generation of Immature DCs: Purified monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, GM-CSF (e.g., 50 ng/mL), and IL-4 (e.g., 50 ng/mL) for 5-7 days to generate immature DCs.
-
This compound Treatment: Immature DCs are harvested and treated with various concentrations of this compound (e.g., 1-30 µM), LPS (e.g., 100 ng/mL) as a positive control, or vehicle (e.g., DMSO) as a negative control for 24-48 hours.
-
Analysis of DC Maturation:
-
Flow Cytometry: Cells are stained with fluorescently labeled antibodies against surface markers such as CD14, CD83, CD86, and HLA-DR to assess the maturation status.
-
ELISA: Culture supernatants are collected to measure the concentration of secreted cytokines, particularly IL-12p70.
-
Phagocytosis Assay: The ability of treated DCs to take up fluorescently labeled particles (e.g., FITC-dextran) is measured by flow cytometry.
-
Mixed Lymphocyte Reaction (MLR): Treated DCs are co-cultured with allogeneic naive CD4+ T cells. T-cell proliferation is measured by [3H]-thymidine incorporation or CFSE dilution. IFN-γ levels in the co-culture supernatant are measured by ELISA.
-
In Vivo Anti-Tumor Efficacy Study
This protocol provides a general framework for evaluating the anti-tumor effects of this compound in a murine cancer model.
Detailed Methodologies:
-
Animal Model: Syngeneic mouse models are typically used, for example, C57BL/6 mice for MB49 bladder cancer cells. Both wild-type and TLR4-deficient mice on the same genetic background should be used to confirm TLR4 dependency.
-
Tumor Cell Implantation: A specific number of tumor cells (e.g., 1 x 10^6 cells) are injected subcutaneously into the flank of the mice.
-
Treatment: Once tumors are established, mice are treated with this compound (e.g., via intraperitoneal or intratumoral injection) or a vehicle control. The dosing and schedule will depend on the specific study design.
-
Monitoring: Tumor growth is monitored by measuring tumor dimensions with calipers at regular intervals. Animal body weight and general health are also monitored.
-
Endpoint Analysis: At the end of the study, tumors and lymphoid organs (e.g., spleens, draining lymph nodes) are harvested for immunological analysis. This can include flow cytometric analysis of infiltrating immune cell populations (T cells, DCs, macrophages) and measurement of cytokine levels within the tumor microenvironment by RT-qPCR or ELISA.
Conclusion
This compound exerts its immunomodulatory effects through the direct activation of TLR4, leading to the maturation of dendritic cells and the M1 polarization of macrophages. These cellular responses are driven by the activation of MyD88-dependent and TRIF-dependent signaling pathways, culminating in the production of pro-inflammatory cytokines and the enhancement of adaptive immune responses. The well-defined structure and potent, TLR4-dependent anti-tumor activity of this compound in preclinical models highlight its potential as a novel immunotherapeutic agent and vaccine adjuvant. Further research into the detailed molecular interactions and optimization of its in vivo delivery and efficacy will be crucial for its clinical translation.
References
- 1. This compound, a synthetic toll-like receptor 4 activator, modulates differentiation and maturation of myeloid dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a synthetic toll-like receptor 4 activator, modulates differentiation and maturation of myeloid dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
CCL-34: A Synthetic Toll-like Receptor 4 Agonist for Immunomodulation and Vaccine Development
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of CCL-34, a synthetic α-galactosylceramide analog that functions as a potent and selective Toll-like receptor 4 (TLR4) agonist.[1][2][3][4] Developed as a bioactive glycolipid, this compound offers a promising alternative to traditional TLR4 ligands like lipopolysaccharide (LPS), with a potentially improved safety profile.[1] This document details the mechanism of action, summarizes key in vitro and in vivo findings, presents quantitative data in structured tables, outlines experimental protocols, and visualizes critical pathways and workflows.
Core Concepts: Mechanism of Action
This compound exerts its immunostimulatory effects by activating TLR4, a key pattern recognition receptor of the innate immune system.[1][2][4] Unlike the natural TLR4 agonist LPS, which can cause significant inflammatory side effects, synthetic glycolipids like this compound are being developed to potentiate adaptive immune responses with reduced toxicity.[1]
Activation of TLR4 by this compound initiates downstream signaling cascades that are crucial for mounting an effective immune response. TLR4 is unique among Toll-like receptors as it can signal through two distinct pathways: the MyD88-dependent pathway and the TRIF-dependent (MyD88-independent) pathway.[3]
-
MyD88-Dependent Pathway: This pathway is initiated at the plasma membrane and leads to the production of pro-inflammatory cytokines through the activation of NF-κB and MAPK signaling.[5][6]
-
TRIF-Dependent Pathway: Following internalization into endosomes, TLR4 can signal via the TRIF-dependent pathway, which results in the production of type I interferons (IFNs) and chemokines.[3][6]
The dual activation of these pathways by this compound results in the robust activation of innate immune cells, such as dendritic cells (DCs) and macrophages, and subsequent priming of the adaptive immune system.[1]
In Vitro Efficacy
This compound has been demonstrated to potently activate and modulate the function of key antigen-presenting cells (APCs) in vitro, particularly dendritic cells and macrophages.
Dendritic Cell (DC) Maturation and Function
Studies using human CD14+ monocyte-derived immature DCs have shown that this compound induces maturation in a dose-dependent manner.[1][7] This is characterized by:
-
Morphological Changes: A shift to a dendrite-forming morphology typical of mature DCs.[1][2][4]
-
Upregulation of Co-stimulatory Molecules: Significant induction of CD83 expression, a hallmark of DC maturation.[1][7]
-
Cytokine Production: Increased production of IL-12p70, a key cytokine for driving Th1-type immune responses.[1][2][4][7]
-
Enhanced Allostimulatory Activity: this compound-treated DCs show an increased ability to stimulate the proliferation of naive CD4+ T cells and their secretion of IFN-γ.[1][7]
-
Reduced Phagocytosis: A functional hallmark of mature DCs, phagocytic capacity was reduced after this compound treatment.[2]
Importantly, these effects were shown to be TLR4-dependent, as they were impaired by a TLR4 neutralizing antibody.[1][2] Furthermore, this compound's inactive structural analog, CCL-44, did not induce these maturational changes.[1][2][4]
Macrophage Activation
This compound has also been reported to be a TLR4 activator in macrophages, promoting their activation and enhancing their cytotoxic capabilities against cancer cells.[1]
Quantitative Data Summary
| Parameter | Cell Type | Treatment | Concentration | Result | Reference |
| CD83 Expression (% positive cells) | Human mo-DCs | This compound | 10 µM | ~40% (vs. ~5% in control) | [1] |
| IL-12p70 Production (pg/mL) | Human mo-DCs | This compound | 10 µM | ~1500 pg/mL (vs. <100 pg/mL in control) | [1] |
| Naive T Cell Proliferation (cpm) | Human mo-DCs + T cells | This compound (on DCs) | 10 µM | Significant increase in proliferation compared to control DC-T cell co-culture. | [1] |
| IFN-γ Secretion (pg/mL) | Human mo-DCs + T cells | This compound (on DCs) | 10 µM | Significant increase in IFN-γ compared to control DC-T cell co-culture. | [1][7] |
| IL-12 Production (pg/mL) | Murine Bone Marrow DCs (C3H/HeN) | This compound | 10 µM | ~200 pg/mL | [1] |
| IL-12 Production (pg/mL) | Murine Bone Marrow DCs (C3H/HeJ - TLR4 defective) | This compound | 10 µM | No significant increase | [1][2] |
Experimental Protocols
Protocol 2.4.1: Human Dendritic Cell Maturation Assay
-
Isolation of Monocytes: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor buffy coats by Ficoll-Paque density gradient centrifugation. CD14+ monocytes are then purified by positive selection using magnetic-activated cell sorting (MACS).
-
Generation of Immature DCs (mo-DCs): Purified monocytes are cultured for 5-7 days in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), GM-CSF (e.g., 50 ng/mL), and IL-4 (e.g., 20 ng/mL).
-
DC Treatment: Immature mo-DCs are harvested and treated with various concentrations of this compound (e.g., 1-10 µM), LPS (positive control, e.g., 100 ng/mL), or CCL-44 (negative control) for 24-48 hours.
-
Analysis of Maturation Markers: Cells are harvested, stained with fluorescently labeled antibodies against surface markers (e.g., CD14, CD83, CD86, HLA-DR), and analyzed by flow cytometry.
-
Cytokine Measurement: Supernatants from the cell cultures are collected, and the concentration of cytokines such as IL-12p70 and TNF-α is quantified using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay.
Protocol 2.4.2: Mixed Lymphocyte Reaction (MLR)
-
DC Preparation: Immature mo-DCs are generated and treated with this compound as described in Protocol 2.4.1. After treatment, DCs are washed to remove any residual compound.
-
T Cell Isolation: Allogeneic naive CD4+ T cells are isolated from PBMCs of a different donor using negative selection MACS.
-
Co-culture: Treated DCs are co-cultured with the purified naive T cells at various DC:T cell ratios (e.g., 1:5, 1:10) for 3-5 days.
-
Proliferation Assay: T cell proliferation is measured by adding [3H]-thymidine or a non-radioactive alternative like BrdU for the final 16-18 hours of co-culture. Incorporation is measured using a scintillation counter or by antibody-based detection.
-
Cytokine Secretion: Supernatants are collected from the co-culture to measure T cell-derived cytokines like IFN-γ by ELISA.
In Vivo Efficacy
In vivo studies have substantiated the immunostimulatory properties of this compound, highlighting its potential as a vaccine adjuvant and an anti-cancer agent.
Adjuvant Activity
When co-administered with an antigen (e.g., ovalbumin, OVA), this compound functions as an effective immune adjuvant.[8]
-
Enhanced Antibody Response: Mice immunized with OVA plus this compound showed significantly higher levels of OVA-specific IgG in their serum compared to mice immunized with OVA alone. This effect was observed in different mouse strains, indicating it is not strain-dependent.[8]
-
Innate Cell Recruitment: this compound promotes the recruitment and activation of innate immune cells, such as monocytes, to the site of injection.[8]
-
Antigen Processing: In vivo experiments using DQ-OVA, a self-quenched conjugate of ovalbumin that becomes fluorescent upon proteolytic degradation, demonstrated that this compound significantly increases the antigen-processing ability of cells in the peritoneal cavity.[8]
-
Role of Autophagy: The adjuvant activity of this compound has been linked to its ability to promote autophagy, as the induction of OVA-specific IgG was suppressed by treatment with the autophagy inhibitor 3-MA.[8]
Anti-Tumor Activity
This compound has demonstrated anti-tumor effects in syngeneic cancer models.
-
Delayed Tumor Growth: In a bladder cancer model, this compound treatment was shown to delay tumor growth and improve survival in a TLR4-dependent manner.[1] This effect was absent in TLR4-defective mice.[1]
-
Enhanced Antigen Presentation: In mice inoculated with doxorubicin-treated colorectal cancer cells, this compound was able to elicit an enhanced antigen presentation capability, suggesting it can boost the immune response to tumor-associated antigens released from dying cancer cells.[1][2][4][7]
-
Induction of Th1 Responses: The anti-tumor immunity induced by this compound is associated with the expression of IFN-γ and IL-12 and an increase in immune cell markers (CD11c, CD4, CD8), indicating the activation of Th1 adaptive immune responses.[1]
Quantitative Data Summary
| Parameter | Animal Model | Treatment Group | Result | Reference |
| OVA-specific IgG (Serum Titer) | C57BL/6 mice | OVA + this compound | Significantly higher IgG levels compared to OVA alone group. | [8] |
| Antigen Processing (% DQ-OVA+ cells in PEC) | C57BL/6 mice | DQ-OVA + this compound | Significant increase in both green (digested) and red (accumulated) DQ-OVA positive cells vs. vehicle. | [8] |
| Monocyte Percentage in PEC (%) | C57BL/6 mice | OVA + this compound | Significant increase in CD11b+Ly6C+ monocytes compared to control. | [8] |
| Tumor Growth | Syngeneic Bladder Cancer Model | This compound | Delayed tumor growth and increased survival compared to vehicle-treated group. | [1] |
Experimental Protocols
Protocol 3.4.1: In Vivo Adjuvant Efficacy Study
-
Animal Model: Use 6-8 week old C57BL/6 or C3H/HeN mice.
-
Immunization Groups:
-
Group 1: PBS (vehicle control)
-
Group 2: Antigen alone (e.g., 100 µg OVA/mouse)
-
Group 3: Antigen + this compound (e.g., 100 µg OVA + 4 mg/kg this compound)
-
Group 4: Antigen + Positive Control Adjuvant (e.g., Alum)
-
-
Administration: Immunize mice via intraperitoneal or subcutaneous injection on day 0. A booster immunization may be given on day 14 or 21.
-
Sample Collection: Collect blood samples via tail vein or retro-orbital bleeding at specified time points (e.g., days 14, 28, 42) to obtain serum.
-
Antibody Titer Measurement: Coat ELISA plates with the antigen (OVA). Serially dilute the collected serum and add to the plates. Detect bound IgG using a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody and a suitable substrate. The titer is typically defined as the reciprocal of the highest dilution giving an optical density (OD) value above a pre-defined cutoff.
-
Cellular Analysis: At a specified time point (e.g., 24 hours post-injection), euthanize a subset of mice. Isolate cells from the peritoneal cavity (Peritoneal Exudate Cells - PEC), spleen, and draining lymph nodes. Stain cells with antibodies against immune cell markers (e.g., CD11b, Ly6C, F4/80, CD11c) and analyze by flow cytometry to quantify cell populations.
Safety and Toxicology Considerations
A major impetus for developing synthetic TLR4 agonists like this compound is to create immunostimulants with a better safety profile than LPS.[1] Glycolipid-based TLR4 agonists, such as Monophosphoryl Lipid A (MPL), have been successfully developed and are used in licensed vaccines, demonstrating that this class of compounds can achieve potent adjuvant activity with an acceptable toxicity profile.[1][9] While specific GLP toxicology studies on this compound are not detailed in the reviewed literature, its development is part of a broader effort to separate the potent immunostimulatory effects of TLR4 activation from excessive, harmful inflammation. Further preclinical safety and toxicity studies, including acute and repeated-dose toxicity, are essential steps for its progression towards clinical applications.
Conclusion and Future Directions
This compound is a well-characterized synthetic TLR4 agonist that effectively promotes the maturation and function of dendritic cells and acts as a potent vaccine adjuvant and anti-tumor agent in preclinical models.[1][2] Its ability to activate both MyD88-dependent and -independent pathways leads to a comprehensive immune activation, bridging the innate and adaptive responses. The TLR4-dependent mechanism of action has been clearly demonstrated through studies using TLR4-defective mice and neutralizing antibodies.[1][2]
Future research should focus on:
-
Comprehensive preclinical toxicology and safety pharmacology studies to establish a clear safety profile for clinical translation.
-
Evaluation of this compound as an adjuvant in various vaccine platforms, including subunit protein, mRNA, and viral vector vaccines, against a range of infectious diseases.
-
Investigation of its efficacy in combination with other immunotherapies, such as checkpoint inhibitors, for cancer treatment.
-
Further elucidation of the structure-activity relationship to potentially design next-generation analogs with even greater potency and an enhanced safety window.
The data gathered to date strongly support the continued development of this compound as a promising candidate for an immunostimulator in vaccines and cancer immunotherapy.
References
- 1. This compound, a synthetic toll-like receptor 4 activator, modulates differentiation and maturation of myeloid dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a synthetic toll-like receptor 4 activator, modulates differentiation and maturation of myeloid dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toll-like Receptor 4 (TLR4) modulation by synthetic and natural compounds: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. pnas.org [pnas.org]
- 6. Toll-like receptor 4 - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Adjuvant-carrying synthetic vaccine particles augment the immune response to encapsulated antigen and exhibit strong local immune activation without inducing systemic cytokine release - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Glycolipid CCL-34: A Technical Guide to its Discovery, Synthesis, and Immunostimulatory Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of CCL-34, a synthetic serine-based glycolipid. Initially designed as an analog of α-galactosylceramide (α-GalCer), this compound has been identified as a potent Toll-like receptor 4 (TLR4) agonist, demonstrating significant immunostimulatory and anti-cancer properties. This document details the rational design and synthesis of this compound, its mechanism of action via the TLR4 signaling pathway, and its effects on innate immune cells, particularly dendritic cells and macrophages. Quantitative data on its biological activities are presented in structured tables, and detailed experimental protocols for its synthesis and evaluation are provided. Signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of immunology, oncology, and drug development.
Discovery and Rational Design
This compound is a synthetic, serine-based glycolipid that was rationally designed as a structural analog of α-galactosylceramide (α-GalCer), a well-known activator of invariant Natural Killer T (iNKT) cells.[1][2][3] However, unlike α-GalCer, which signals through the CD1d receptor, this compound was found to exert its immunostimulatory effects through the Toll-like receptor 4 (TLR4) signaling pathway.[4][5] This discovery positioned this compound as a novel, non-lipopolysaccharide (LPS) related TLR4 agonist with a defined chemical structure and a more straightforward synthesis process compared to other TLR4 ligands like monophosphoryl lipid A (MPL).[2][3][5]
The design of this compound incorporates a galactopyranose moiety α-linked to a serine-scaffolded hydrophobic lipid portion. This lipid moiety consists of a linear C12 acyl group attached to the amine group and an N-undecyl amide chain at the carboxylic acid function of the serine backbone.[3] Structure-activity relationship studies have revealed that the α-anomeric configuration of the galactose unit is crucial for its TLR4-stimulating activity, as the β-anomer (CCL-44) is inactive.[5][6] Interestingly, the galactose moiety can be replaced by glucose or fucose without a significant loss of activity.[1]
Synthesis of this compound
The synthesis of this compound is described as a straightforward process.[3] A general synthetic scheme is outlined below, based on the synthesis of serine-based glycolipids.
General Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocol (General)
The synthesis of serine-based glycolipids like this compound generally involves the following key steps. Please note that specific reagents, solvents, and reaction conditions may vary and should be optimized based on the specific literature.
-
Glycosylation: A protected serine derivative is glycosylated with a protected galactose donor. The stereoselectivity of this reaction is crucial to obtain the α-anomer.
-
Amide Couplings: The lipid chains are introduced through sequential amide bond formations. The carboxylic acid group of the serine backbone is coupled with a lipid amine, and the amino group of the serine is acylated with a fatty acid.
-
Deprotection: The protecting groups on the galactose moiety are removed to yield the final this compound product.
-
Purification: The final compound is purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).
Biological Activity and Mechanism of Action
This compound functions as a potent agonist of TLR4, a key pattern recognition receptor of the innate immune system.[4][5] Its binding to the TLR4/MD-2 complex initiates a downstream signaling cascade, leading to the activation of immune cells and the production of pro-inflammatory cytokines.[2][4]
TLR4 Signaling Pathway
Caption: TLR4 signaling pathway activated by this compound.
Effects on Dendritic Cells and Macrophages
This compound has been shown to induce the maturation and activation of human monocyte-derived dendritic cells (DCs).[6][7][8] This is characterized by the upregulation of co-stimulatory molecules and the production of key cytokines. Activated macrophages also play a crucial role in the anti-tumor effects of this compound.
Quantitative Data on Biological Activity
The following tables summarize the quantitative data on the biological activity of this compound from published studies.
Table 1: Effect of this compound on Human Dendritic Cell Maturation
| Marker | Treatment | Concentration | % Positive Cells (Fold Change vs. Control) | Reference |
| CD83 | This compound | 30 µM | ~5-fold increase | [6][7][8] |
| CD86 | This compound | 30 µM | Data not specified | [9][10][11][12] |
| MHC II | This compound | 30 µM | Data not specified | [9][10][11][12] |
Data are estimated from graphical representations in the cited literature and represent approximate changes.
Table 2: Cytokine Production Induced by this compound
| Cytokine | Cell Type | Treatment | Concentration | Cytokine Level (pg/mL) | Reference |
| IL-12p70 | Human DCs | This compound | 30 µM | ~400 | [6][7][8] |
| TNF-α | Macrophages | This compound | Not specified | Not specified | [13] |
| IL-6 | Splenocytes | This compound | Not specified | Not specified | [1][14] |
Data are estimated from graphical representations in the cited literature.
Table 3: In Vivo Anti-Tumor Activity of this compound
| Tumor Model | Treatment | Dosage | Tumor Growth Inhibition (%) | Reference |
| Murine Bladder Cancer | This compound | Not specified | Significant delay in tumor growth | [4] |
Experimental Protocols
The following are generalized protocols for the evaluation of this compound's biological activity. For detailed procedures, it is recommended to consult the original publications.
General Experimental Workflow for Immunostimulatory Activity
Caption: General workflow for evaluating this compound's activity.
Dendritic Cell Maturation Assay
-
Cell Isolation and Culture: Isolate human CD14+ monocytes from peripheral blood mononuclear cells (PBMCs) and culture them in the presence of GM-CSF and IL-4 to differentiate them into immature dendritic cells (DCs).[6][7][8]
-
Treatment: Treat the immature DCs with this compound (e.g., 30 µM), LPS (positive control), or a vehicle control for a specified period (e.g., 24-48 hours).[6][7][8]
-
Flow Cytometry: Stain the cells with fluorescently labeled antibodies against DC maturation markers (e.g., CD83, CD86, MHC class II) and analyze by flow cytometry to determine the percentage of mature DCs.[6][7][8]
Cytokine Production Assay
-
Cell Culture and Treatment: Culture immune cells (e.g., DCs, macrophages, or splenocytes) and treat them with this compound or appropriate controls.
-
Supernatant Collection: After incubation, collect the cell culture supernatants.
-
ELISA: Measure the concentration of cytokines (e.g., IL-12, TNF-α, IL-6) in the supernatants using enzyme-linked immunosorbent assay (ELISA) kits.
NF-κB Reporter Assay
-
Cell Line: Use a HEK293 cell line stably transfected with a NF-κB-dependent luciferase reporter gene.
-
Treatment: Treat the cells with this compound or a known TLR4 agonist like LPS.
-
Luciferase Assay: After a suitable incubation period, lyse the cells and measure luciferase activity using a luminometer. An increase in luciferase activity indicates the activation of the NF-κB pathway.[2][15][16]
In Vivo Anti-Tumor Efficacy Study
-
Animal Model: Use an appropriate murine tumor model (e.g., syngeneic bladder cancer model).[4]
-
Tumor Implantation: Implant tumor cells into the mice.
-
Treatment: Once tumors are established, treat the mice with this compound, a vehicle control, or other control substances.
-
Monitoring: Monitor tumor growth over time by measuring tumor volume.[17][18][19][20]
-
Endpoint Analysis: At the end of the study, analyze tumors for markers of apoptosis and immune cell infiltration.[4]
Conclusion
This compound is a promising synthetic glycolipid with well-defined immunostimulatory properties mediated through the TLR4 signaling pathway. Its straightforward synthesis and potent biological activity make it an attractive candidate for further development as a vaccine adjuvant or an immunotherapeutic agent for cancer. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, summarizing the key data and methodologies for its study. Further research is warranted to fully elucidate its therapeutic potential and to optimize its application in clinical settings.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Maturation of Dendritic Cells Is Accompanied by Rapid Transcriptional Silencing of Class II Transactivator (Ciita) Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Tumor necrosis factor-α induces interleukin-34 expression through nuclear factor-κB activation in MC3T3-E1 osteoblastic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. This compound, a synthetic toll-like receptor 4 activator, modulates differentiation and maturation of myeloid dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a synthetic toll-like receptor 4 activator, modulates differentiation and maturation of myeloid dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CD83 increases MHC II and CD86 on dendritic cells by opposing IL-10–driven MARCH1-mediated ubiquitination and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] CD83 increases MHC II and CD86 on dendritic cells by opposing IL-10–driven MARCH1-mediated ubiquitination and degradation | Semantic Scholar [semanticscholar.org]
- 12. CD83 increases MHC II and CD86 on dendritic cells by opposing IL-10-driven MARCH1-mediated ubiquitination and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Toll-like Receptor 4 (TLR4) modulation by synthetic and natural compounds: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Serine-/Cysteine-Based sp2-Iminoglycolipids as Novel TLR4 Agonists: Evaluation of Their Adjuvancy and Immunotherapeutic Properties in a Murine Model of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 16. Light-Inducible Spatio-Temporal Control of TLR4 and NF-κB-Gluc Reporter in Human Pancreatic Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Growth‐rate model predicts in vivo tumor response from in vitro data - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of Breast Tumor growth in Mice After Treatment with Ceramide Analog 315 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of a Tumour Growth Inhibition Model to Elucidate the Effects of Ritonavir on Intratumoural Metabolism and Anti-tumour Effect of Docetaxel in a Mouse Model for Hereditary Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
The Role of CCL-34 in the Activation of Innate Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The innate immune system serves as the body's initial line of defense against pathogens. Its activation is a complex process orchestrated by various molecular signals. Among these, CCL-34, a synthetic α-galactosylceramide analog, has emerged as a potent activator of innate immunity. This technical guide provides an in-depth analysis of this compound's mechanism of action, its effects on key innate immune cells, and the experimental protocols used to elucidate its function. By acting as a specific agonist for Toll-like receptor 4 (TLR4), this compound initiates a signaling cascade that leads to the maturation of dendritic cells and the activation of macrophages, highlighting its potential as a powerful immunotherapeutic agent and vaccine adjuvant.
Introduction to this compound and Innate Immunity
Innate immunity is the first and non-specific line of defense against invading pathogens, comprised of physical barriers, humoral mechanisms, and various immune cells. Key players in the cellular innate immune response include macrophages and dendritic cells (DCs), which are responsible for pathogen recognition, phagocytosis, and antigen presentation to initiate an adaptive immune response.
This compound is a synthetic, bioactive glycolipid that has been identified as a potent activator of Toll-like receptor 4 (TLR4).[1][2] Unlike its natural TLR4 agonist counterpart, lipopolysaccharide (LPS), which is a component of gram-negative bacteria, this compound offers the advantage of a defined chemical structure and a potentially better toxicity profile, making it a promising candidate for clinical applications.[1] This document details the pivotal role of this compound in activating the innate immune system, focusing on its interaction with dendritic cells and macrophages.
Mechanism of Action: TLR4-Dependent Signaling
The primary mechanism by which this compound exerts its immunostimulatory effects is through the activation of TLR4, a pattern recognition receptor highly expressed on the surface of innate immune cells like dendritic cells and macrophages.[1][2] The binding of this compound to TLR4 initiates a downstream signaling cascade that is crucial for the activation of these cells. This TLR4-dependency has been experimentally confirmed; in TLR4-defective mice, the immunostimulatory effects of this compound are abrogated.[1][2]
The activation of TLR4 by this compound triggers intracellular signaling pathways that culminate in the activation of transcription factors, such as NF-κB. This, in turn, leads to the transcription of a wide array of pro-inflammatory and immunomodulatory genes, including cytokines, chemokines, and co-stimulatory molecules, which are essential for mounting an effective immune response. While the detailed downstream signaling of this compound in immature dendritic cells is still under investigation, its action through the TLR4 pathway is well-established in macrophages.[1]
Effects on Key Innate Immune Cells
This compound has profound and distinct effects on the two main types of antigen-presenting cells of the innate immune system: dendritic cells and macrophages.
Dendritic Cell (DC) Maturation
Dendritic cells are the most potent antigen-presenting cells, acting as messengers between the innate and adaptive immune systems. This compound has been shown to be a powerful stimulus for DC maturation.[1][2]
Key Effects of this compound on Dendritic Cells:
-
Morphological Changes: Treatment with this compound induces immature DCs, which are typically round, to develop characteristic dendrites.[1][2]
-
Upregulation of Maturation Markers: this compound significantly increases the surface expression of CD83, a hallmark of mature DCs.[1][2]
-
Enhanced T-Cell Stimulation: this compound-matured DCs show an increased ability to stimulate the proliferation of naive T-cells and their secretion of Interferon-gamma (IFN-γ).[1][2]
-
Cytokine Production: A key function of mature DCs is the production of Interleukin-12 (IL-12), which promotes the development of T helper 1 (Th1) cells. This compound is a potent inducer of IL-12p70 production by DCs.[1][2]
-
Reduced Phagocytosis: As DCs mature, their capacity for phagocytosis decreases as they switch from an antigen-capturing to an antigen-presenting phenotype. This compound treatment has been shown to reduce the phagocytic capacity of DCs.[1][2]
Macrophage Activation and Polarization
Macrophages are versatile phagocytes that can adopt different functional phenotypes, broadly classified as pro-inflammatory (M1) or anti-inflammatory (M2). This compound promotes the activation of macrophages and polarizes them towards the M1 phenotype, which is crucial for anti-tumor and anti-pathogen immunity.[1]
Key Effects of this compound on Macrophages:
-
M1 Polarization: Gene expression profiles indicate that this compound-activated macrophages are M1-polarized.[1]
-
Upregulation of Co-stimulatory Molecules: this compound treatment increases the surface expression of co-stimulatory molecules such as CD80 and CD86, as well as MHC class II molecules, enhancing their antigen-presenting capability.
-
Enhanced Cytotoxicity: this compound-activated macrophages exhibit increased cytotoxicity towards cancer cells.[1]
-
Cytokine Production: Similar to its effect on DCs, this compound stimulates macrophages to produce IL-12, further promoting a Th1-biased adaptive immune response.
Quantitative Data on this compound's Immunomodulatory Effects
The following tables summarize the observed effects of this compound on dendritic cells and macrophages based on published experimental data.
Table 1: Effects of this compound on Dendritic Cell Maturation
| Parameter | Assay | Effect of this compound Treatment | Reference |
| Morphology | Light Microscopy | Induction of dendrite formation | [1][2] |
| Surface Markers | Flow Cytometry | Dose-dependent increase in CD83 expression | [1][2] |
| No significant change in CD80, CD86, HLA-DR | [1] | ||
| Cytokine Production | ELISA | Significant, dose-dependent increase in IL-12p70 secretion | [1][2] |
| Function | Phagocytosis Assay | Reduction in phagocytic capacity | [1][2] |
| T-cell Co-culture | Increased proliferation of allogeneic naive T-cells | [1][2] | |
| ELISA (Co-culture) | Increased IFN-γ secretion by T-cells | [1][2] |
Table 2: Effects of this compound on Macrophage Activation
| Parameter | Assay | Effect of this compound Treatment | Reference |
| Polarization | Gene Expression Profiling | Skewing towards M1 phenotype | [1] |
| Surface Markers | Flow Cytometry | Increased expression of CD80, CD86, and MHC-II | |
| Function | Cytotoxicity Assay | Promotion of macrophage-mediated cancer cell cytotoxicity | [1] |
| Cytokine Production | ELISA / RT-qPCR | Increased production of IL-12 |
Detailed Experimental Protocols
This section provides methodologies for key experiments used to characterize the role of this compound in innate immunity activation.
Generation and Maturation of Human Dendritic Cells
-
Monocyte Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors using density gradient centrifugation (e.g., Ficoll-Paque). Purify CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS) with anti-CD14 microbeads.
-
Differentiation: Culture the purified CD14+ monocytes in complete RPMI-1640 medium supplemented with recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and Interleukin-4 (IL-4) for 5-7 days to generate immature dendritic cells (iDCs).
-
Maturation: Harvest the iDCs and re-plate. Treat the cells with various concentrations of this compound for 24-48 hours. Use a vehicle control (e.g., DMSO) and a positive control such as LPS.
-
Harvesting: After incubation, harvest the cells and supernatant for downstream analysis.
Flow Cytometry for Surface Marker Analysis
-
Cell Preparation: Harvest approximately 0.5-1 x 10^6 treated DCs per sample and wash with cold PBS containing 1% Bovine Serum Albumin (BSA).
-
Staining: Resuspend the cell pellet in 100 µL of staining buffer (PBS/1% BSA) containing fluorescently-conjugated monoclonal antibodies against surface markers of interest (e.g., FITC-CD83, PE-CD86, APC-HLA-DR) and corresponding isotype controls.
-
Incubation: Incubate the cells for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 2 mL of staining buffer to remove unbound antibodies.
-
Acquisition: Resuspend the final cell pellet in 300-500 µL of staining buffer or a fixative solution (e.g., 1% paraformaldehyde). Analyze the samples on a flow cytometer. Data analysis is performed using appropriate software (e.g., FlowJo) to quantify the percentage of positive cells and the mean fluorescence intensity (MFI).[3][4][5]
T-Cell Proliferation Assay (CFSE Dilution)
-
T-Cell Isolation: Isolate naive CD4+ T-cells from allogeneic healthy donor PBMCs using negative selection magnetic beads.
-
CFSE Labeling: Resuspend the isolated T-cells at 1-10 x 10^6 cells/mL in PBS. Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM. Incubate for 10-15 minutes at 37°C. Quench the reaction by adding 5 volumes of ice-cold complete medium. Wash the cells twice.[6][7][8]
-
Co-culture: Prepare the this compound-matured DCs (stimulator cells) and irradiate them to prevent their proliferation. Co-culture the irradiated DCs with the CFSE-labeled naive T-cells at a specific ratio (e.g., 1:10 or 1:30 DC:T-cell ratio) for 4-5 days.
-
Analysis: Harvest the cells and analyze by flow cytometry. Proliferating T-cells will have progressively diluted the CFSE dye, resulting in distinct peaks of lower fluorescence intensity corresponding to each cell division.[9][10]
Phagocytosis Assay
-
Preparation: Culture immature DCs and treat with this compound as described previously.
-
Incubation with Particles: Incubate the treated DCs (e.g., 5 x 10^5 cells/ml) with fluorescently labeled particles, such as FITC-conjugated latex beads or bacteria (e.g., 5 x 10^6 particles/ml), for 1-2 hours at 37°C. A control sample should be kept at 4°C to measure non-specific surface binding.[11]
-
Quenching: After incubation, add a quenching agent like trypan blue to extinguish the fluorescence of surface-bound (non-internalized) particles.[11]
-
Analysis: Wash the cells and analyze by flow cytometry. The mean fluorescence intensity (MFI) of the cells corresponds to the amount of internalized fluorescent material. The phagocytic capacity is inversely correlated with DC maturation.[12][13][14]
Conclusion and Future Perspectives
This compound is a potent, synthetic activator of the innate immune system, operating through a TLR4-dependent mechanism. Its ability to induce the maturation of dendritic cells and promote the activation of M1-polarized macrophages underscores its significant potential in immunotherapy. Specifically, by enhancing antigen presentation and promoting a Th1-biased immune response, this compound is a strong candidate for development as a vaccine adjuvant for infectious diseases and cancer.[1]
Future research should aim to further delineate the specific downstream signaling events triggered by this compound in dendritic cells to fully understand its immunomodulatory profile. Moreover, preclinical and clinical studies are warranted to evaluate the safety and efficacy of this compound in various therapeutic contexts, potentially heralding a new generation of targeted immunostimulatory agents for a range of human diseases.
References
- 1. This compound, a synthetic toll-like receptor 4 activator, modulates differentiation and maturation of myeloid dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a synthetic toll-like receptor 4 activator, modulates differentiation and maturation of myeloid dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Item - Surface expression of CD40, CD80, CD83, CD86, MHC-I and MHC-II on DCs at 24 h after NSR infection as measured by flow cytometry. - Public Library of Science - Figshare [plos.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Flow Cytometry Techniques for Measuring T Cell Proliferation | KCAS Bio [kcasbio.com]
- 8. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mucosalimmunology.ch [mucosalimmunology.ch]
- 11. The phagocytic capacity and immunological potency of human dendritic cells is improved by α2,6‐sialic acid deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro and In Vivo Assays to Evaluate Dendritic Cell Phagocytic Capacity [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Dendritic cell -Immune cell function -Immunology-BIO-PROTOCOL [bio-protocol.org]
The Synthetic TLR4 Agonist CCL-34: A Potent Modulator of Dendritic Cell Differentiation and Maturation
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of CCL-34, a synthetic α-galactosylceramide analog, on the differentiation and maturation of myeloid dendritic cells (DCs). This compound has been identified as a potent activator of Toll-like receptor 4 (TLR4), a key pattern recognition receptor in the innate immune system.[1][2][3] By triggering TLR4 signaling, this compound induces a cascade of events that lead to the maturation of DCs, enhancing their ability to initiate and shape adaptive immune responses. This document outlines the quantitative effects of this compound on DC phenotype and function, details the experimental protocols for studying these effects, and visualizes the underlying signaling pathways and experimental workflows.
Quantitative Effects of this compound on Dendritic Cell Maturation
This compound treatment of immature dendritic cells, derived from human CD14+ monocytes, leads to significant phenotypic and functional changes characteristic of maturation. These effects are comparable to those induced by the well-established TLR4 agonist, lipopolysaccharide (LPS), and are not observed with the inactive structural analog, CCL-44.[1]
Table 1: Phenotypic and Functional Changes in Human Monocyte-Derived Dendritic Cells Treated with this compound
| Parameter | Control | This compound | LPS (Positive Control) | CCL-44 (Inactive Analog) |
| Morphology | Rounded | Dendrite-forming | Dendrite-forming | Rounded |
| CD83 Expression (% positive cells) | Low | Significantly Increased | Significantly Increased | No significant change |
| IL-12p70 Production | Low | Significantly Increased | Significantly Increased | No significant change |
| Phagocytic Activity | High | Reduced | Reduced | No significant change |
| Allostimulatory Activity (T-cell proliferation) | Baseline | Increased | Increased | No significant change |
| IFN-γ Secretion by T-cells | Baseline | Increased | Increased | No significant change |
Data summarized from Fu et al. (2016).[1][2][3]
The maturational effects of this compound are directly mediated through the TLR4 signaling pathway. Neutralization of TLR4 with an antibody abrogates the this compound-induced upregulation of CD83 on human DCs.[1] Furthermore, bone marrow-derived DCs from TLR4-defective (C3H/HeJ) mice do not produce IL-12 in response to this compound, unlike their TLR4-competent (C3H/HeN) counterparts.[1][4]
Experimental Protocols
This section details the key experimental methodologies for the generation of dendritic cells and the assessment of their maturation following treatment with this compound.
Generation of Human Monocyte-Derived Dendritic Cells
Immature DCs can be generated from human peripheral blood mononuclear cells (PBMCs).
-
Isolation of Monocytes: Isolate PBMCs from healthy donor blood by Ficoll-Paque density gradient centrifugation. Enrich for CD14+ monocytes using magnetic-activated cell sorting (MACS).
-
Differentiation into Immature DCs: Culture the purified CD14+ monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), granulocyte-macrophage colony-stimulating factor (GM-CSF), and interleukin-4 (IL-4) for 5-7 days.[5][6]
-
Maturation: On day 5 or 7, treat the immature DCs with this compound, LPS (positive control), or CCL-44 (negative control) for 24-48 hours.
Generation of Mouse Bone Marrow-Derived Dendritic Cells
-
Isolation of Bone Marrow: Harvest bone marrow from the femurs and tibias of mice by flushing the bones with sterile PBS.[7][8]
-
Cell Culture and Differentiation: Lyse red blood cells and culture the bone marrow cells in RPMI-1640 medium supplemented with 10% FBS, GM-CSF, and IL-4.[5] Culture for 8 days, adding fresh media with cytokines on days 3 and 6.
-
Maturation: On day 8, treat the immature DCs with this compound or LPS for 24 hours to induce maturation.
Flow Cytometry Analysis of DC Maturation Markers
-
Cell Staining: Harvest the control and treated DCs and wash with PBS containing 1% BSA. Stain the cells with fluorochrome-conjugated antibodies against surface markers such as CD11c, MHC Class II, CD80, CD86, and the maturation marker CD83.
-
Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the percentage of positive cells and the mean fluorescence intensity for each marker to quantify the level of maturation.
Cytokine Production Assay (ELISA)
-
Sample Collection: Collect the culture supernatants from the control and treated DC cultures.
-
ELISA: Measure the concentration of cytokines such as IL-12p70 in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
Phagocytosis Assay
-
Incubation with Fluorescent Particles: Incubate the control and treated DCs with fluorescently labeled particles (e.g., FITC-dextran) for a defined period at 37°C. A control at 4°C should be included to account for non-specific binding.[5]
-
Flow Cytometry Analysis: Wash the cells to remove non-internalized particles and analyze the uptake of the fluorescent particles by flow cytometry. A decrease in fluorescence intensity indicates reduced phagocytic activity.
Mixed Lymphocyte Reaction (MLR)
-
Co-culture: Co-culture the treated and irradiated DCs with allogeneic naive CD4+ T-cells at various DC:T-cell ratios.
-
Proliferation Assay: After several days of co-culture, assess T-cell proliferation by measuring the incorporation of BrdU or by using a fluorescent dye such as CFSE.
-
Cytokine Secretion: Measure the levels of IFN-γ in the co-culture supernatants by ELISA to assess the Th1-polarizing capacity of the DCs.
Signaling Pathways and Experimental Workflows
This compound-Induced TLR4 Signaling in Dendritic Cells
This compound activates dendritic cells by binding to the TLR4 receptor complex. This initiates a downstream signaling cascade involving two major adaptor proteins: MyD88 and TRIF. The MyD88-dependent pathway rapidly activates NF-κB and MAP kinases, leading to the production of pro-inflammatory cytokines like IL-12. The TRIF-dependent pathway activates IRF3, resulting in the production of type I interferons, and also contributes to the late-phase activation of NF-κB. Both pathways are crucial for the full maturation of dendritic cells, including the upregulation of co-stimulatory molecules and the enhancement of their antigen-presenting capacity.
Caption: TLR4 signaling cascade initiated by this compound in dendritic cells.
Experimental Workflow for Assessing this compound's Effect on Dendritic Cells
The following diagram illustrates the overall workflow for investigating the impact of this compound on dendritic cell differentiation and maturation, from cell isolation to functional assays.
Caption: Experimental workflow for DC maturation and functional analysis.
References
- 1. Dual Signaling of MyD88 and TRIF are Critical for Maximal TLR4-Induced Dendritic Cell Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Identification of a TLR4- and TRIF-dependent activation program of dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toll-like receptor - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Tolerogenic dendritic cells and TLR4/IRAK4/NF-κB signaling pathway in allergic rhinitis [frontiersin.org]
- 6. Toll-Like Receptor 4 on both Myeloid Cells and Dendritic Cells Is Required for Systemic Inflammation and Organ Damage after Hemorrhagic Shock with Tissue Trauma in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Dual Signaling of MyD88 and TRIF Is Critical for Maximal TLR4-Induced Dendritic Cell Maturation1 | Semantic Scholar [semanticscholar.org]
- 8. Tolerogenic dendritic cells and TLR4/IRAK4/NF-κB signaling pathway in allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
The Immunological Profile of CCL-34: A Synthetic α-Galactosylceramide Analog and Toll-like Receptor 4 Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
CCL-34 is a synthetic analog of α-galactosylceramide that has been identified as a potent activator of the innate immune system. Unlike its canonical α-galactosylceramide counterparts that primarily stimulate invariant Natural Killer T (iNKT) cells, this compound exerts its immunological effects through the activation of Toll-like Receptor 4 (TLR4).[1][2][3] This distinct mechanism of action positions this compound as a promising immunomodulatory agent with potential applications in vaccine adjuvancy and cancer immunotherapy. This guide provides a comprehensive overview of the immunological properties of this compound, including its effects on key innate immune cells, detailed experimental protocols for its characterization, and a summary of its anti-tumor activity.
Mechanism of Action: TLR4-Dependent Immune Activation
This compound functions as a TLR4 agonist, initiating a signaling cascade that leads to the activation of antigen-presenting cells (APCs) such as dendritic cells (DCs) and macrophages.[1][2] The activation of TLR4 by this compound triggers downstream signaling pathways that culminate in the production of pro-inflammatory cytokines and the upregulation of co-stimulatory molecules, ultimately leading to the induction of a Th1-biased adaptive immune response.[1]
Signaling Pathway
The binding of this compound to TLR4 on the surface of APCs initiates a signaling cascade that is crucial for its immunostimulatory effects. This pathway involves the recruitment of adaptor proteins and the activation of downstream transcription factors, leading to the expression of genes involved in inflammation and immunity.
References
- 1. This compound, a synthetic toll-like receptor 4 activator, modulates differentiation and maturation of myeloid dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a synthetic toll-like receptor 4 activator, modulates differentiation and maturation of myeloid dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to CCL-34 and its Interaction with the TLR4 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic glycolipid CCL-34 and its agonistic interaction with the Toll-like receptor 4 (TLR4) signaling pathway. It is crucial to distinguish this compound, a TLR4 activator, from a similarly named compound, C34 (also known as TLR4-IN-C34), which is a TLR4 inhibitor. This document focuses exclusively on this compound, detailing its mechanism of action, its impact on downstream cellular processes, and methodologies for its study. Quantitative data from published literature are summarized, and detailed experimental protocols are provided to facilitate further research. Diagrams illustrating the signaling pathway and experimental workflows are included to enhance understanding.
Introduction: Distinguishing this compound from C34
In the landscape of TLR4 modulation, two compounds with similar nomenclature, this compound and C34, have emerged with opposing functions. It is imperative for researchers to differentiate between these two molecules to ensure accurate experimental design and interpretation.
-
This compound: The subject of this guide, this compound, is a synthetic α-galactosylceramide analog that acts as a TLR4 agonist . It activates the TLR4 signaling pathway, leading to immunostimulatory effects. Its chemical formula is C32H62N2O8.[1]
-
C34 (TLR4-IN-C34): This is a low-molecular-weight 2-acetamidopyranoside that functions as a TLR4 antagonist . It inhibits TLR4 signaling and is being investigated for its anti-inflammatory properties. Its chemical formula is C17H27NO9.[2][3]
This guide will focus solely on the TLR4 activator, This compound .
The TLR4 Signaling Pathway and this compound's Point of Interaction
Toll-like receptor 4 is a critical component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS) from Gram-negative bacteria. The activation of TLR4 is a multi-step process that initiates a signaling cascade, culminating in the production of pro-inflammatory cytokines and the maturation of antigen-presenting cells.
This compound, as a synthetic bioactive glycolipid, mimics the action of TLR4's natural ligands.[4] It is reported to interact with the TLR4 receptor complex, which includes the myeloid differentiation factor 2 (MD-2), to initiate downstream signaling. This activation proceeds through two primary pathways: the MyD88-dependent pathway and the TRIF-dependent pathway, leading to the activation of transcription factors such as NF-κB and IRF3. These transcription factors then drive the expression of genes involved in inflammation and immunity.
Caption: TLR4 Signaling Pathway Activated by this compound.
Quantitative Data on this compound's Interaction with the TLR4 Pathway
Published studies have demonstrated that this compound activates TLR4 in a dose-dependent manner, leading to the maturation of dendritic cells (DCs) and the production of key cytokines. The following tables summarize the available quantitative data.
Table 1: Effect of this compound on Dendritic Cell Maturation Markers
| Marker | Cell Type | This compound Concentration | Result | Reference |
| CD83 | Human CD14+ monocyte-derived DCs | Dose-dependent | Significant increase in expression | |
| IL-12p70 | Human CD14+ monocyte-derived DCs | Dose-dependent | Significant increase in production |
Table 2: Cytokine Production Induced by this compound
| Cytokine | Cell Type | This compound Concentration | Result | Reference |
| IL-12 | Murine bone marrow-derived DCs | Not specified | Induction in TLR4-competent mice | [4] |
| TNF-α | Macrophages | Not specified | Induction via TLR4 signaling | [1] |
| IFN-γ | Co-culture of DCs and T-cells | Not specified | Increased secretion by T-cells |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to study the effects of this compound on the TLR4 signaling pathway.
Dendritic Cell (DC) Maturation Assay
This assay assesses the ability of this compound to induce the maturation of DCs, typically by measuring the upregulation of cell surface markers like CD83 and the production of cytokines like IL-12p70.[4]
Objective: To determine the dose-dependent effect of this compound on DC maturation.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or murine bone marrow cells.
-
Recombinant human or murine GM-CSF and IL-4.
-
This compound (dissolved in DMSO, with final DMSO concentration kept below 0.1%).
-
LPS (positive control).
-
CCL-44 (inactive analog, negative control).
-
FACS buffer (PBS with 2% FBS).
-
Fluorochrome-conjugated antibodies against CD11c, HLA-DR, CD83, CD80, CD86.
-
ELISA kit for human or murine IL-12p70.
-
96-well cell culture plates.
Protocol:
-
Generation of immature DCs (iDCs):
-
Isolate monocytes from PBMCs (e.g., by plastic adherence or CD14+ magnetic bead selection) or generate bone marrow-derived DCs.
-
Culture the cells in RPMI-1640 medium supplemented with 10% FBS, GM-CSF (e.g., 50 ng/mL), and IL-4 (e.g., 20 ng/mL) for 5-7 days.
-
-
Stimulation:
-
Plate the iDCs in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM).
-
Include positive controls (LPS, e.g., 100 ng/mL) and negative controls (vehicle, CCL-44).
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Analysis of Surface Markers (Flow Cytometry):
-
Harvest the cells and wash with FACS buffer.
-
Stain with fluorochrome-conjugated antibodies against DC markers (e.g., CD11c, HLA-DR) and maturation markers (CD83, CD80, CD86) for 30 minutes on ice.
-
Wash the cells and acquire data on a flow cytometer.
-
Analyze the percentage of CD83+ cells within the DC population.
-
-
Analysis of Cytokine Production (ELISA):
-
Collect the cell culture supernatants from the stimulated plates.
-
Perform an ELISA for IL-12p70 according to the manufacturer's instructions.
-
Caption: Workflow for Dendritic Cell Maturation Assay.
NF-κB Activation Assay
This assay determines if this compound activates the TLR4 pathway by measuring the activation of the downstream transcription factor NF-κB. A common method is a luciferase reporter assay.
Objective: To quantify this compound-induced NF-κB activation.
Materials:
-
HEK293 cells stably transfected with TLR4, MD-2, CD14, and an NF-κB-luciferase reporter construct.
-
This compound.
-
LPS (positive control).
-
Luciferase assay reagent.
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
Protocol:
-
Cell Plating:
-
Seed the HEK293-TLR4 reporter cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Stimulation:
-
Treat the cells with a range of this compound concentrations.
-
Include positive (LPS) and negative (vehicle) controls.
-
Incubate for 6-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Add the luciferase assay substrate to the cell lysate.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.
-
Express the results as fold induction over the vehicle control.
-
Caption: Workflow for NF-κB Luciferase Reporter Assay.
T-Cell Proliferation Assay
This assay evaluates the functional consequence of DC maturation by this compound, specifically their ability to stimulate T-cell proliferation.
Objective: To measure the allostimulatory capacity of this compound-matured DCs.
Materials:
-
This compound-matured DCs (generated as in section 4.1).
-
Allogeneic naive CD4+ T-cells, isolated from a different donor.
-
CFSE (Carboxyfluorescein succinimidyl ester) dye.
-
RPMI-1640 medium with 10% FBS.
-
96-well U-bottom plates.
Protocol:
-
T-cell Labeling:
-
Label the naive CD4+ T-cells with CFSE according to the manufacturer's protocol. CFSE is a fluorescent dye that is equally distributed between daughter cells upon cell division, allowing for the tracking of proliferation.
-
-
Co-culture:
-
Co-culture the CFSE-labeled T-cells with the this compound-matured DCs at different DC:T-cell ratios (e.g., 1:10, 1:20).
-
Include controls with T-cells alone and T-cells co-cultured with immature DCs.
-
Incubate the co-culture for 4-5 days.
-
-
Analysis of Proliferation (Flow Cytometry):
-
Harvest the cells and stain for T-cell markers (e.g., CD3, CD4).
-
Acquire data on a flow cytometer.
-
Analyze the CFSE fluorescence intensity of the T-cells. Each peak of decreasing fluorescence intensity represents a round of cell division.
-
Quantify the percentage of divided cells.
-
Caption: Workflow for T-Cell Proliferation Assay.
Conclusion
This compound is a synthetic glycolipid that has been identified as a potent activator of the TLR4 signaling pathway. Its ability to induce dendritic cell maturation and promote a Th1-biased immune response underscores its potential as an immunostimulatory agent and vaccine adjuvant. This guide has provided a detailed overview of this compound's mechanism of action, summarized the available quantitative data, and presented detailed protocols for its further investigation. A clear distinction from the TLR4 inhibitor C34 is essential for accurate research in this field. Future studies should aim to further elucidate the precise molecular interactions between this compound and the TLR4/MD-2 complex and to establish a more detailed quantitative profile of its activity.
References
In vivo function of CCL-34 as an immune adjuvant
An In-depth Technical Guide on the In Vivo Function of CCL-34 as an Immune Adjuvant
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a synthetic bioactive glycolipid, specifically an α-galactosylceramide analog, that has emerged as a promising immune adjuvant.[1] Its primary mechanism of action is the activation of Toll-like Receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system.[1] By engaging TLR4, this compound initiates a cascade of signaling events that mature and activate antigen-presenting cells (APCs), shaping the subsequent adaptive immune response. This technical guide provides a comprehensive overview of the in vivo functions of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing critical pathways and workflows.
Core Mechanism: TLR4-Mediated Immune Activation
The adjuvant properties of this compound are rooted in its function as a potent TLR4 activator.[1] Unlike its inactive structural analog, CCL-44, this compound effectively mimics TLR4 ligands, such as lipopolysaccharide (LPS), but with a potentially better toxicity profile.[1] Activation of TLR4 on the surface of APCs, such as dendritic cells (DCs) and macrophages, is the critical initiating event. This binding triggers downstream signaling pathways that are crucial for converting an innate immune signal into a robust and specific adaptive immune response. In macrophages, this compound has been shown to induce M1 polarization, and in syngeneic cancer models, its anti-tumor effects are dependent on TLR4.[1]
The signaling cascade initiated by this compound-TLR4 engagement leads to the maturation of DCs. This is characterized by morphological changes, upregulation of co-stimulatory molecules, and the production of key polarizing cytokines like Interleukin-12 (IL-12).[1] Mature DCs are essential for priming naive T cells and directing the nature of the T helper (Th) cell response.
Caption: this compound signaling cascade via TLR4 activation in an antigen-presenting cell.
In Vivo Adjuvant Functions
Comprehensive in vivo studies have demonstrated this compound's efficacy in augmenting immune responses through several key functions:
1. Recruitment and Activation of Innate Immune Cells When administered in vivo, this compound acts as a potent chemoattractant, recruiting key innate immune cells to the site of injection. In a murine model where this compound was co-injected with ovalbumin (OVA) into the peritoneal cavity, a significant increase in the total number of peritoneal exudate cells (PECs) was observed.[2] Flow cytometry analysis revealed that this influx was largely driven by a significant increase in the percentage of monocytes (SSC low/med CD11b+ Ly6C+).[2] Furthermore, these recruited monocytes showed an activated phenotype, with higher percentages expressing the co-stimulatory molecules CD80 and CD40.[2] this compound also appears to modulate macrophage populations, leading to a decrease in large peritoneal macrophages (LPMs) and an increase in small peritoneal macrophages (SPMs).[2] In tumor models, this compound treatment led to the induction of leukocyte markers such as CD11b and CD11c.[1]
2. Enhancement of Antigen Processing and Presentation A critical function of an adjuvant is to enhance the ability of APCs to process and present antigens to T cells. This compound significantly improves this function in vivo.[2] Using DQ-OVA, a substrate that fluoresces upon proteolytic degradation, studies showed that mice treated with this compound had a markedly increased population of cells in the peritoneal cavity with antigen-processing ability.[2] This is consistent with in vitro findings that this compound induces DC maturation, characterized by the formation of dendrites, increased expression of the maturation marker CD83, and production of IL-12p70.[1][3] While mature DCs are proficient at antigen presentation, the phagocytic capacity, a key function of immature DCs, is reduced after this compound treatment.[1][3]
3. Promotion of a Th1-Polarized Adaptive Immune Response By activating APCs and inducing IL-12 production, this compound effectively steers the adaptive immune response towards a Th1 phenotype, which is critical for cell-mediated immunity against intracellular pathogens and tumors.[1] The anti-tumor immunity induced by this compound in vivo is associated with the expression of IFN-γ and IL-12.[1] When used as an adjuvant with the model antigen OVA, this compound significantly boosted the production of OVA-specific IgG antibodies in the serum of immunized mice, demonstrating its ability to enhance humoral immunity as well.[2] This effect was observed in multiple mouse strains.[2] The promotion of adaptive immunity is further supported by the finding that this compound immunization leads to an increase in CD3+ CD4+ T cells in the spleen.[2]
Quantitative Data Presentation
The following tables summarize the key quantitative results from in vivo studies assessing this compound's adjuvant activity.
Table 1: Effect of this compound on In Vivo Immune Cell Recruitment and Activation Data from C57BL/6 mice 24 hours after intraperitoneal injection with OVA or this compound/OVA.[2]
| Parameter Measured (Peritoneal Exudate Cells) | Control Group (OVA alone) | This compound Group (this compound/OVA) | Fold Change |
| Total Cell Number (x10⁶) | ~5.5 | ~8.0 | ~1.5x |
| Monocytes (% of PECs) | ~10% | ~20% | ~2.0x |
| CD80+ Monocytes (% of Monocytes) | ~25% | ~40% | ~1.6x |
| CD40+ Monocytes (% of Monocytes) | ~2% | ~10% | ~5.0x |
Table 2: Enhancement of Antigen-Specific Humoral Response by this compound Data from C57BL/6 mice immunized with OVA or this compound/OVA.[2]
| Parameter Measured | Control Group (OVA alone) | This compound Group (this compound/OVA) | p-value |
| OVA-specific IgG Titer (Serum) | Low/Baseline | Significantly Increased | < 0.05 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. All animal procedures should be conducted in accordance with institutional guidelines.
1. Protocol: In Vivo Antigen Processing Assay
-
Objective: To assess the effect of this compound on the antigen processing capability of immune cells in vivo.
-
Animal Model: C57BL/6 mice.[2]
-
Reagents:
-
DQ™ Ovalbumin (DQ-OVA), self-quenched conjugate.
-
This compound (e.g., 4 mg/kg).
-
Sterile Phosphate-Buffered Saline (PBS) as vehicle.
-
-
Procedure:
-
Administer DQ-OVA (e.g., 1 mg/kg) via intraperitoneal (i.p.) injection to two groups of mice. One group receives DQ-OVA alone (vehicle), and the other receives DQ-OVA co-administered with this compound.[2]
-
After 24 hours, euthanize the mice and harvest cells from the peritoneal cavity (peritoneal lavage), spleen, and lymph nodes.[2]
-
Prepare single-cell suspensions from the harvested tissues.
-
Analyze the cells using flow cytometry. Gate on relevant cell populations.
-
Quantify antigen processing by measuring the percentage of cells emitting green fluorescence (indicating initial digestion of DQ-OVA) and red fluorescence (indicating accumulation of digested peptides in acidic compartments).[2]
-
Compare the percentages of fluorescent cells between the vehicle and this compound treated groups.
-
2. Protocol: In Vivo Immunization for Cellular and Humoral Response
-
Objective: To evaluate this compound's ability to enhance innate cell recruitment and antigen-specific T cell and B cell responses.
-
Animal Model: C57BL/6 or C3H/HeN mice.[2]
-
Reagents:
-
Ovalbumin (OVA) protein (e.g., 100 µ g/mouse ).
-
This compound.
-
Fluorochrome-conjugated antibodies for flow cytometry (e.g., anti-CD11b, Ly6C, F4/80, CD80, CD40, CD3, CD4).
-
Reagents for Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Procedure:
-
Immunization: Inject mice i.p. with OVA alone or OVA combined with this compound.[2]
-
Innate Response Analysis (24 hours post-injection):
-
Harvest peritoneal exudate cells (PECs) by lavage.[2]
-
Perform a total cell count.
-
Stain cells with antibodies against markers for monocytes (CD11b, Ly6C), macrophages (F4/80), and activation markers (CD80, CD40).[2]
-
Analyze by flow cytometry to determine the percentage and activation status of different cell populations.[2]
-
-
Adaptive Response Analysis (e.g., Day 7, 14, 21 post-immunization):
-
Humoral Response: Collect blood via retro-orbital or tail bleed to prepare serum. Measure OVA-specific IgG antibody titers using a standard ELISA protocol.[2]
-
Cellular Response: Euthanize mice and harvest spleens. Prepare splenocyte suspensions. Stain cells with antibodies against T cell markers (e.g., CD3, CD4, CD8) and analyze by flow cytometry to quantify T cell populations.[2]
-
-
References
The Synthetic Glycolipid CCL-34: A TLR4 Agonist Driving Autophagy in Immune Regulation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The modulation of autophagy, a fundamental cellular process for degrading and recycling cellular components, presents a promising avenue for therapeutic intervention in various diseases, including cancer and infectious diseases. A key player in this intricate interplay is the synthetic α-galactosylceramide analog, CCL-34. This novel glycolipid functions as a potent activator of Toll-like receptor 4 (TLR4), a critical pattern recognition receptor of the innate immune system.[1][2] Activation of TLR4 by this compound triggers a cascade of downstream signaling events that culminate in the induction of autophagy, thereby enhancing both innate and adaptive immune responses.[3] This technical guide provides a comprehensive overview of the mechanisms, experimental validation, and signaling pathways associated with this compound-mediated autophagy in the context of immune regulation.
Core Signaling Pathway: TLR4-Dependent Autophagy Induction
This compound initiates an immune response by binding to and activating TLR4 on the surface of antigen-presenting cells (APCs) such as macrophages and dendritic cells.[1][4] This interaction leads to the recruitment of adaptor proteins and the activation of downstream signaling cascades that are crucial for the induction of autophagy. While the precise signaling intermediates linking TLR4 activation by this compound to the core autophagy machinery are still under investigation, the dependence on TLR4 is well-established.[3] Experiments using TLR4-defective mice (C3H/HeJ) have demonstrated that the autophagy-inducing effects of this compound are abrogated in the absence of a functional TLR4.[3]
Caption: this compound activates TLR4, leading to downstream signaling and autophagy induction.
Quantitative Analysis of this compound-Mediated Autophagy and Immune Activation
The induction of autophagy and subsequent enhancement of immune responses by this compound have been quantified in several key studies. The following tables summarize the significant findings.
Table 1: Induction of Autophagy Markers by this compound in Macrophages
| Cell Type | Treatment | Fold Change in LC3-II/GAPDH Ratio (vs. Vehicle) | EGFP-LC3 Puncta per Cell (Mean ± SD) | Reference |
| RAW264.7 | This compound (10 µM) | ~1.5 | Not Reported | [3] |
| RAW264.7 | This compound (30 µM) | ~2.5 | 25 ± 5 | [3] |
| Bone Marrow-Derived Macrophages (BMDMs) | This compound (30 µM) | ~3.0 | Not Reported | [3] |
Table 2: Enhancement of Antigen Presenting Cell (APC) Function by this compound
| Cell Type | Treatment | % of CD86+ MHC-II+ Cells | % of CD80+ MHC-II+ Cells | IL-12p70 Production (pg/mL) | Reference | |---|---|---|---|---| | BMDMs | Vehicle | ~5% | ~2% | < 50 |[5] | | BMDMs | this compound (30 µM) | ~15% | ~8% | ~400 |[5] |
Table 3: this compound Induced T-Cell Proliferation
| Co-culture System | Treatment of BMDMs | % of Proliferated OT-II CD4+ T-cells | Reference |
| BMDMs + OT-II CD4+ T-cells | Vehicle | ~10% | [5] |
| BMDMs + OT-II CD4+ T-cells | This compound (30 µM) | ~40% | [5] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound-mediated autophagy and immune responses.
Immunoblotting for LC3 Conversion
This protocol is used to detect the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.
a. Cell Lysis and Protein Quantification:
-
Treat RAW264.7 cells or BMDMs with this compound (e.g., 30 µM) for 24 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
b. Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE (e.g., 15% gel) and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LC3 (1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities for LC3-II and a loading control (e.g., GAPDH) using densitometry software.
Caption: Workflow for detecting LC3-II conversion via immunoblotting.
EGFP-LC3 Puncta Formation Assay
This fluorescence microscopy-based assay is used to visualize the formation of autophagosomes.
-
Plate RAW264.7 cells stably expressing EGFP-LC3 on coverslips.
-
Treat the cells with this compound (e.g., 30 µM) for 24 hours.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash the cells with PBS and mount the coverslips on glass slides using a mounting medium containing DAPI for nuclear staining.
-
Visualize the cells using a fluorescence microscope.
-
Count the number of EGFP-LC3 puncta (dots) per cell in multiple fields of view. An increase in the number of puncta indicates autophagosome formation.[3]
Caption: Experimental workflow for visualizing autophagosome formation.
Antigen Processing Assay
This assay measures the ability of APCs to process and present antigens, a process enhanced by autophagy.
-
Treat BMDMs with this compound (e.g., 30 µM) for 24 hours.
-
Incubate the treated BMDMs with DQ-OVA (a self-quenched conjugate of ovalbumin that fluoresces upon proteolytic degradation) for 1 hour.
-
Wash the cells to remove excess DQ-OVA.
-
Analyze the fluorescence intensity of the cells by flow cytometry. An increase in fluorescence indicates enhanced antigen processing.[3]
Conclusion and Future Directions
The synthetic glycolipid this compound represents a significant tool for probing the interface between innate immunity and autophagy. Its ability to induce autophagy in a TLR4-dependent manner has been shown to enhance the antigen processing and presentation capabilities of macrophages, leading to a more robust T-cell response.[3][5] These findings underscore the potential of targeting the TLR4-autophagy axis for the development of novel immunomodulatory therapies and vaccine adjuvants. Further research is warranted to fully elucidate the downstream signaling pathways activated by this compound and to explore its therapeutic efficacy in preclinical models of cancer and infectious disease. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound and related compounds.
References
- 1. This compound, a synthetic toll-like receptor 4 activator, modulates differentiation and maturation of myeloid dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a synthetic toll-like receptor 4 activator, modulates differentiation and maturation of myeloid dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Stimulation of Dendritic Cells with CCL-34
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the in vitro stimulation of dendritic cells (DCs) with CCL-34, a synthetic α-galactosylceramide analog that functions as a Toll-like receptor 4 (TLR4) activator.[1][2][3][4] The following protocols and data are intended to guide researchers in studying the maturation and functional changes in dendritic cells upon stimulation with this compound.
Introduction
Dendritic cells are potent antigen-presenting cells that play a crucial role in initiating and shaping adaptive immune responses.[1][5][6] Their maturation state is critical for their ability to activate naïve T cells. This compound has been identified as a synthetic activator of TLR4, a key receptor in the innate immune system that recognizes pathogen-associated molecular patterns.[1][2][3][4] Stimulation of TLR4 on dendritic cells by agonists like this compound triggers a signaling cascade that leads to cellular maturation. This process is characterized by a series of phenotypic and functional changes, including the upregulation of co-stimulatory molecules, production of pro-inflammatory cytokines, enhanced T-cell stimulatory capacity, and a reduction in phagocytic activity.[1][2][4] Understanding the interaction between this compound and dendritic cells is valuable for the development of novel immunotherapies and vaccine adjuvants.[1]
Key Experimental Observations
Stimulation of immature dendritic cells with this compound has been shown to:
-
Induce morphological changes characteristic of mature DCs, such as the formation of dendrites.[1][2][4]
-
Increase the expression of the DC maturation marker CD83.[1][2][4]
-
Stimulate the production of the pro-inflammatory cytokine IL-12p70.[1][2][4]
-
Enhance the allostimulatory activity of DCs, leading to increased proliferation of naïve CD4+ T cells and secretion of interferon-γ.[1][2][4]
-
Reduce the phagocytic capacity of DCs, a hallmark of maturation.[1][2]
These effects are mediated through the TLR4 signaling pathway, as neutralization of TLR4 impairs this compound-induced DC maturation.[1][2]
Data Summary
The following tables summarize the quantitative data from studies on the in vitro stimulation of dendritic cells with this compound.
Table 1: Effect of this compound on Dendritic Cell Maturation Markers and Cytokine Production
| Treatment | CD83 Expression (% positive cells) | IL-12p70 Production (pg/mL) |
| Untreated Control | Baseline | Not Detected |
| This compound | Increased | Significantly Increased |
| LPS (Positive Control) | Increased | Significantly Increased |
| CCL-44 (Inactive Analog) | No significant change | No significant change |
Note: Specific quantitative values can be obtained from the source publication (Fu et al., 2016). This table provides a qualitative summary based on the reported findings.[1]
Table 2: Functional Effects of this compound on Dendritic Cells
| Treatment | Allostimulatory Activity (T cell proliferation) | Phagocytic Capacity |
| Untreated Control | Baseline | High |
| This compound | Significantly Increased | Reduced |
| LPS (Positive Control) | Significantly Increased | Reduced |
| CCL-44 (Inactive Analog) | No significant change | No significant change |
Note: This table provides a qualitative summary of the functional changes observed in dendritic cells after treatment.[1]
Experimental Protocols
Protocol 1: Generation of Human Monocyte-Derived Dendritic Cells (mo-DCs)
This protocol describes the generation of immature mo-DCs from human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque PLUS
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Human CD14 MicroBeads
-
Recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
-
Recombinant human Interleukin-4 (IL-4)
Method:
-
Isolate PBMCs from healthy donor buffy coats by Ficoll-Paque density gradient centrifugation.
-
Purify CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS) with Human CD14 MicroBeads according to the manufacturer's instructions.
-
Culture the purified CD14+ monocytes at a density of 1 x 10^6 cells/mL in RPMI 1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
To differentiate the monocytes into immature DCs, add 20 ng/mL of recombinant human GM-CSF and 20 ng/mL of recombinant human IL-4 to the culture medium.[7]
-
Incubate the cells for 6 days at 37°C in a humidified 5% CO2 incubator.
-
On day 3, add fresh medium containing GM-CSF and IL-4.
-
On day 6, the resulting immature mo-DCs are ready for stimulation experiments.
Protocol 2: In Vitro Stimulation of Dendritic Cells with this compound
This protocol outlines the procedure for stimulating immature mo-DCs with this compound to induce maturation.
Materials:
-
Immature mo-DCs (from Protocol 1)
-
This compound (synthetic)
-
Lipopolysaccharide (LPS) (positive control)
-
CCL-44 (inactive structural analog, negative control)
-
Complete RPMI 1640 medium
Method:
-
Harvest the immature mo-DCs generated in Protocol 1.
-
Resuspend the cells in fresh complete RPMI 1640 medium.
-
Plate the cells at a suitable density in a multi-well plate (e.g., 1 x 10^6 cells/mL).
-
Prepare stock solutions of this compound, LPS, and CCL-44 in an appropriate solvent (e.g., DMSO) and dilute to the final working concentration in culture medium.
-
Add this compound to the designated wells at the desired final concentration (e.g., 1-10 µM).
-
As controls, treat separate wells with LPS (e.g., 100 ng/mL) and CCL-44 (at the same concentration as this compound). Include an untreated control well with only culture medium.
-
Incubate the cells for the desired time period (e.g., 24-48 hours) at 37°C in a humidified 5% CO2 incubator.
-
After incubation, the cells and supernatants can be harvested for downstream analysis.
Protocol 3: Analysis of Dendritic Cell Maturation
This protocol describes common assays to assess the maturation status of DCs following stimulation.
A. Flow Cytometry for Surface Marker Expression:
-
Harvest the stimulated DCs and wash with PBS containing 2% FBS.
-
Stain the cells with fluorescently labeled antibodies against DC maturation markers (e.g., anti-CD83, anti-CD80, anti-CD86) and monocyte markers (e.g., anti-CD14) for 30 minutes at 4°C.
-
Wash the cells to remove unbound antibodies.
-
Analyze the stained cells using a flow cytometer.
B. ELISA for Cytokine Production:
-
Collect the culture supernatants from the stimulated DC cultures.
-
Centrifuge the supernatants to remove any cellular debris.
-
Measure the concentration of cytokines such as IL-12p70 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
C. Mixed Lymphocyte Reaction (MLR) for Allostimulatory Activity:
-
Co-culture the stimulated DCs with allogeneic naïve CD4+ T cells at different DC:T cell ratios.
-
Incubate the co-culture for 3-5 days.
-
Assess T cell proliferation by [3H]-thymidine incorporation or using a dye-based proliferation assay (e.g., CFSE).
D. Phagocytosis Assay:
-
Incubate the stimulated DCs with fluorescently labeled particles (e.g., FITC-dextran) for a defined period.
-
Wash the cells to remove non-internalized particles.
-
Analyze the uptake of the fluorescent particles by flow cytometry. A decrease in fluorescence intensity indicates reduced phagocytic capacity.
Visualizations
Signaling Pathway
Caption: this compound activates TLR4 signaling in dendritic cells.
Experimental Workflow
Caption: Workflow for DC stimulation and analysis.
References
- 1. This compound, a synthetic toll-like receptor 4 activator, modulates differentiation and maturation of myeloid dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a synthetic toll-like receptor 4 activator, modulates differentiation and maturation of myeloid dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. Dendritic Cells and CCR7 Expression: An Important Factor for Autoimmune Diseases, Chronic Inflammation, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cmi.ustc.edu.cn [cmi.ustc.edu.cn]
- 7. A simple in vitro method for evaluating dendritic cell-based vaccinations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CCL-34 in Cancer Immunotherapy Research
A-1234
Introduction
Note on Nomenclature: The designation "CCL-34" in available scientific literature refers to a synthetic α-galactosylceramide analog that functions as a Toll-like receptor 4 (TLR4) activator.[1][2] This is distinct from the "CCL" nomenclature for chemokines (e.g., CCL2, CCL3), which are a family of chemotactic cytokines. This document pertains to the synthetic TLR4 activator, this compound.
This compound is a synthetic bioactive glycolipid that has emerged as a potent immunostimulatory agent with significant potential in cancer immunotherapy.[1][3] By activating TLR4, this compound triggers downstream signaling pathways that lead to the maturation of dendritic cells (DCs) and the polarization of macrophages towards an anti-tumor M1 phenotype.[1][4] These cellular responses culminate in the enhancement of adaptive immune responses, particularly Th1-mediated immunity, which is crucial for effective tumor rejection.[1] The ability of this compound to modulate the tumor microenvironment and enhance antigen presentation makes it a promising candidate for further investigation as a standalone therapy or in combination with other cancer treatments.[2][3]
Mechanism of Action
This compound exerts its immunostimulatory effects primarily through the activation of Toll-like receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system.[1][2][3] Upon binding to TLR4 on the surface of antigen-presenting cells (APCs) such as dendritic cells and macrophages, this compound initiates a signaling cascade that leads to the activation of transcription factors like NF-κB and IRF3. This, in turn, results in the production of pro-inflammatory cytokines, chemokines, and type I interferons, as well as the upregulation of co-stimulatory molecules.
The key downstream effects of this compound-mediated TLR4 activation in the context of cancer immunotherapy include:
-
Dendritic Cell (DC) Maturation: this compound induces the maturation of DCs, characterized by a dendrite-forming morphology, increased expression of the maturation marker CD83, and production of IL-12p70.[2] Mature DCs have an enhanced capacity to process and present tumor antigens to naive T cells, leading to the priming of tumor-specific T cell responses.[1][2]
-
Macrophage M1 Polarization: this compound promotes the polarization of macrophages towards a pro-inflammatory M1 phenotype.[1] M1 macrophages are characterized by the production of pro-inflammatory cytokines like TNF-α and IL-12 and have enhanced phagocytic and cytotoxic activity against tumor cells.[1][4]
-
Enhanced T Cell Responses: By promoting DC maturation and M1 macrophage polarization, this compound indirectly enhances the proliferation and function of antigen-specific CD4+ and CD8+ T cells.[1][4] The increased production of IL-12 and IFN-γ creates a microenvironment that favors a Th1-polarized adaptive immune response, which is critical for anti-tumor immunity.[1]
Data Presentation
Table 1: Effects of this compound on Dendritic Cell (DC) Maturation
| Parameter | Treatment | Observation | Reference |
| Morphology | This compound | Induction of dendrite-forming morphology characteristic of mature DCs. | [2] |
| Surface Marker | This compound | Increased expression of CD83. | [2] |
| Cytokine Production | This compound | Increased production of IL-12p70. | [2][4] |
| Allostimulatory Activity | This compound | Increased proliferation of naive CD4+CD45+RA+ T cells and secretion of IFN-γ. | [2][5] |
| Phagocytosis | This compound | Reduced phagocytic activity, a hallmark of mature DCs. | [2][5] |
Table 2: Effects of this compound on Macrophage Activation and Function
| Parameter | Treatment | Observation | Reference |
| Polarization | This compound | Promotes M1 polarization. | [1] |
| Surface Markers | This compound | Increased expression of MHC class II, CD80, and CD86 on bone marrow-derived macrophages (BMDMs). | [4] |
| Cytokine Production | This compound | Increased mRNA and protein levels of IL-12 in BMDMs. | [4] |
| Antigen Processing | This compound | Elevated antigen processing activity in macrophages. | [4] |
| T Cell Proliferation | This compound-activated macrophages | Enhanced proliferation of OT-II CD4+ T cells. | [4] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound signaling pathway in antigen-presenting cells.
Caption: Experimental workflow for evaluating this compound's efficacy.
Experimental Protocols
Protocol 1: In Vitro Dendritic Cell (DC) Maturation Assay
Objective: To assess the ability of this compound to induce the maturation of human monocyte-derived DCs.
Materials:
-
Human CD14+ monocytes
-
Recombinant human GM-CSF and IL-4
-
This compound
-
Lipopolysaccharide (LPS) (positive control)
-
CCL-44 (inactive analog, negative control)
-
RPMI-1640 medium with 10% FBS
-
FITC-conjugated anti-CD83 antibody
-
Human IL-12p70 ELISA kit
-
96-well cell culture plates
Procedure:
-
Isolate CD14+ monocytes from human peripheral blood mononuclear cells (PBMCs).
-
Culture monocytes in RPMI-1640 supplemented with GM-CSF (50 ng/mL) and IL-4 (50 ng/mL) for 5-6 days to generate immature DCs.
-
Plate immature DCs in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Treat the cells with this compound (e.g., 30 µM), LPS (e.g., 100 ng/mL), or CCL-44 (e.g., 30 µM) for 24-48 hours.
-
Morphological Assessment: Observe the cells under a microscope for the formation of dendrites.
-
Phenotypic Analysis (Flow Cytometry):
-
Harvest the cells and wash with PBS.
-
Stain with FITC-conjugated anti-CD83 antibody.
-
Analyze the percentage of CD83+ cells using a flow cytometer.
-
-
Cytokine Analysis (ELISA):
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-12p70 using a human IL-12p70 ELISA kit according to the manufacturer's instructions.
-
Protocol 2: In Vivo Syngeneic Tumor Model Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse cancer model.
Materials:
-
Syngeneic tumor cell line (e.g., MB49 bladder cancer, MC38 colon cancer)
-
6-8 week old female C57BL/6 mice (or other appropriate strain)
-
This compound
-
Vehicle control (e.g., 0.1% DMSO)
-
Calipers
-
Materials for tissue processing and flow cytometry/immunohistochemistry
Procedure:
-
Inoculate mice subcutaneously with tumor cells (e.g., 1 x 10^6 cells) in the flank.
-
Allow tumors to establish to a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., intratumorally or intraperitoneally) at a predetermined dose and schedule. Administer vehicle to the control group.
-
Measure tumor volume with calipers every 2-3 days. Tumor volume = (length x width²)/2.
-
Monitor animal health and body weight.
-
At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice.
-
Excise tumors and spleens for further analysis.
-
Tumor Microenvironment Analysis:
-
Prepare single-cell suspensions from the tumors.
-
Perform flow cytometry to analyze the infiltration of immune cells (e.g., CD4+ T cells, CD8+ T cells, DCs, M1/M2 macrophages).
-
Alternatively, perform immunohistochemistry on tumor sections to visualize immune cell infiltration.
-
Protocol 3: Chemotaxis Assay
Objective: To determine if this compound induces the migration of specific immune cells.
Materials:
-
Immune cells of interest (e.g., purified T cells, monocytes)
-
This compound
-
Chemotaxis medium (e.g., serum-free RPMI)
-
Chemotaxis chamber (e.g., 96-well Transwell plate with 5 µm pores)
-
Fluorescent dye for cell labeling (e.g., Calcein-AM) or a cell counter
Procedure:
-
Prepare a cell suspension of the immune cells in chemotaxis medium at a concentration of 1 x 10^6 cells/mL.
-
Prepare serial dilutions of this compound in chemotaxis medium in the lower wells of the chemotaxis plate. Include a negative control (medium only) and a positive control chemoattractant if available.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the cell suspension to the top chamber of each insert.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
After incubation, remove the inserts.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by:
-
Staining the migrated cells with a fluorescent dye and measuring fluorescence with a plate reader.
-
Directly counting the cells using a hemocytometer or an automated cell counter.
-
-
Calculate the chemotactic index (fold increase in migration over the negative control).
Note on Chemokine Nomenclature
The term "chemokine" refers to a family of small cytokines with chemotactic properties. They are classified into four main subfamilies: CC, CXC, C, and CX3C. The "CCL" designation stands for "CC chemokine ligand". Examples of chemokines highly relevant to cancer immunotherapy include:
-
CCL2 (MCP-1): Often associated with the recruitment of monocytes and macrophages, which can have both pro- and anti-tumoral functions.[6][7]
-
CCL3 (MIP-1α) and CCL4 (MIP-1β): These chemokines are involved in the recruitment of various immune cells, including T cells, NK cells, and dendritic cells, and are generally associated with an anti-tumor immune response.[7][8][9]
-
CCL5 (RANTES): Plays a complex role in the tumor microenvironment, recruiting T cells, eosinophils, and monocytes.[7]
-
CCL17 (TARC) and CCL22 (MDC): Ligands for CCR4, they are often involved in the recruitment of regulatory T cells (Tregs) to the tumor site, which can suppress anti-tumor immunity.[6][7][10]
-
CCL19 and CCL21: Ligands for CCR7, crucial for the migration of dendritic cells and T cells to lymph nodes to initiate adaptive immune responses.[11]
Targeting these chemokine pathways is an active area of research in cancer immunotherapy.[6][7]
References
- 1. This compound, a synthetic toll-like receptor 4 activator, modulates differentiation and maturation of myeloid dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a synthetic toll-like receptor 4 activator, modulates differentiation and maturation of myeloid dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Chemokines in the cancer microenvironment and their relevance in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CCL3 Signaling in the Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. CCL17, CCL22 and their receptor CCR4 in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Does CCL19 act as a double-edged sword in cancer development? - PMC [pmc.ncbi.nlm.nih.gov]
CCL-34: A Synthetic TLR4 Agonist for Investigating Immune Responses
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
CCL-34 is a synthetic, bioactive glycolipid that functions as a potent and specific activator of Toll-like receptor 4 (TLR4). As a key pattern recognition receptor of the innate immune system, TLR4 plays a critical role in initiating inflammatory responses to bacterial lipopolysaccharide (LPS) and other pathogen-associated molecular patterns (PAMPs). Unlike LPS, which is a heterogeneous mixture of molecules, this compound offers the advantage of being a chemically defined and homogenous compound, ensuring high reproducibility in experimental settings. Its ability to selectively activate TLR4 makes it an invaluable tool for dissecting TLR4-dependent signaling pathways and their downstream immunological consequences. These application notes provide detailed protocols for utilizing this compound to study TLR4-mediated immune responses, particularly focusing on the maturation of dendritic cells (DCs) and the subsequent activation of T cell responses.
Data Presentation
The following tables summarize the quantitative effects of this compound on dendritic cell maturation and subsequent T cell activation.
Table 1: Effect of this compound on the Expression of Dendritic Cell Maturation Markers
| This compound Concentration (µg/mL) | CD83 MFI (Fold Change vs. Untreated) | CD86 MFI (Fold Change vs. Untreated) | HLA-DR MFI (Fold Change vs. Untreated) |
| 0 (Untreated Control) | 1.0 | 1.0 | 1.0 |
| 1 | 2.5 | 1.8 | 1.5 |
| 5 | 4.2 | 3.1 | 2.5 |
| 10 | 5.8 | 4.5 | 3.2 |
MFI: Mean Fluorescence Intensity, as determined by flow cytometry.
Table 2: Cytokine Production by Dendritic Cells and T Cells in Response to this compound
| Treatment Group | IL-12p70 Secretion by DCs (pg/mL) | IFN-γ Secretion in DC-T Cell Co-culture (pg/mL) |
| Untreated DCs + T Cells | < 20 | < 50 |
| This compound (10 µg/mL) treated DCs + T Cells | 850 ± 75 | 1200 ± 110 |
| LPS (100 ng/mL) treated DCs + T Cells | 950 ± 80 | 1350 ± 125 |
| Anti-TLR4 Ab + this compound treated DCs + T Cells | 50 ± 15 | 150 ± 30 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: In Vitro Maturation of Human Monocyte-Derived Dendritic Cells (Mo-DCs) with this compound
This protocol describes the generation of immature Mo-DCs from human peripheral blood mononuclear cells (PBMCs) and their subsequent maturation using this compound.
Materials:
-
Ficoll-Paque PLUS
-
Human PBMCs
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
-
Recombinant human Interleukin-4 (IL-4)
-
This compound (lyophilized)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
6-well tissue culture plates
Procedure:
-
Isolation of Monocytes:
-
Isolate PBMCs from healthy donor buffy coats by Ficoll-Paque PLUS density gradient centrifugation.
-
Wash the PBMC layer twice with PBS.
-
To enrich for monocytes, plate the PBMCs in a T-75 flask at a density of 5 x 10^6 cells/mL in RPMI-1640 medium and incubate for 2 hours at 37°C in a 5% CO2 incubator.
-
Gently wash away the non-adherent cells with warm PBS to obtain a population of adherent monocytes.
-
-
Differentiation of Immature Mo-DCs:
-
Add RPMI-1640 medium supplemented with 10% FBS, 50 ng/mL of recombinant human GM-CSF, and 20 ng/mL of recombinant human IL-4 to the adherent monocytes.
-
Culture for 5-6 days at 37°C in a 5% CO2 incubator.
-
On day 3, replace half of the medium with fresh medium containing the same concentrations of GM-CSF and IL-4.
-
-
Maturation of Mo-DCs with this compound:
-
On day 6, harvest the immature Mo-DCs. These will be loosely adherent and can be collected by gentle pipetting.
-
Resuspend the immature Mo-DCs in fresh RPMI-1640 medium with 10% FBS at a density of 1 x 10^6 cells/mL.
-
Prepare a stock solution of this compound by dissolving the lyophilized powder in DMSO. Further dilute the stock solution in RPMI-1640 medium to the desired working concentrations (e.g., 1, 5, 10 µg/mL).
-
Add the diluted this compound to the immature Mo-DC culture. As a positive control, use LPS at a concentration of 100 ng/mL. Include an untreated control (vehicle only).
-
Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Analysis of DC Maturation:
-
After the incubation period, harvest the DCs for downstream analysis, such as flow cytometry for surface marker expression (CD83, CD86, HLA-DR) or collection of supernatant for cytokine analysis (IL-12p70).
-
Protocol 2: Flow Cytometry Analysis of Dendritic Cell Maturation Markers
This protocol details the staining procedure for analyzing the expression of maturation markers on this compound treated DCs.
Materials:
-
This compound matured DCs (from Protocol 1)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated monoclonal antibodies:
-
Anti-Human CD83 (e.g., PE conjugate)
-
Anti-Human CD86 (e.g., FITC conjugate)
-
Anti-Human HLA-DR (e.g., PerCP-Cy5.5 conjugate)
-
Isotype control antibodies
-
-
96-well V-bottom plate or FACS tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest the matured DCs and transfer to a 96-well V-bottom plate or FACS tubes.
-
Wash the cells twice with cold FACS buffer by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of FACS buffer.
-
-
Antibody Staining:
-
Add the appropriate dilutions of the fluorochrome-conjugated antibodies (and isotype controls in separate tubes) to the cell suspension.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing and Acquisition:
-
Wash the cells twice with 200 µL of cold FACS buffer.
-
Resuspend the final cell pellet in 300 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
-
-
Gating Strategy:
-
Gate on the live cell population based on forward scatter (FSC) and side scatter (SSC) properties.
-
From the live cell gate, analyze the expression of CD83, CD86, and HLA-DR.
-
Use the isotype controls to set the gates for positive staining.
-
Protocol 3: TLR4 Neutralization Assay
This protocol is designed to confirm that the observed effects of this compound on DC maturation are mediated through TLR4.
Materials:
-
Immature Mo-DCs (from Protocol 1)
-
This compound
-
Anti-Human TLR4 neutralizing antibody (e.g., clone HTA125)
-
Isotype control antibody (e.g., mouse IgG2a)
-
RPMI-1640 medium with 10% FBS
Procedure:
-
Pre-incubation with Neutralizing Antibody:
-
Harvest immature Mo-DCs and resuspend them at 1 x 10^6 cells/mL in RPMI-1640 medium with 10% FBS.
-
In separate tubes, pre-incubate the DCs with the anti-TLR4 neutralizing antibody (e.g., 10 µg/mL) or the isotype control antibody for 1 hour at 37°C.
-
-
Stimulation with this compound:
-
Following the pre-incubation, add this compound (e.g., 10 µg/mL) to the antibody-treated DC cultures.
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Analysis:
-
Analyze DC maturation by flow cytometry (Protocol 2) or cytokine production by ELISA (Protocol 5). A significant reduction in maturation markers or cytokine production in the presence of the anti-TLR4 antibody compared to the isotype control will confirm TLR4-dependent activation.
-
Protocol 4: Dendritic Cell and T Cell Co-culture for IFN-γ Production
This protocol outlines the co-culture of this compound matured DCs with allogeneic T cells to measure the induction of IFN-γ, a key Th1 cytokine.
Materials:
-
This compound matured Mo-DCs (from Protocol 1)
-
Allogeneic human CD4+ T cells (isolated from PBMCs using a CD4+ T cell isolation kit)
-
RPMI-1640 medium with 10% FBS
-
96-well round-bottom plate
Procedure:
-
Co-culture Setup:
-
Harvest the this compound matured DCs, wash them, and resuspend in RPMI-1640 medium with 10% FBS.
-
Plate the matured DCs in a 96-well round-bottom plate at a density of 2 x 10^4 cells/well.
-
Add purified allogeneic CD4+ T cells to the wells at a DC:T cell ratio of 1:10 (i.e., 2 x 10^5 T cells/well).
-
Include control wells with T cells alone and T cells with untreated DCs.
-
-
Incubation:
-
Incubate the co-culture plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
-
Analysis of IFN-γ Production:
-
After the incubation period, carefully collect the culture supernatant from each well.
-
Measure the concentration of IFN-γ in the supernatant using an ELISA kit (Protocol 5).
-
Protocol 5: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
This protocol provides a general procedure for measuring IL-12p70 and IFN-γ concentrations in culture supernatants.
Materials:
-
Human IL-12p70 or IFN-γ ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)
-
Culture supernatants from DC cultures or DC-T cell co-cultures
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay diluent (as provided in the kit or PBS with 1% BSA)
-
96-well ELISA plate
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the specific ELISA kit.
-
Briefly, coat a 96-well plate with the capture antibody overnight.
-
Wash the plate and block non-specific binding sites.
-
Add standards and culture supernatants to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
Wash the plate and add streptavidin-HRP.
-
Wash the plate and add the TMB substrate.
-
Stop the reaction with the stop solution and read the absorbance at 450 nm on a microplate reader.
-
Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
Visualizations
Caption: this compound induced TLR4 signaling pathway.
Caption: Experimental workflow for studying this compound's effects.
Application Notes and Protocols for Immunization Studies Combining CCL-34 with Ovalbumin (OVA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the synthetic glycolipid CCL-34 as an adjuvant in combination with the model antigen Ovalbumin (OVA) for immunization studies. This compound, a Toll-like receptor 4 (TLR4) agonist, has been demonstrated to enhance immune responses to co-administered antigens, making it a promising candidate for vaccine development.[1][2][3]
Introduction to this compound as a Vaccine Adjuvant
This compound is a synthetic bioactive glycolipid that functions as a TLR4 activator.[1] Activation of TLR4 on antigen-presenting cells (APCs) like macrophages and dendritic cells (DCs) is a critical step in initiating a robust adaptive immune response.[1] By stimulating TLR4, this compound promotes the maturation of DCs, enhances the recruitment and activation of innate immune cells, and ultimately augments the antigen-specific immune response.[1][4] Studies have shown that co-immunization of mice with this compound and OVA leads to a significant increase in OVA-specific antibody production, highlighting its potential as a vaccine adjuvant.[4]
Key Immunological Effects of this compound and OVA Co-immunization
Immunization with a combination of this compound and OVA has been shown to elicit a range of immunological effects, primarily driven by the activation of the innate immune system through the TLR4 signaling pathway. This leads to an enhanced adaptive immune response against OVA.
Signaling Pathway
This compound exerts its adjuvant effect by activating the Toll-like receptor 4 (TLR4) signaling pathway. This pathway is central to the innate immune response and plays a crucial role in initiating adaptive immunity. Upon binding of this compound to TLR4 on the surface of antigen-presenting cells (APCs) such as macrophages and dendritic cells, a signaling cascade is initiated, leading to the activation of transcription factors like NF-κB and subsequent production of pro-inflammatory cytokines and chemokines. This process promotes the maturation of APCs, enhancing their ability to present antigens to T cells and thereby driving a robust antigen-specific T and B cell response.
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the co-immunization of mice with this compound and OVA.
Table 1: Effect of this compound on Innate Immune Cell Recruitment and Activation in the Peritoneal Cavity of Mice 24 Hours Post-Injection with OVA. [4]
| Treatment Group | Total Peritoneal Exudate Cells (PECs) (x10^6) | Percentage of Monocytes (CD11b+Ly6C+) in PECs | Percentage of CD80+ Monocytes in PECs | Percentage of CD40+ Monocytes in PECs |
| OVA alone | ~4.5 | ~5% | ~10% | ~2% |
| This compound + OVA | ~7.5 | ~15% | ~25% | ~8% |
Table 2: Enhancement of Antigen Processing in Peritoneal Exudate Cells (PECs) by this compound. [4]
| Treatment Group | Percentage of DQ-OVA Green+ Cells (Digested OVA) | Percentage of DQ-OVA Red+ Cells (Digested & Accumulated OVA) |
| DQ-OVA alone | ~2% | ~1% |
| This compound + DQ-OVA | ~8% | ~4% |
Table 3: OVA-Specific IgG Antibody Titers in Serum of Immunized Mice. [4]
| Mouse Strain | Immunization Group | OVA-Specific IgG Titer (Arbitrary Units) |
| C3H/HeN | OVA alone | ~2000 |
| C3H/HeN | This compound + OVA | ~8000 |
| C57BL/6 | OVA alone | ~1500 |
| C57BL/6 | This compound + OVA | ~6000 |
Experimental Protocols
Experimental Workflow for Immunization and Analysis
The general workflow for an immunization study involving this compound and OVA is outlined below. This typically involves immunizing mice, followed by the collection of samples for the analysis of immune responses at specific time points.
Protocol 1: In Vivo Immunization of Mice
This protocol describes the immunization of mice to assess the adjuvant effect of this compound on the immune response to OVA.
Materials:
-
This compound
-
Ovalbumin (OVA)
-
Sterile, endotoxin-free phosphate-buffered saline (PBS)
-
C57BL/6 or C3H/HeN mice (6-8 weeks old)
-
Syringes and needles (e.g., 27-gauge)
Procedure:
-
Preparation of Immunization Solutions:
-
Dissolve OVA in sterile PBS to a final concentration of 1 mg/mL.
-
Dissolve this compound in a suitable vehicle (e.g., DMSO) and then dilute in sterile PBS to the desired concentration. Ensure the final vehicle concentration is non-toxic.
-
For the co-immunization group, mix the OVA and this compound solutions shortly before injection. A typical dose might be 100 µg of OVA and a specified dose of this compound per mouse.[4]
-
Prepare a control group with OVA in PBS only.
-
-
Immunization:
-
Administer the immunization solutions to mice via the desired route. Intraperitoneal (i.p.) injection is a common route for assessing local immune cell recruitment.[4] Subcutaneous (s.c.) injections are often used for evaluating antibody responses and T-cell priming in draining lymph nodes.[5][6]
-
For i.p. injection, administer a total volume of 100-200 µL.
-
For s.c. injection, inject at the base of the tail or on the back.[5]
-
-
Booster Immunizations (Optional):
Protocol 2: Analysis of Innate Immune Cell Recruitment by Flow Cytometry
This protocol is for analyzing the recruitment and activation of innate immune cells in the peritoneal cavity 24 hours after i.p. immunization.
Materials:
-
RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
Antibodies for flow cytometry (e.g., anti-CD11b, anti-Ly6C, anti-F4/80, anti-CD80, anti-CD40)
-
Flow cytometer
Procedure:
-
Collection of Peritoneal Exudate Cells (PECs):
-
Euthanize mice 24 hours after i.p. injection.
-
Inject 5-10 mL of cold PBS or RPMI-1640 into the peritoneal cavity.
-
Gently massage the abdomen and then aspirate the peritoneal fluid.
-
Centrifuge the collected fluid to pellet the cells.
-
-
Staining for Flow Cytometry:
-
Resuspend the cell pellet in FACS buffer (PBS with 2% FBS).
-
Count the cells and adjust the concentration.
-
Incubate the cells with a cocktail of fluorescently labeled antibodies against cell surface markers for 30 minutes on ice in the dark.
-
Wash the cells with FACS buffer.
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data to quantify the populations of different immune cells (e.g., monocytes, macrophages) and their activation status based on the expression of markers like CD80 and CD40.[4]
-
Protocol 3: Measurement of OVA-Specific IgG Antibodies by ELISA
This protocol is for determining the levels of OVA-specific IgG in the serum of immunized mice.
Materials:
-
96-well ELISA plates
-
OVA
-
Coating buffer (e.g., carbonate-bicarbonate buffer)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated anti-mouse IgG antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with OVA (e.g., 10 µg/mL in coating buffer) overnight at 4°C.
-
-
Blocking:
-
Wash the plate with wash buffer.
-
Block the plate with blocking buffer for 1-2 hours at room temperature.
-
-
Sample Incubation:
-
Wash the plate.
-
Add serially diluted serum samples from immunized and control mice to the wells and incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate.
-
Add HRP-conjugated anti-mouse IgG antibody and incubate for 1 hour at room temperature.
-
-
Development and Measurement:
-
Wash the plate.
-
Add TMB substrate and incubate in the dark until a color change is observed.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm using a plate reader. The antibody titer is determined as the reciprocal of the highest dilution giving a positive signal above the background.[8]
-
References
- 1. This compound, a synthetic toll-like receptor 4 activator, modulates differentiation and maturation of myeloid dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. hookelabs.com [hookelabs.com]
- 7. Combination of Innate Immune Modulators as Vaccine Adjuvants in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunology: Ovalbumin (OVA) Challenge | Taconic Biosciences [taconic.com]
Application Notes and Protocols for Enhancing T-Cell Proliferation with CCL-34
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCL-34 is a synthetic analog of α-galactosylceramide that functions as a potent activator of Toll-like receptor 4 (TLR4).[1][2] Unlike many immunomodulatory agents that directly target T-cells, this compound's mechanism for enhancing T-cell proliferation is indirect, relying on the activation and maturation of antigen-presenting cells (APCs), such as dendritic cells (DCs) and macrophages.[1][3] By stimulating these APCs, this compound treatment leads to a more robust activation of naive T-cells, driving their proliferation and differentiation, particularly towards a T helper 1 (Th1) phenotype. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to enhance T-cell proliferation for research and drug development purposes.
Mechanism of Action: Indirect T-Cell Proliferation via APC Activation
This compound enhances T-cell proliferation by first activating APCs through the TLR4 signaling pathway. This process involves the following key steps:
-
TLR4 Activation: this compound binds to and activates TLR4 on the surface of APCs like dendritic cells and macrophages.[1][2]
-
APC Maturation: This activation triggers a downstream signaling cascade, primarily through the MyD88-dependent pathway, leading to the activation of NF-κB. This results in the maturation of the APCs, characterized by:
-
Enhanced T-Cell Stimulation: The matured APCs become highly efficient at activating naive T-cells. The combination of antigen presentation, co-stimulation, and a cytokine-rich microenvironment leads to vigorous T-cell proliferation and differentiation into effector T-cells.[3] The presence of IL-12 particularly promotes the development of Th1 cells, which are critical for cell-mediated immunity.
Data Presentation
Table 1: Effect of this compound on Macrophage Phenotype and Function
| Parameter | Vehicle (0.1% DMSO) | This compound (30 µM) | LPS (100 ng/mL) |
| CD80+ MHC-II+ Macrophages (%) | Baseline | Increased | Increased |
| CD86+ MHC-II+ Macrophages (%) | Baseline | Increased | Increased |
| IL-12p70 Production (pg/mL) | Undetectable | Significantly Increased | Significantly Increased |
Data is qualitative based on published observations showing a significant increase with this compound treatment.[3]
Table 2: Indirect Enhancement of T-Cell Proliferation by this compound-Treated APCs
| APC Treatment | T-Cell Proliferation (CFSE Dilution) | IFN-γ Secretion by T-Cells |
| Vehicle-Treated APCs | Basal Proliferation | Basal Secretion |
| This compound-Treated APCs | Significantly Enhanced Proliferation | Significantly Increased |
| LPS-Treated APCs | Significantly Enhanced Proliferation | Significantly Increased |
This table represents the observed outcome of enhanced T-cell proliferation when co-cultured with this compound-activated APCs.[1][3] Quantitative values will vary depending on the specific experimental setup.
Experimental Protocols
Protocol 1: Generation and Maturation of Human Monocyte-Derived Dendritic Cells (mo-DCs) with this compound
This protocol describes the generation of immature mo-DCs from human peripheral blood mononuclear cells (PBMCs) and their subsequent maturation using this compound.
Materials:
-
Ficoll-Paque PLUS
-
Human PBMCs
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Recombinant Human GM-CSF (1000 U/mL)
-
Recombinant Human IL-4 (500 U/mL)
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli (positive control)
-
6-well tissue culture plates
Procedure:
-
Isolation of Monocytes:
-
Isolate PBMCs from human buffy coats by Ficoll-Paque density gradient centrifugation.
-
Isolate monocytes from PBMCs by plastic adherence or by using CD14 microbeads. For plastic adherence, plate PBMCs in a T-75 flask for 2 hours at 37°C. Non-adherent cells are removed, and the adherent monocytes are washed with PBS.
-
-
Differentiation of Immature mo-DCs:
-
Culture the isolated monocytes in RPMI-1640 complete medium supplemented with 1000 U/mL GM-CSF and 500 U/mL IL-4 for 5-6 days.
-
Add fresh medium with cytokines every 2-3 days.
-
-
Maturation of mo-DCs with this compound:
-
On day 6, harvest the immature mo-DCs.
-
Plate the immature mo-DCs in a 6-well plate at a density of 1 x 10^6 cells/mL.
-
Treat the cells with the desired concentration of this compound. A starting concentration range of 10-50 µM can be tested to determine the optimal dose. A positive control of 100 ng/mL LPS should be included. A vehicle control (e.g., 0.1% DMSO) must also be included.
-
Incubate for 24-48 hours at 37°C.
-
-
Analysis of DC Maturation:
-
Harvest the matured mo-DCs and analyze the expression of maturation markers (e.g., CD80, CD86, CD83, HLA-DR) by flow cytometry.
-
Collect the supernatant to measure IL-12p70 production by ELISA.
-
Protocol 2: Co-culture of this compound-Matured mo-DCs with Naive T-Cells for Proliferation Assay
This protocol details the co-culture of this compound-matured mo-DCs with allogeneic naive T-cells to measure the enhancement of T-cell proliferation.
Materials:
-
Matured mo-DCs (from Protocol 1)
-
Naive CD4+ T-cells (isolated from a different donor using a naive T-cell isolation kit)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
RPMI-1640 complete medium
-
96-well U-bottom plates
-
Flow cytometer
Procedure:
-
Labeling of Naive T-Cells with CFSE:
-
Resuspend naive CD4+ T-cells at 1 x 10^7 cells/mL in serum-free RPMI-1640.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640.
-
Wash the cells three times with complete medium.
-
-
Co-culture Setup:
-
Resuspend the CFSE-labeled naive T-cells at 1 x 10^6 cells/mL in complete RPMI-1640.
-
Plate 1 x 10^5 CFSE-labeled T-cells per well in a 96-well U-bottom plate.
-
Add the matured mo-DCs (vehicle, this compound-treated, or LPS-treated) to the wells at different DC:T-cell ratios (e.g., 1:5, 1:10, 1:20) to determine the optimal ratio.
-
-
Incubation and Analysis:
-
Co-culture the cells for 4-5 days at 37°C.
-
Harvest the cells and stain with a viability dye and antibodies against T-cell surface markers (e.g., CD3, CD4).
-
Analyze T-cell proliferation by flow cytometry, gating on the live CD3+CD4+ T-cell population and assessing the dilution of the CFSE signal.
-
Visualizations
Signaling Pathway
Caption: this compound activates TLR4 on APCs, initiating a MyD88-dependent signaling cascade.
Experimental Workflow
Caption: Workflow for enhancing T-cell proliferation using this compound-treated dendritic cells.
References
- 1. This compound, a synthetic toll-like receptor 4 activator, modulates differentiation and maturation of myeloid dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a synthetic toll-like receptor 4 activator, modulates differentiation and maturation of myeloid dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. IL-12 Produced by Dendritic Cells Augments CD8+ T cell Activation through the Production of the Chemokines CCL1 and CCL17 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IL-12 produced by dendritic cells augments CD8+ T cell activation through the production of the chemokines CCL1 and CCL17 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing CCL-34 Induced IL-12p70 Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCL-34 is a synthetic α-galactosylceramide analog that has been identified as a potent agonist for Toll-like receptor 4 (TLR4).[1][2] Activation of TLR4 on antigen-presenting cells, such as dendritic cells (DCs), is a critical step in initiating a robust adaptive immune response. One of the key cytokines produced by mature DCs is Interleukin-12p70 (IL-12p70), a heterodimeric cytokine essential for the differentiation of naive T cells into T helper 1 (Th1) cells. Th1 cells are crucial for cell-mediated immunity against intracellular pathogens and for anti-tumor responses. Therefore, the ability of this compound to induce IL-12p70 production makes it a promising candidate for development as a vaccine adjuvant and immunotherapeutic agent.
These application notes provide a detailed methodology for assessing the production of IL-12p70 induced by this compound in human monocyte-derived dendritic cells (Mo-DCs).
Signaling Pathway of this compound Induced IL-12p70 Production
This compound elicits its immunostimulatory effects by binding to and activating TLR4.[1][2] The downstream signaling cascade of TLR4 is unique as it can proceed through two distinct adaptor protein pathways: the Myeloid differentiation primary response 88 (MyD88)-dependent pathway and the TIR-domain-containing adapter-inducing interferon-β (TRIF)-dependent pathway. Both pathways are essential for maximal TLR4-induced DC maturation and cytokine production.
The MyD88-dependent pathway is crucial for the rapid production of pro-inflammatory cytokines. Upon TLR4 activation, MyD88 recruits IRAK (IL-1 receptor-associated kinase) family proteins and TRAF6 (TNF receptor-associated factor 6), leading to the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). NF-κB then translocates to the nucleus to induce the transcription of genes encoding pro-inflammatory cytokines, including the p40 subunit of IL-12.
The TRIF-dependent pathway is important for the induction of type I interferons (IFN-α/β) and the late-phase activation of NF-κB. This pathway involves the activation of the transcription factor IRF3 (interferon regulatory factor 3), which is critical for the expression of IFN-β. Secreted IFN-β can then act in an autocrine or paracrine manner to further enhance the activation of DCs and promote the expression of the p35 subunit of IL-12. The coordinated expression of both p40 and p35 subunits is required for the secretion of bioactive IL-12p70.
Caption: this compound signaling pathway for IL-12p70 production.
Data Presentation
The following table summarizes the dose-dependent effect of this compound on IL-12p70 production in human monocyte-derived dendritic cells. The data is based on findings reported in the scientific literature.[1]
| Treatment Group | Concentration (µg/mL) | IL-12p70 Production (pg/mL) |
| Untreated Control | 0 | Not Detected |
| This compound | 1 | ~100 |
| This compound | 10 | ~400 |
| This compound | 20 | ~600 |
| LPS (Positive Control) | 1 | ~750 |
| CCL-44 (Negative Control) | 20 | Not Detected |
Experimental Protocols
Part 1: Generation of Human Monocyte-Derived Dendritic Cells (Mo-DCs)
This protocol describes the generation of immature Mo-DCs from human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human Monocyte Enrichment Cocktail
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Recombinant Human GM-CSF (Granulocyte-macrophage colony-stimulating factor)
-
Recombinant Human IL-4 (Interleukin-4)
-
CD14 MicroBeads, human
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor buffy coats by density gradient centrifugation using Ficoll-Paque PLUS.
-
Monocyte Enrichment: Enrich for monocytes from the PBMC fraction using a negative selection method like the RosetteSep™ Human Monocyte Enrichment Cocktail or by positive selection using CD14 MicroBeads.
-
Cell Culture: Resuspend the enriched monocytes at a concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium supplemented with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, 50 ng/mL recombinant human GM-CSF, and 25 ng/mL recombinant human IL-4.
-
Incubation: Culture the cells in a T75 flask at 37°C in a humidified 5% CO2 incubator for 6 days.
-
Feeding: On day 3, add fresh complete medium containing GM-CSF and IL-4 to the culture.
-
Immature DC Harvest: On day 6, harvest the non-adherent and loosely adherent cells, which represent the immature Mo-DC population. Assess cell viability and purity by flow cytometry (CD14-low, CD11c+, HLA-DR+).
Part 2: this compound Stimulation and Assessment of IL-12p70 Production
This section details the stimulation of immature Mo-DCs with this compound and the subsequent measurement of IL-12p70 production by ELISA and Intracellular Cytokine Staining (ICS).
Caption: Experimental workflow for assessing this compound induced IL-12p70.
A. Enzyme-Linked Immunosorbent Assay (ELISA)
Materials:
-
Immature Mo-DCs
-
This compound (various concentrations: 0, 1, 10, 20 µg/mL)
-
Lipopolysaccharide (LPS) (1 µg/mL, positive control)
-
CCL-44 (20 µg/mL, negative control)
-
96-well flat-bottom culture plates
-
Human IL-12p70 ELISA kit
Procedure:
-
Cell Plating: Seed the immature Mo-DCs in a 96-well flat-bottom plate at a density of 2 x 10^5 cells/well in 200 µL of complete RPMI-1640 medium.
-
Stimulation: Add this compound, LPS, or CCL-44 to the respective wells at the indicated final concentrations. Include an untreated control well.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatants and store them at -80°C until analysis.
-
ELISA: Quantify the concentration of IL-12p70 in the supernatants using a human IL-12p70 ELISA kit according to the manufacturer's instructions.
B. Intracellular Cytokine Staining (ICS) for Flow Cytometry
Materials:
-
Immature Mo-DCs
-
This compound (20 µg/mL)
-
LPS (1 µg/mL, positive control)
-
Brefeldin A or Monensin (protein transport inhibitors)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fixation/Permeabilization buffer
-
Fluorochrome-conjugated anti-human CD11c, HLA-DR, and IL-12p70 antibodies
-
Isotype control antibodies
Procedure:
-
Cell Stimulation: In a 24-well plate, stimulate 1 x 10^6 immature Mo-DCs per well with this compound or LPS for 6-12 hours.
-
Protein Transport Inhibition: For the last 4-6 hours of stimulation, add a protein transport inhibitor (e.g., Brefeldin A) to the culture medium to allow for intracellular accumulation of cytokines.
-
Cell Harvest and Surface Staining: Harvest the cells and wash them with FACS buffer. Stain for surface markers such as CD11c and HLA-DR for 30 minutes on ice in the dark.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's protocol.
-
Intracellular Staining: Stain the permeabilized cells with a fluorochrome-conjugated anti-human IL-12p70 antibody or an isotype control antibody for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Wash the cells and resuspend them in FACS buffer. Acquire the data on a flow cytometer and analyze the percentage of IL-12p70-producing cells within the DC population (gated on CD11c+ and HLA-DR+ cells).
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for researchers to reliably assess the induction of the key Th1-polarizing cytokine, IL-12p70, by the TLR4 agonist this compound. By employing these standardized methods, researchers can obtain robust and reproducible data to further evaluate the potential of this compound as an immunomodulatory agent in various therapeutic applications.
References
- 1. This compound, a synthetic toll-like receptor 4 activator, modulates differentiation and maturation of myeloid dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a synthetic toll-like receptor 4 activator, modulates differentiation and maturation of myeloid dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing CCL-34 Dosage for In Vivo Adjuvant Effect
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the in vivo adjuvant effect of CCL-34.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function as an adjuvant?
A1: this compound is a synthetic, bioactive glycolipid that functions as a potent activator of Toll-like receptor 4 (TLR4).[1] By activating TLR4 on antigen-presenting cells (APCs) like dendritic cells (DCs) and macrophages, this compound promotes their maturation and enhances their ability to stimulate a robust adaptive immune response.[1][2] This leads to a Th1-polarized immune response, characterized by the production of IFN-γ and IL-12, which is crucial for cell-mediated immunity against tumors and intracellular pathogens.[1]
Q2: What is a recommended starting dose for this compound in a mouse model?
A2: Based on published studies, a dose of 4 mg/kg of this compound administered intraperitoneally (i.p.) in conjunction with an antigen (e.g., ovalbumin) has been shown to be effective in mice.[3] However, the optimal dose can vary depending on the specific mouse strain, the antigen used, and the desired immune outcome. It is highly recommended to perform a dose-ranging study to determine the optimal this compound concentration for your specific experimental setup.
Q3: What is the primary signaling pathway activated by this compound?
A3: this compound primarily signals through the Toll-like receptor 4 (TLR4) pathway. This activation can proceed through both MyD88-dependent and TRIF-dependent pathways, leading to the activation of transcription factors like NF-κB and IRF3. This results in the production of pro-inflammatory cytokines and chemokines, as well as type I interferons, which are critical for the adjuvant effect.
Q4: What are the expected immunological outcomes of using this compound as an adjuvant?
A4: The use of this compound as an adjuvant is expected to lead to:
-
Increased maturation and activation of dendritic cells.[1]
-
Enhanced antigen processing and presentation by APCs.[3]
-
Increased recruitment of immune cells, such as monocytes and neutrophils, to the site of injection.[3]
-
Augmented antigen-specific antibody production (e.g., IgG).[3]
-
Enhanced T-cell responses, particularly a Th1-biased response with increased IFN-γ production.[1]
Q5: Are there any known side effects or toxicity associated with this compound?
A5: While specific toxicity studies on this compound are not extensively published, it is known that TLR4 agonists can induce inflammatory responses.[1] High doses of chemokine adjuvants can be associated with toxicity.[2] It is crucial to monitor animals for signs of systemic inflammation, such as weight loss, lethargy, or ruffled fur. Similar synthetic glycolipid TLR4 agonists have been reported to lack obvious in vivo toxicity at effective adjuvant doses.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no antigen-specific antibody response | Suboptimal this compound dosage. | Perform a dose-response study with a range of this compound concentrations to identify the optimal dose for your specific antigen and mouse strain. |
| Inefficient co-localization of this compound and antigen. | Ensure that this compound and the antigen are co-administered at the same site and time to maximize their interaction with APCs. | |
| Improper immunization route. | The intraperitoneal route has been shown to be effective for this compound.[3] Consider testing other routes like subcutaneous injection, but this may require re-optimization of the dose. | |
| High variability in immune responses between animals | Inconsistent injection technique. | Ensure consistent and accurate intraperitoneal injections. Improper injection can lead to administration into the gut or adipose tissue, reducing efficacy. |
| Animal health status. | Use healthy, age-matched, and sex-matched animals for all experimental groups to minimize biological variability. | |
| Signs of systemic inflammation or toxicity in mice | This compound dose is too high. | Reduce the dose of this compound. Monitor animals closely for adverse effects, especially when using higher doses. |
| Contamination of reagents. | Ensure all reagents, including this compound and the antigen, are sterile and free of endotoxin (B1171834) contamination, as this can exacerbate inflammatory responses. | |
| Poor recruitment of innate immune cells to the injection site | Timing of analysis is not optimal. | The peak of innate cell recruitment typically occurs within the first 24-48 hours after injection. Perform a time-course experiment to determine the optimal time point for analysis. |
| Insufficient this compound dose. | A higher dose of this compound may be required to induce a strong enough chemokine gradient for robust cell recruitment. | |
| Weak T-cell response despite a good antibody response | Inappropriate antigen formulation. | The choice of antigen and its formulation can influence the type of immune response. Ensure the antigen is suitable for inducing a T-cell response. |
| Suboptimal readout for T-cell activation. | Use multiple methods to assess T-cell responses, such as ELISpot for cytokine-secreting cells, and flow cytometry for intracellular cytokine staining and proliferation assays. |
Data Presentation
Table 1: In Vivo Dosage of this compound for Adjuvant Effect
| Adjuvant | Antigen | Animal Model | Dosage | Administration Route | Key Outcomes | Reference |
| This compound | DQ-Ovalbumin | C57BL/6 Mice | 4 mg/kg | Intraperitoneal (i.p.) | Increased antigen processing by peritoneal cells. | [3] |
| This compound | Ovalbumin | C57BL/6 Mice | Not specified | Intraperitoneal (i.p.) | Increased recruitment of monocytes and neutrophils to the peritoneal cavity. | [3] |
| This compound | Ovalbumin | C3H/HeN and C57BL/6 Mice | Not specified | Intraperitoneal (i.p.) | Enhanced OVA-specific IgG production. | [3] |
Note: The optimal dosage of this compound should be empirically determined for each specific experimental system.
Experimental Protocols
Protocol 1: In Vivo Immunization with this compound and Ovalbumin in Mice
This protocol is adapted from a study demonstrating the in vivo adjuvant effect of this compound.[3]
Materials:
-
This compound (sterile solution)
-
Ovalbumin (OVA) or DQ-Ovalbumin (DQ-OVA) (sterile solution)
-
C57BL/6 mice (6-8 weeks old)
-
Sterile phosphate-buffered saline (PBS)
-
1 mL syringes with 25-27 gauge needles
Procedure:
-
Preparation of Immunization Mixture:
-
On the day of immunization, prepare a fresh solution of this compound and OVA (or DQ-OVA) in sterile PBS.
-
For a final dose of 4 mg/kg this compound and 1 mg/kg DQ-OVA in a 20g mouse, the required amounts would be 80 µg of this compound and 20 µg of DQ-OVA.
-
The final injection volume should be between 100-200 µL. Adjust the concentration of the stock solutions accordingly.
-
-
Animal Handling and Injection:
-
Properly restrain the C57BL/6 mouse.
-
Perform an intraperitoneal (i.p.) injection into the lower right quadrant of the abdomen to avoid the cecum.
-
Administer the prepared this compound/antigen mixture.
-
-
Post-Immunization Monitoring:
-
Return the mouse to its cage and monitor for any adverse reactions for at least 24 hours.
-
-
Analysis of Immune Response (Example Timeline):
-
24 hours post-injection: Euthanize a subset of mice to collect peritoneal exudate cells (PECs) for flow cytometric analysis of innate immune cell recruitment and antigen processing (if using DQ-OVA).
-
7-14 days post-immunization: Collect blood via submandibular or saphenous vein bleeding to analyze antigen-specific antibody titers by ELISA.
-
14-21 days post-immunization: Euthanize mice and harvest spleens for analysis of antigen-specific T-cell responses by ELISpot or intracellular cytokine staining.
-
Protocol 2: Flow Cytometry Analysis of Peritoneal Exudate Cells (PECs)
Materials:
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin
-
Flow cytometry antibodies (e.g., anti-CD11b, anti-Ly6G, anti-Ly6C, anti-F4/80, anti-CD11c, anti-MHC-II)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Red blood cell lysis buffer
-
Flow cytometer
Procedure:
-
Collection of PECs:
-
Euthanize the mouse by an approved method.
-
Inject 5-10 mL of cold PBS into the peritoneal cavity.
-
Gently massage the abdomen to dislodge cells.
-
Aspirate the peritoneal fluid containing the PECs.
-
-
Cell Preparation:
-
Centrifuge the collected fluid at 300 x g for 5 minutes at 4°C.
-
If significant red blood cell contamination is present, resuspend the cell pellet in lysis buffer for 1-2 minutes, then wash with PBS.
-
Count the cells and adjust the concentration to 1x10^6 cells/100 µL in FACS buffer.
-
-
Antibody Staining:
-
Add the appropriate combination of fluorescently labeled antibodies to the cell suspension.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 300-500 µL of FACS buffer for analysis.
-
-
Flow Cytometry Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on live, single cells.
-
Identify different immune cell populations based on their surface marker expression (e.g., Neutrophils: CD11b+Ly6G+, Monocytes: CD11b+Ly6C+, Macrophages: F4/80+, Dendritic Cells: CD11c+MHC-II+).
-
Mandatory Visualizations
References
- 1. This compound, a synthetic toll-like receptor 4 activator, modulates differentiation and maturation of myeloid dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of chemokines as adjuvants for vaccine immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Dendritic Cell Maturation with CCL-34
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using CCL-34 to induce dendritic cell (DC) maturation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce DC maturation?
A1: this compound is a synthetic α-galactosylceramide analog that functions as a potent activator of Toll-like receptor 4 (TLR4).[1][2][3][4][5] It induces DC maturation through the TLR4 signaling pathway, making it a useful tool for in vitro studies of DC biology and for generating mature DCs for various applications.[1][2][3]
Q2: What are the expected hallmarks of successful DC maturation with this compound?
A2: Successful maturation of DCs with this compound is characterized by several key phenotypic and functional changes:
-
Morphological Changes: Mature DCs will exhibit a characteristic morphology with long dendrites.[1][4]
-
Upregulation of Co-stimulatory Molecules: Expect increased surface expression of markers like CD83, CD80, and CD86.[1][2][4]
-
Cytokine Production: A hallmark of this compound-induced maturation is the production of IL-12p70.[1][2][3][4]
-
Functional Changes: Mature DCs will have a reduced phagocytic capacity and an increased ability to stimulate the proliferation of allogeneic naive T cells.[1][2][3]
Q3: What is a suitable positive control to use alongside this compound?
A3: Lipopolysaccharide (LPS) is an excellent positive control for DC maturation experiments involving this compound, as it also signals through TLR4.[1][2][3] A cytokine cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2) can also be used as a general positive control for DC maturation.[1][6]
Troubleshooting Guide: Lack of DC Maturation with this compound
This guide addresses common issues that may lead to a lack of observable DC maturation in response to this compound treatment.
Problem 1: No or low upregulation of maturation markers (e.g., CD83, CD86).
| Potential Cause | Recommended Solution |
| Suboptimal this compound Concentration | Titrate the concentration of this compound. A typical starting range is 7.5 µM to 30 µM.[1] Prepare fresh dilutions for each experiment. |
| Incorrect Timing of Analysis | Analyze maturation markers at different time points post-stimulation (e.g., 24, 48, and 72 hours) to determine the optimal window for your specific DC source and culture conditions. |
| Low TLR4 Expression on Immature DCs | Verify TLR4 expression on your immature DC population using flow cytometry. If expression is low, re-evaluate your monocyte isolation and DC differentiation protocol. |
| Poor Quality of Immature DCs | Ensure your immature DCs, generated from monocytes, are of high quality. They should be non-adherent and have a round morphology before stimulation.[7] Check for high expression of CD11c and low expression of CD14. |
| Inactive this compound Reagent | Ensure the this compound is stored correctly according to the manufacturer's instructions. If possible, test the lot on a cell line known to respond to TLR4 agonists. |
Problem 2: No significant increase in IL-12p70 production.
| Potential Cause | Recommended Solution |
| Insufficient Stimulation | Increase the concentration of this compound within the recommended range. Also, ensure the incubation time is sufficient (typically 48 hours for cytokine production). |
| Issues with ELISA or CBA | Include a positive control for the cytokine assay itself (e.g., recombinant IL-12p70). Ensure all reagents are fresh and the assay is performed correctly. |
| Cell Density is Too Low | Plate DCs at an optimal density for cytokine production. This may need to be determined empirically but a starting point is 1x10^6 cells/mL. |
| Use of TLR4-defective cells | If using murine cells, ensure they are from a TLR4-competent strain (e.g., C3H/HeN), not a TLR4-defective strain (e.g., C3H/HeJ).[1][2] |
Problem 3: No observable morphological changes (lack of dendrite formation).
| Potential Cause | Recommended Solution |
| Suboptimal Culture Conditions | Ensure the culture medium and supplements (e.g., GM-CSF and IL-4) are fresh and at the correct concentrations during the differentiation phase. |
| Microscopy and Imaging | Observe cells at high magnification. It may be helpful to use a method like cytospin to better visualize cell morphology. |
| Delayed Maturation | Morphological changes can take time. Observe the cells at multiple time points after this compound addition. |
Quantitative Data Summary
The following table summarizes the expected outcomes of this compound treatment on human monocyte-derived DCs based on published data.
| Parameter | Control (Immature DCs) | This compound (15 µM) | LPS (Positive Control) | Reference |
| CD83 Expression (% positive cells) | Low | Significantly Increased | Significantly Increased | [1][4] |
| IL-12p70 Secretion (pg/mL) | Undetectable/Low | Dose-dependently Increased | Significantly Increased | [1] |
| Phagocytic Capacity | High | Reduced | Reduced | [1] |
Experimental Protocols
Generation of Human Monocyte-Derived Immature DCs
-
Isolate CD14+ monocytes from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).
-
Culture the purified monocytes at a density of 1x10^6 cells/mL in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 ng/mL GM-CSF, and 50 ng/mL IL-4.[1]
-
Incubate for 6 days in a humidified incubator at 37°C and 5% CO2.
-
On day 3, replace half of the culture medium with fresh medium containing the same concentrations of GM-CSF and IL-4.
-
On day 6, harvest the non-adherent and loosely adherent cells, which are the immature DCs.
DC Maturation with this compound
-
Resuspend the immature DCs in fresh culture medium at a density of 1x10^6 cells/mL.
-
Plate the cells in a suitable culture plate.
-
Add this compound to the desired final concentration (e.g., 7.5, 15, or 30 µM).[1]
-
As a positive control, treat a separate well of cells with LPS (e.g., 100 ng/mL).
-
Incubate the cells for 24-48 hours.
-
After incubation, harvest the cells for analysis of surface markers by flow cytometry and collect the supernatant for cytokine analysis.
Visualizations
Signaling Pathway of this compound in Dendritic Cells
Caption: this compound mediated TLR4 signaling pathway in dendritic cells.
Troubleshooting Workflow for Lack of DC Maturation
Caption: A logical workflow for troubleshooting failed DC maturation experiments.
References
- 1. This compound, a synthetic toll-like receptor 4 activator, modulates differentiation and maturation of myeloid dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a synthetic toll-like receptor 4 activator, modulates differentiation and maturation of myeloid dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Monocyte-derived DC maturation strategies and related pathways: a transcriptional view - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Confirming TLR4-Dependent Activity of CCL-34
Welcome to the technical support center for researchers investigating the TLR4-dependent activity of CCL-34. This guide provides answers to frequently asked questions, troubleshooting tips for common experimental hurdles, and detailed protocols to help you design and execute your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a synthetic bioactive glycolipid, specifically an α-galactosylceramide analog.[1][2] It functions as a Toll-like receptor 4 (TLR4) activator, also known as a TLR4 agonist.[1][2][3] Its mechanism of action involves binding to the TLR4 receptor complex, which triggers downstream signaling cascades, leading to the activation of immune cells such as macrophages and dendritic cells.[1][4] This activation promotes an M1-polarized macrophage phenotype and induces dendritic cell maturation.[1]
Q2: How can I be sure that the observed effects of this compound in my experiment are specifically due to TLR4 activation?
A2: To confirm TLR4-dependency, you should incorporate specific controls in your experimental design. The most common approaches are:
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Use of TLR4-deficient or defective models: Compare the effects of this compound in cells or animals with functional TLR4 (e.g., C3H/HeN mice) versus those with a defective TLR4 (e.g., C3H/HeJ mice).[1][2]
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TLR4 inhibitors: Pre-treat your cells with a specific TLR4 inhibitor, such as TAK-242, before adding this compound and observe if the effect is diminished.[4]
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TLR4 neutralizing antibodies: Use antibodies that block the TLR4 receptor to prevent this compound from binding and activating it.[1][2]
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Inactive analog control: Use an inactive structural analog of this compound, such as CCL-44, which should not elicit the same TLR4-mediated responses.[1][2]
Q3: What are the expected downstream effects of this compound-mediated TLR4 activation?
A3: Activation of TLR4 by this compound initiates a signaling cascade that typically results in:
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NF-κB Activation: Nuclear translocation of NF-κB is a hallmark of TLR4 signaling.[5]
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Cytokine Production: Increased secretion of pro-inflammatory cytokines such as IL-12, IL-6, and TNF-α.[1][3]
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Upregulation of Co-stimulatory Molecules: Increased expression of surface markers like CD80, CD86, and MHC class II on antigen-presenting cells.[3]
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Dendritic Cell Maturation: Morphological changes, such as the formation of dendrites, and increased expression of maturation markers like CD83.[1][2]
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Induction of Autophagy: Monitored by the conversion of LC3-I to LC3-II.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect after this compound treatment. | 1. Low TLR4 expression: The cell line you are using may have very low or no TLR4 expression.[6] 2. Suboptimal this compound concentration: The concentration of this compound may be too low to elicit a response. 3. Incorrect this compound handling: Improper storage or reconstitution of this compound may have led to its degradation. | 1. Confirm TLR4 expression in your cell line using qPCR, Western blot, or flow cytometry. Consider using a cell line known to express TLR4, such as THP-1 cells or HEK293 cells transfected with TLR4/MD2/CD14.[7] 2. Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and assay. A common starting concentration is around 30 µM.[4] 3. Store this compound according to the manufacturer's instructions, typically at -20°C for long-term storage.[3] |
| High background or non-specific activation. | 1. LPS contamination: Lipopolysaccharide (LPS), a potent TLR4 agonist, can be a common contaminant in reagents and cell culture. 2. Non-specific antibody binding: In assays like flow cytometry or Western blotting, primary or secondary antibodies may bind non-specifically.[6] | 1. Use endotoxin-free reagents and water. Test your reagents for LPS contamination. You can also use Polymyxin B to neutralize LPS. 2. Include isotype controls for antibodies in flow cytometry. For Western blotting, ensure proper blocking steps and antibody dilutions. |
| Inconsistent results between experiments. | 1. Cell passage number: The responsiveness of cells can change with high passage numbers. 2. Variability in reagents: Different lots of reagents, especially serum, can have varying levels of endogenous TLR4 activators or inhibitors. | 1. Use cells within a consistent and low passage number range for all experiments. 2. Test new lots of critical reagents before use in large-scale experiments. |
Experimental Protocols
Protocol 1: In Vitro Dendritic Cell (DC) Maturation Assay
This protocol assesses the ability of this compound to induce the maturation of human monocyte-derived dendritic cells in a TLR4-dependent manner.
Methodology:
-
Isolation of Monocytes: Isolate CD14+ monocytes from human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).
-
Generation of Immature DCs: Culture the CD14+ monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), GM-CSF (50 ng/mL), and IL-4 (50 ng/mL) for 5-7 days to generate immature dendritic cells (iDCs).
-
Treatment:
-
Seed the iDCs in a 24-well plate.
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For TLR4 inhibition: Pre-treat a subset of cells with a TLR4 neutralizing antibody or a chemical inhibitor like TAK-242 for 1-2 hours.
-
Treat the cells with this compound (e.g., 30 µM), LPS (100 ng/mL) as a positive control, CCL-44 as a negative control, or a vehicle control (e.g., 0.1% DMSO) for 24-48 hours.
-
-
Analysis:
-
Flow Cytometry: Harvest the cells and stain for surface markers of DC maturation such as CD83, CD80, and CD86.
-
ELISA: Collect the culture supernatant and measure the concentration of secreted IL-12p70.
-
Data Presentation:
| Treatment Group | Parameter | Expected Outcome |
| Vehicle Control | % CD83+ cells | Low |
| IL-12p70 (pg/mL) | Low | |
| LPS (Positive Control) | % CD83+ cells | High |
| IL-12p70 (pg/mL) | High | |
| This compound | % CD83+ cells | High |
| IL-12p70 (pg/mL) | High | |
| CCL-44 (Negative Control) | % CD83+ cells | Low |
| IL-12p70 (pg/mL) | Low | |
| This compound + TLR4 Inhibitor | % CD83+ cells | Significantly lower than this compound alone |
| IL-12p70 (pg/mL) | Significantly lower than this compound alone |
Protocol 2: NF-κB Nuclear Translocation Assay in THP-1 Cells
This protocol determines if this compound induces NF-κB activation via TLR4 in a monocytic cell line.
Methodology:
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.
-
Treatment:
-
Seed THP-1 cells on chamber slides.
-
Stimulate cells with this compound (e.g., 30 µM) or LPS (1 µg/mL) for 90 minutes.[5]
-
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer.
-
Incubate with a primary antibody against the p65 subunit of NF-κB.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging: Visualize the cells using a fluorescence microscope. In unstimulated cells, NF-κB p65 will be localized in the cytoplasm. Upon activation, it will translocate to the nucleus.
Visualizations
Caption: TLR4 signaling pathway initiated by this compound.
Caption: General workflow for confirming this compound's TLR4-dependent activity.
Caption: Troubleshooting logic for unexpected experimental results.
References
- 1. This compound, a synthetic toll-like receptor 4 activator, modulates differentiation and maturation of myeloid dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a synthetic toll-like receptor 4 activator, modulates differentiation and maturation of myeloid dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. Lipopolysaccharide Activates Toll-like Receptor 4 (TLR4)-mediated NF-κB Signaling Pathway and Proinflammatory Response in Human Pericytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical techniques for detection of Toll-like Receptor-4 (TLR4) in the human Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Distinctive Activation of Toll-Like Receptor 4 in Human Samples with Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of CCL-34 in immunological assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CCL-34, a synthetic α-galactosylceramide analog and potent Toll-like receptor 4 (TLR4) activator.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic bioactive glycolipid, specifically an α-galactosylceramide analog.[1][2] Its primary mechanism of action is the activation of Toll-like receptor 4 (TLR4).[1][2][3] This activation triggers downstream signaling pathways that lead to the maturation of dendritic cells (DCs) and the activation of macrophages, promoting a Th1-type adaptive immune response.[1]
Q2: What is the difference between this compound and CCL-44?
CCL-44 is an inactive structural analog of this compound.[1][2] In immunological assays, this compound induces DC maturation, characterized by increased CD83 expression and IL-12p70 production, while CCL-44 does not elicit these effects.[1][2] Therefore, CCL-44 serves as an excellent negative control to ensure that the observed immunological effects are specific to the TLR4-activating properties of this compound.[1]
Q3: Has the TLR4-dependency of this compound been experimentally confirmed?
Yes, the activity of this compound has been shown to be dependent on TLR4. Experiments using TLR4-defective C3H/HeJ mice showed no induction of IL-12 upon treatment with this compound, in contrast to the response seen in TLR4-competent C3H/HeN mice.[1][2] Furthermore, neutralization of TLR4 has been shown to impair human DC maturation triggered by this compound.[1][2]
Q4: What are the known on-target effects of this compound in immunological assays?
The primary on-target effects of this compound are mediated through TLR4 activation and include:
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Dendritic Cell (DC) Maturation: Induces a characteristic dendrite-forming morphology, upregulates the maturation marker CD83, and stimulates the production of IL-12p70.[1][2]
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Enhanced T-cell Stimulation: this compound-matured DCs enhance the proliferation of naive CD4+ T cells and their secretion of IFN-γ.[1][3]
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Macrophage Activation: Promotes M1 polarization of macrophages.[1]
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Reduced Phagocytosis: A hallmark of DC maturation, the phagocytic capacity of DCs is reduced after treatment with this compound.[1]
Troubleshooting Guide
Issue 1: No or low cellular activation observed with this compound treatment.
| Potential Cause | Troubleshooting Step |
| Cell type does not express TLR4. | Confirm TLR4 expression on your target cells using flow cytometry or western blotting. |
| Incorrect this compound concentration. | Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. A common starting concentration is around 30 µM.[4] |
| Degraded or improperly stored this compound. | Ensure this compound is stored according to the manufacturer's instructions. If in doubt, use a fresh vial. |
| Presence of TLR4 inhibitors in culture media. | Some media components or serum batches may contain inhibitors. Test a different batch of serum or use a serum-free medium if possible. |
| Suboptimal assay conditions. | Optimize incubation time, cell density, and other assay parameters. |
Issue 2: High background or non-specific activation observed in control wells.
| Potential Cause | Troubleshooting Step |
| Contamination of reagents or cells with other TLR agonists (e.g., LPS). | Use endotoxin-free reagents and water. Regularly test cell cultures for mycoplasma contamination. |
| Non-specific binding of this compound. | Include the inactive analog CCL-44 as a negative control to differentiate between specific TLR4-mediated effects and non-specific effects of the glycolipid structure. |
| Cellular stress. | Ensure optimal cell culture conditions to minimize stress-induced activation. |
Issue 3: Inconsistent results between experiments.
| Potential Cause | Troubleshooting Step |
| Variability in cell passage number. | Use cells within a consistent and low passage number range, as TLR4 expression and signaling can change with prolonged culture. |
| Inconsistent this compound preparation. | Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution. Ensure complete solubilization. |
| Variability in serum lots. | If using serum, test and pre-aliquot a single large batch to ensure consistency across experiments. |
Data Presentation
Table 1: Summary of In Vitro Effects of this compound versus Controls
| Parameter | This compound | CCL-44 (Negative Control) | LPS (Positive Control) | Reference |
| DC CD83 Expression | Increased | No significant change | Increased | [1][2] |
| DC IL-12p70 Production | Increased | No significant change | Increased | [1][2] |
| DC Phagocytic Capacity | Reduced | No significant change | Reduced | [1] |
| Naive CD4+ T Cell Proliferation (co-culture with DCs) | Increased | No significant change | Increased | [1] |
| IFN-γ Secretion by T cells (co-culture with DCs) | Increased | No significant change | Increased | [1] |
Experimental Protocols
Protocol 1: Assessing the Specificity of this compound using TLR4-Deficient Cells
This protocol allows for the direct assessment of the TLR4-dependency of this compound's activity.
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Cell Culture: Culture bone marrow-derived macrophages (BMDMs) from both wild-type (e.g., C57BL/6) and TLR4-deficient (e.g., C57BL/10ScNJ) mice.
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Stimulation: Treat the BMDMs with a range of this compound concentrations (e.g., 1, 10, 30 µM), LPS (100 ng/mL) as a positive control, and CCL-44 (30 µM) as a negative control. Include an untreated vehicle control.
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Incubation: Incubate the cells for 24 hours.
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Endpoint Analysis: Collect the cell culture supernatants and measure the concentration of a TLR4-dependent cytokine, such as TNF-α or IL-6, using ELISA.
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Data Analysis: Compare the cytokine production in wild-type versus TLR4-deficient cells for each treatment condition. A significant reduction in cytokine production in the TLR4-deficient cells treated with this compound would confirm its TLR4-specificity.
Visualizations
Caption: On-target TLR4 signaling pathway initiated by this compound.
Caption: Workflow to assess potential off-target effects of this compound.
References
- 1. This compound, a synthetic toll-like receptor 4 activator, modulates differentiation and maturation of myeloid dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a synthetic toll-like receptor 4 activator, modulates differentiation and maturation of myeloid dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Improving the Solubility of CCL-34 for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the solubility of CCL-34 for successful in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro studies?
A1: this compound is a synthetic molecule identified as a Toll-like receptor 4 (TLR4) agonist.[1] Based on its chemical properties, including a high calculated XLogP3 value of 6.8, this compound is predicted to be highly hydrophobic and therefore have poor aqueous solubility.[1] This low water solubility can present significant challenges for in vitro experiments, leading to issues such as compound precipitation in aqueous culture media, inaccurate concentration measurements, and unreliable experimental results.
Q2: What is the recommended first-line solvent for preparing a stock solution of this compound?
A2: For hydrophobic compounds like this compound, the recommended starting solvent is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).[2] DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of nonpolar compounds.[3] It is crucial to use a fresh, unopened bottle of anhydrous DMSO, as it is highly hygroscopic and absorbed water can significantly reduce its solvating capacity.[2]
Q3: My this compound powder is not dissolving in DMSO. What initial troubleshooting steps can I take?
A3: If you encounter difficulty dissolving this compound in DMSO, follow these systematic steps:
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Verify DMSO Quality: Ensure you are using fresh, anhydrous, high-purity DMSO.[2]
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Increase Mixing Energy: Vortex the solution vigorously for at least 1-2 minutes.[2]
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Apply Gentle Heat: Warm the solution in a 37°C water bath for 5-10 minutes. Intermittent vortexing during this time can aid dissolution.[2]
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Utilize Sonication: If the compound remains insoluble, place the vial in a water bath sonicator for 10-15 minutes to break up any aggregates.[2]
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Re-evaluate Concentration: It's possible the desired stock concentration exceeds the solubility limit of this compound in DMSO. Try preparing a more dilute stock solution (e.g., if 10 mM is problematic, attempt 5 mM or 1 mM).[2]
Q4: My this compound stock solution in DMSO is clear, but the compound precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?
A4: This is a common issue known as "salting out," which occurs due to the drastic change in solvent polarity when a concentrated DMSO stock is added to an aqueous buffer.[4] Here are several strategies to mitigate this:
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Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous medium as low as possible (typically ≤ 0.1% for many cell-based assays) to maintain cell health, while ensuring it's sufficient to keep this compound in solution.[2]
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Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the DMSO stock in your aqueous medium. This more gradual change in polarity can help prevent precipitation.
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Modify Mixing Technique: Add the this compound stock solution dropwise to the vortexing aqueous buffer. This rapid dispersion helps prevent localized areas of high concentration that can initiate precipitation.[4]
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Incorporate a Surfactant: For particularly challenging compounds, the inclusion of a low concentration of a biocompatible surfactant (e.g., Tween® 80 or Pluronic® F-68) in the final aqueous medium can help maintain solubility.
Troubleshooting Guide: Solubility Issues with this compound
This guide provides a structured approach to resolving common solubility challenges encountered with this compound.
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| Visible solid particles or cloudiness in the initial DMSO stock solution. | Insufficient mixing energy. | Vortex vigorously for 2-3 minutes. | A clear, homogenous solution is formed. |
| Low temperature. | Gently warm the solution in a 37°C water bath for 10-15 minutes.[2] | The compound fully dissolves. | |
| Compound concentration exceeds solubility limit. | Prepare a more dilute stock solution (e.g., decrease from 10 mM to 5 mM or 1 mM).[2] | A clear solution is achieved at a lower concentration. | |
| Hygroscopic DMSO (water contamination). | Use a fresh, unopened bottle of anhydrous, high-purity DMSO.[2] | The compound dissolves in the fresh, water-free solvent. | |
| Compound precipitates immediately upon dilution into aqueous buffer. | Final concentration in aqueous medium is too high. | Decrease the final working concentration of this compound. | The compound remains in solution at a lower final concentration. |
| Rapid change in solvent polarity. | Perform serial dilutions or add the DMSO stock dropwise to the vortexing aqueous buffer.[4] | Gradual dilution prevents the "salting out" effect. | |
| Insufficient final DMSO concentration. | Ensure the final DMSO concentration is adequate to maintain solubility (while remaining non-toxic to cells).[2] | The compound remains dissolved at an optimized final DMSO concentration. | |
| Loss of this compound activity in the experiment despite appearing soluble. | Adsorption to plastics. | Use low-adhesion plasticware. Pre-rinse pipette tips with the solution before transferring.[4] | Minimizes loss of compound, leading to more accurate effective concentrations. |
| Chemical instability in the dissolution medium. | Verify the stability of this compound at the pH of your experimental buffer.[5][6] | Ensures the observed effects are due to the active compound and not a degradant. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Materials:
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This compound powder
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Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
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Sterile, low-adhesion microcentrifuge tubes
-
Calibrated pipettes
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Vortex mixer
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Water bath sonicator
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37°C water bath
Procedure:
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Bring the vial of this compound and a fresh bottle of anhydrous DMSO to room temperature.
-
Weigh the required amount of this compound powder in a sterile, low-adhesion microcentrifuge tube.
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Using a calibrated pipette, add the calculated volume of anhydrous DMSO to achieve the desired stock concentration.
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Cap the tube tightly and vortex vigorously for 2 minutes.
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If the compound is not fully dissolved: Place the tube in a water bath sonicator for 15 minutes.
-
If sonication is insufficient: Place the tube in a 37°C water bath for 10 minutes, with intermittent vortexing.
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Once fully dissolved, aliquot the stock solution into smaller volumes in low-adhesion tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Dilution of this compound DMSO Stock into Aqueous Medium
Materials:
-
Prepared this compound stock solution in DMSO
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Sterile aqueous experimental buffer or cell culture medium
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Sterile, low-adhesion microcentrifuge tubes or plates
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Vortex mixer
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution and bring it to room temperature.
-
Warm the aqueous experimental buffer to the desired temperature (e.g., 37°C for cell culture experiments).
-
Place the required volume of the aqueous buffer into a sterile tube.
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While the aqueous buffer is vortexing at a moderate speed, add the required volume of the this compound DMSO stock dropwise to the side of the tube.
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Continue vortexing for an additional 30 seconds to ensure thorough mixing.
-
Use the final working solution immediately in your experiment.
Visualizations
Experimental Workflow for Solubilizing this compound
Caption: Workflow for preparing and diluting this compound solutions.
Postulated Signaling Pathway for this compound
As a TLR4 agonist, this compound is expected to activate the MyD88-dependent signaling pathway, leading to the activation of NF-κB and the subsequent transcription of pro-inflammatory cytokines.
Caption: Postulated TLR4/MyD88/NF-κB signaling pathway activated by this compound.
References
Technical Support Center: Understanding Atypical Immune Responses
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results in immunological studies.
Troubleshooting Guide: CCL-34 and IL-12 Production in C3H/HeJ Mice
Issue: Your experiment shows that this compound administration to C3H/HeJ mice does not result in the expected production of Interleukin-12 (IL-12).
Root Cause Analysis: The lack of IL-12 production in C3H/HeJ mice following this compound stimulation is a known and expected outcome due to a specific genetic characteristic of this mouse strain. The primary reason is a mutation in the Toll-like receptor 4 (TLR4) gene, which renders the receptor non-functional. This compound, a synthetic glycolipid, elicits its immunostimulatory effects, including IL-12 induction, primarily through the activation of TLR4.
FAQs
Q1: What is this compound and how does it normally induce IL-12 production?
A1: this compound is a synthetic bioactive glycolipid that functions as a potent activator of Toll-like receptor 4 (TLR4).[1][2][3][4][5] In immune cells such as dendritic cells (DCs) and macrophages, the binding of this compound to TLR4 initiates a downstream signaling cascade. This signaling pathway leads to the maturation of these antigen-presenting cells (APCs) and the production of pro-inflammatory cytokines, most notably IL-12.[1][2][3][4][5] IL-12 is crucial for promoting Th1-type immune responses.
Q2: What is unique about the C3H/HeJ mouse strain's immune system?
A2: C3H/HeJ mice possess a naturally occurring missense mutation in the Tlr4 gene. This single amino acid change in the cytoplasmic portion of the TLR4 protein disrupts its ability to transduce downstream signals. Consequently, C3H/HeJ mice are hyporesponsive to TLR4 ligands, such as lipopolysaccharide (LPS) and, in this case, this compound.
Q3: Is there direct evidence that the TLR4 mutation in C3H/HeJ mice prevents this compound from inducing IL-12?
A3: Yes. A study directly investigating the effects of this compound demonstrated that IL-12 induction was observed in TLR4-competent C3H/HeN mice but was absent in TLR4-defective C3H/HeJ mice.[1][5] This finding confirms that the signaling pathway initiated by this compound to produce IL-12 is dependent on a functional TLR4.
Q4: What alternative mouse strains can be used as a positive control for this compound-induced IL-12 production?
A4: For a positive control, it is recommended to use a C3H substrain with a functional TLR4, such as C3H/HeN. Alternatively, other common inbred strains with normal TLR4 function, like C57BL/6, can be used.
Data Summary
The following table summarizes the expected outcomes of this compound stimulation in different mouse strains, based on their TLR4 functionality.
| Mouse Strain | TLR4 Functionality | Expected IL-12 Production in Response to this compound |
| C3H/HeJ | Defective | None or negligible |
| C3H/HeN | Functional | Significant induction |
| C57BL/6 | Functional | Significant induction |
Experimental Protocols
Methodology for In Vivo IL-12 Production Assay
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Animal Models:
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Experimental Group: C3H/HeJ mice (8-12 weeks old)
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Control Group: C3H/HeN mice (8-12 weeks old)
-
-
Reagents:
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This compound (dissolved in a suitable vehicle, e.g., DMSO and diluted in sterile PBS)
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Vehicle control (e.g., DMSO in sterile PBS)
-
-
Procedure:
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Administer this compound (e.g., 1-5 mg/kg body weight) or vehicle control to mice via intraperitoneal (i.p.) injection.
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At a predetermined time point post-injection (e.g., 6, 12, or 24 hours), collect blood samples via cardiac puncture or tail vein bleeding.
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Isolate serum from the blood samples by centrifugation.
-
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Measurement of IL-12:
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Quantify the concentration of IL-12p70 in the serum samples using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
-
Data Analysis:
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Compare the serum IL-12 levels between the this compound-treated and vehicle-treated groups for both C3H/HeJ and C3H/HeN mice. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any observed differences.
-
Visualizations
Below are diagrams illustrating the key signaling pathways and experimental logic.
Caption: Signaling pathway of this compound in C3H/HeN vs. C3H/HeJ mice.
References
- 1. This compound, a synthetic toll-like receptor 4 activator, modulates differentiation and maturation of myeloid dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, a synthetic toll-like receptor 4 activator, modulates differentiation and maturation of myeloid dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in Immune Response to Chemokine Treatment
Disclaimer: The chemokine "CCL-34" is not a recognized designation in standard chemokine nomenclature. This guide will use the well-characterized chemokine CCL2 (MCP-1) as a representative model to address the principles of variability in immune response to chemokine treatment. The troubleshooting strategies, protocols, and data presented here are based on CCL2 and its primary receptor, CCR2, and can be adapted for other chemokine systems.
Frequently Asked Questions (FAQs)
Q1: We are observing high donor-to-donor variability in monocyte migration towards our chemokine. What are the primary causes?
A1: High variability among donors is a common challenge in immunology research and can be attributed to several factors:
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Genetic Polymorphisms: Single nucleotide polymorphisms (SNPs) in the CCL2 gene or its receptor CCR2 can alter protein expression or function, leading to different signaling efficiencies. For example, the CCR2-V64I polymorphism is known to influence inflammatory responses.
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Differential Receptor Expression: The surface expression of CCR2 on monocytes can vary significantly between individuals due to their current immune status, underlying health conditions, or recent infections.
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Cell Culture Conditions: The state of primary cells can be influenced by isolation procedures and in vitro culture time. Prolonged culture can lead to receptor downregulation or cell activation, affecting their migratory capacity.
Q2: Our in vitro chemokine treatment results in inconsistent cytokine release from peripheral blood mononuclear cells (PBMCs). Why might this be happening?
A2: Inconsistent cytokine release can stem from both biological and technical sources:
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Cellular Composition of PBMCs: The proportion of different cell types (monocytes, lymphocytes, NK cells) can vary between PBMC isolations. Since different cells may respond to CCL2 by producing different cytokines, this variation in composition can alter the overall cytokine profile.
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Pre-activation State of Cells: If cells are already partially activated due to stressful isolation procedures or contaminants like lipopolysaccharide (LPS), their response to chemokine stimulation will be altered and potentially inconsistent.
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Reagent Quality and Handling: The bioactivity of recombinant chemokines is sensitive to storage conditions and freeze-thaw cycles. Degradation of the chemokine will lead to weaker and more variable cellular responses.
Q3: What are the best practices for handling and storing recombinant chemokines like CCL2 to ensure consistent bioactivity?
A3: To maintain the integrity and activity of recombinant chemokines, follow these guidelines:
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Reconstitution: Reconstitute the lyophilized chemokine in a sterile, protein-free buffer (e.g., sterile PBS) as recommended by the manufacturer. Avoid vigorous shaking or vortexing.
-
Aliquoting: After reconstitution, create small, single-use aliquots to minimize the number of freeze-thaw cycles.
-
Storage: Store lyophilized chemokine at -20°C or -80°C. Once reconstituted, store the aliquots at -80°C for long-term stability.
-
Carrier Protein: For long-term storage of diluted chemokine solutions, consider adding a carrier protein like bovine serum albumin (BSA) at a concentration of 0.1% to prevent adsorption to the vial surface.
Troubleshooting Guides
Issue 1: Low or No Cell Migration in Chemotaxis Assay
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Chemokine Concentration | Perform a dose-response experiment with a wide range of CCL2 concentrations (e.g., 0.1 ng/mL to 100 ng/mL). | Identify the optimal concentration for cell migration, as excessively high concentrations can lead to receptor desensitization. |
| Low Receptor (CCR2) Expression | Verify CCR2 expression on your target cells using flow cytometry before starting the migration assay. | Ensure that the target cells express sufficient levels of the receptor. If not, consider using a different cell type or donor. |
| Incorrect Incubation Time | Optimize the migration time. Test several time points (e.g., 90 minutes, 2 hours, 3 hours). | Determine the time point of maximum cell migration, as both insufficient and excessive incubation can lead to poor results. |
| Inactive Chemokine | Use a new, properly stored aliquot of CCL2. Test the new lot alongside the old one. | A fresh aliquot of active chemokine should restore the migratory response. |
Issue 2: High Background Signal in Calcium Mobilization Assay
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cellular Stress from Handling | Handle cells gently during harvesting and loading with the calcium indicator dye. Ensure cells are rested at 37°C for at least 30 minutes before the assay. | Reduced baseline fluorescence and a more stable signal prior to chemokine addition. |
| Leaky Dye or Cell Death | Reduce the concentration of the calcium-sensitive dye or the incubation time. Assess cell viability using a method like Trypan Blue exclusion. | Minimized dye leakage from healthy cells, leading to a lower and more stable background signal. |
| Autofluorescence | Run a control with cells that have not been loaded with the dye to measure the intrinsic cell fluorescence. | This allows you to subtract the background autofluorescence from your measurements, improving the signal-to-noise ratio. |
Quantitative Data Summary
The following tables summarize typical quantitative data for CCL2-mediated responses. Note that these values can vary based on the specific cell type, donor, and experimental conditions.
Table 1: EC50 Values for CCL2-Induced Chemotaxis
| Cell Type | Typical EC50 Range (ng/mL) | Reference |
| Human Monocytes | 1 - 10 | |
| THP-1 (Monocytic Cell Line) | 5 - 20 | |
| Activated T-Lymphocytes | 10 - 50 |
Table 2: Variability Factors and Their Effects
| Factor | Parameter Affected | Magnitude of Effect |
| CCR2-V64I Polymorphism | Chemotactic Index | Can reduce migration by up to 40% |
| LPS Contamination (1 ng/mL) | Cytokine (TNF-α) Secretion | May increase baseline secretion by >100% |
| Multiple Freeze-Thaw Cycles (>3) | Chemokine EC50 | Can increase the EC50 value by 2 to 5-fold |
Key Experimental Protocols
Protocol 1: Monocyte Chemotaxis Assay (Boyden Chamber)
-
Cell Preparation: Isolate primary human monocytes from PBMCs using magnetic-activated cell sorting (MACS) or plastic adhesion. Resuspend the cells in migration buffer (e.g., RPMI + 0.5% BSA) at a concentration of 1 x 10^6 cells/mL.
-
Assay Setup:
-
Add 600 µL of migration buffer containing different concentrations of CCL2 (or a buffer-only control) to the lower wells of a 24-well plate.
-
Place a cell culture insert with a polycarbonate membrane (e.g., 5 µm pore size) into each well.
-
Add 100 µL of the monocyte suspension to the top of each insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 90 minutes to 2 hours.
-
Cell Quantification:
-
Remove the inserts and wipe the top of the membrane to remove non-migrated cells.
-
Fix and stain the migrated cells on the underside of the membrane (e.g., with a Diff-Quik stain kit).
-
Count the number of migrated cells in several high-power fields under a microscope. Alternatively, migrated cells can be quantified using a fluorescent plate reader after lysing the cells and using a DNA-binding dye.
-
Protocol 2: CCR2 Expression Analysis by Flow Cytometry
-
Cell Preparation: Prepare a single-cell suspension of your target cells (e.g., PBMCs) at a concentration of 1-2 x 10^6 cells/mL.
-
Fc Receptor Blocking: Incubate the cells with an Fc receptor blocking antibody (e.g., anti-CD16/32) for 10-15 minutes on ice to prevent non-specific antibody binding.
-
Staining:
-
Add a fluorochrome-conjugated anti-CCR2 antibody to the cells.
-
Include other markers to identify the cell population of interest (e.g., anti-CD14 for monocytes).
-
Also, prepare an isotype control tube (using an antibody of the same isotype and fluorochrome but with no specificity for a cell surface marker) and a fluorescence minus one (FMO) control.
-
-
Incubation: Incubate the cells for 30 minutes on ice, protected from light.
-
Washing: Wash the cells twice with cold FACS buffer (e.g., PBS + 2% FBS).
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analysis: Gate on your cell population of interest (e.g., CD14+ monocytes) and quantify the percentage of CCR2-positive cells and the mean fluorescence intensity (MFI).
Visualizations
Caption: Canonical CCL2-CCR2 signaling pathway.
Caption: Workflow for troubleshooting inconsistent results.
Caption: Key sources of variability in chemokine assays.
Technical Support Center: Optimizing Chemokine Adjuvant Timing in Vaccination
Disclaimer: As of our latest update, "CCL-34" is not a recognized designation for a chemokine in standard immunological nomenclature. The information provided in this technical support center is based on the general principles of C-C motif chemokine activity and serves as a guide for researchers working with hypothetical or newly discovered chemokines as vaccine adjuvants.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which a chemokine adjuvant enhances the immune response to a vaccine?
A1: Chemokine adjuvants, such as those from the C-C motif ligand (CCL) family, primarily function by creating a chemotactic gradient that recruits specific immune cells to the site of vaccination. This targeted recruitment, particularly of antigen-presenting cells (APCs) like dendritic cells (DCs) and monocytes, as well as T-cells, enhances antigen uptake, processing, and presentation, leading to a more robust and specific adaptive immune response.
Q2: Why is the timing of chemokine administration relative to antigen delivery so critical?
A2: The timing is crucial for synchronizing the arrival of key immune cells with the availability of the antigen. If the chemokine is administered too early, the recruited cells may disperse before the antigen is introduced. If administered too late, the initial antigen processing and immune response initiation may occur without the benefit of an enriched APC population, leading to a suboptimal response. The goal is to have a peak concentration of relevant immune cells at the vaccination site precisely when the antigen is most available.
Q3: What are the key differences between co-administration and staggered administration of a chemokine adjuvant?
A3:
-
Co-administration: The chemokine adjuvant and the vaccine antigen are administered simultaneously at the same site. This is the simplest approach but may not be optimal if the chemokine's peak activity and the antigen's release profile are mismatched.
-
Staggered administration: The chemokine is administered at a set time before or after the antigen. Pre-administration (e.g., 6-24 hours before) can "prime" the vaccination site by recruiting APCs that are ready to capture the antigen upon its arrival. Post-administration may be less common but could theoretically help in shaping the later stages of the immune response in the draining lymph nodes.
Q4: What are common side effects or off-target effects to monitor when using chemokine adjuvants?
A4: The most common side effect is localized inflammation at the injection site, characterized by redness, swelling, and tenderness. Systemically, it is important to monitor for signs of a cytokine storm or excessive systemic inflammation, although this is rare with localized administration. Researchers should also assess if the chemokine is causing excessive recruitment of inflammatory cells like neutrophils, which could lead to tissue damage.
Troubleshooting Guide
Issue 1: Low or no enhancement of antibody titers after chemokine adjuvant administration.
-
Possible Cause 1: Suboptimal Timing. The peak of immune cell recruitment may not align with antigen availability.
-
Solution: Perform a time-course experiment, administering the chemokine adjuvant at various time points before and after antigen delivery (e.g., -24h, -12h, -6h, 0h, +6h).
-
-
Possible Cause 2: Inappropriate Dose. The chemokine concentration may be too low to create an effective chemotactic gradient or so high that it causes receptor desensitization.
-
Solution: Conduct a dose-response study to identify the optimal concentration of the chemokine adjuvant. (See Table 1 for an example).
-
-
Possible Cause 3: Chemokine Instability. The chemokine may be degrading too quickly in vivo.
-
Solution: Verify the stability of your chemokine formulation. Consider using a delivery system (e.g., encapsulation in nanoparticles) to ensure a sustained release profile.
-
Issue 2: High degree of local inflammation and tissue damage at the injection site.
-
Possible Cause 1: Excessive Dose. The dose of the chemokine may be too high, leading to an overstimulation of the inflammatory response.
-
Solution: Reduce the dose of the chemokine adjuvant. Refer to your dose-response study to find a concentration that is effective without being overly inflammatory.
-
-
Possible Cause 2: Recruitment of Neutrophils. Some chemokines can potently recruit neutrophils, which can contribute to tissue damage.
-
Solution: Analyze the cellular infiltrate at the injection site using flow cytometry or histology to determine the types of cells being recruited. If neutrophil infiltration is excessive, consider a different chemokine or a co-formulation with an anti-inflammatory agent.
-
Issue 3: High variability in immune response between experimental subjects.
-
Possible Cause 1: Inconsistent Administration Technique. Slight variations in injection depth or volume can significantly alter the local chemokine gradient.
-
Solution: Ensure all technical staff are thoroughly trained on the administration protocol. Use of guide needles or specific injection devices can improve consistency.
-
-
Possible Cause 2: Biological Variability. The immune status of individual animals can vary.
-
Solution: Increase the number of subjects per group to improve statistical power. Ensure all animals are age-matched and housed in identical conditions.
-
Data Presentation
Table 1: Example of a Time-Course Optimization Study for Chemokine Adjuvant Administration
| Group | Chemokine Admin. Time (Relative to Antigen) | Mean Peak IgG Titer (Day 21) | Fold Increase vs. Antigen Alone |
| 1 | Antigen Alone | 1:10,000 | 1.0x |
| 2 | -24 hours | 1:40,000 | 4.0x |
| 3 | -12 hours | 1:80,000 | 8.0x |
| 4 | -6 hours | 1:120,000 | 12.0x |
| 5 | 0 hours (Co-administration) | 1:90,000 | 9.0x |
| 6 | +6 hours | 1:30,000 | 3.0x |
Table 2: Example of a Dose-Response Study for a Chemokine Adjuvant (Administered at Optimal Time)
| Group | Chemokine Dose (µg) | Mean Peak IgG Titer (Day 21) | Local Inflammation Score (1-5) |
| 1 | 0 (Antigen Alone) | 1:10,000 | 1.2 |
| 2 | 0.1 | 1:50,000 | 1.5 |
| 3 | 1.0 | 1:120,000 | 2.5 |
| 4 | 10.0 | 1:130,000 | 4.5 |
| 5 | 50.0 | 1:100,000 (Reduced) | 4.8 |
Experimental Protocols
Protocol 1: In Vivo Mouse Vaccination and Sample Collection
-
Animal Model: Use 6-8 week old C57BL/6 or BALB/c mice.
-
Groups: Divide mice into experimental groups as defined in your time-course or dose-response study (e.g., Table 1).
-
Chemokine Administration: At the designated time point, administer the chemokine adjuvant (e.g., 1 µg in 25 µL of sterile PBS) via intramuscular (IM) or subcutaneous (SC) injection in the quadriceps or flank.
-
Antigen Administration: Administer the vaccine antigen (e.g., 10 µg of ovalbumin) in the same location as the chemokine. For the co-administration group, mix the chemokine and antigen immediately before injection.
-
Boosting: Administer a booster immunization on day 14 using the same protocol.
-
Sample Collection:
-
Serum: Collect blood via tail vein or retro-orbital bleed on days 0 (pre-bleed), 14, 21, and 28 to measure antibody titers.
-
Draining Lymph Nodes: On day 7 post-immunization, euthanize a subset of mice and harvest the inguinal or popliteal lymph nodes to analyze cellular responses (e.g., by flow cytometry).
-
Spleen: Harvest spleens for T-cell proliferation and cytokine release assays (e.g., ELISpot).
-
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen-Specific IgG
-
Plate Coating: Coat 96-well ELISA plates with the vaccine antigen (e.g., 1 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash plates 3 times with wash buffer (PBS + 0.05% Tween-20).
-
Blocking: Block plates with 1% BSA in PBS for 1 hour at room temperature.
-
Sample Incubation: Add serially diluted serum samples to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody and incubate for 1 hour.
-
Washing: Repeat the washing step.
-
Detection: Add TMB substrate and incubate until a blue color develops. Stop the reaction with 1M H₂SO₄.
-
Reading: Read the absorbance at 450 nm using a plate reader. The titer is defined as the reciprocal of the highest dilution that gives a reading above a predetermined cutoff.
Visualizations
Caption: Generalized chemokine receptor signaling pathway.
Caption: Experimental workflow for a staggered administration protocol.
Caption: Troubleshooting flowchart for suboptimal T-cell response.
Technical Support Center: Mitigating Endotoxin Contamination in CCL-34 Preparations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, mitigating, and preventing endotoxin (B1171834) contamination in preparations of CCL-34, a synthetic Toll-like receptor 4 (TLR4) activator.
Frequently Asked Questions (FAQs)
Q1: What is endotoxin and why is it a critical concern for this compound preparations?
Endotoxin, also known as lipopolysaccharide (LPS), is a major component of the outer membrane of Gram-negative bacteria.[1][2][3] It is a potent activator of the innate immune system. This compound is a synthetic analog of α-galactosylceramide designed to specifically activate Toll-like receptor 4 (TLR4).[4][5] Since endotoxin is the natural ligand for TLR4, any endotoxin contamination in a this compound preparation will lead to non-specific TLR4 activation. This makes it impossible to distinguish the biological effects of this compound from those of the contaminating endotoxin, rendering experimental results unreliable and misleading.[2][6]
Q2: What are the common sources of endotoxin contamination in a laboratory setting?
Endotoxin is ubiquitous and resilient, capable of withstanding heat, desiccation, and extremes in pH.[7][8] Common sources of contamination in a laboratory include:
-
Water: Non-pyrogen-free water used for buffer preparation or reconstitution.
-
Reagents: Contaminated sera, cell culture media, and other biological reagents.[6]
-
Plasticware and Glassware: Improperly sterilized tubes, pipette tips, and flasks.[6][8]
-
Expression Systems: If this compound is produced in or near Gram-negative bacterial systems like E. coli, the risk of contamination is exceptionally high.[2][7]
-
Environment and Personnel: Endotoxins can be present in the air or introduced through human handling.[6]
Q3: How can I detect and quantify endotoxin in my this compound sample?
The most widely accepted method for endotoxin detection is the Limulus Amebocyte Lysate (LAL) assay.[4][6][9] This test utilizes a lysate derived from the blood cells (amebocytes) of the horseshoe crab (Limulus polyphemus), which clots in the presence of endotoxin.[4][9][10] There are three main variations of the LAL test:
-
Gel-Clot Method: A qualitative or semi-quantitative test where the formation of a solid gel indicates the presence of endotoxin above a certain threshold.[4][8]
-
Turbidimetric Method: A quantitative assay that measures the increase in turbidity (cloudiness) as the clot forms.[4]
-
Chromogenic Method: A quantitative assay where the LAL enzymes cleave a chromogenic substrate, producing a color change that is proportional to the amount of endotoxin present.[8][11]
Q4: What are the acceptable endotoxin limits for typical research applications?
Acceptable endotoxin levels vary depending on the experimental system. The unit of measurement is the Endotoxin Unit (EU), where 1 EU is approximately equivalent to 100 pg of E. coli LPS.
| Application Type | Recommended Endotoxin Limit | Reference |
| In Vitro Cell Culture | < 0.1 - 1.0 EU/mL | [12] |
| In Vivo Studies (Mouse) | < 0.1 EU/µg of protein; Max 0.15 EU per injection for a 30g mouse | [1][13] |
| Water for Injection (WFI) | < 0.25 EU/mL | [14] |
Note: These are general guidelines. For sensitive cell lines or specific in vivo models, it is crucial to determine the acceptable endotoxin level empirically.
Troubleshooting Guides
Problem: High endotoxin levels detected in the final this compound preparation.
This guide provides a systematic approach to identifying the source of contamination and implementing corrective actions.
Step 1: Verify LAL Assay Integrity
-
Action: Rerun the LAL assay with positive and negative controls to ensure the test itself is not compromised. Use LAL reagent water as your negative control.[5]
-
Rationale: Incorrect assay execution, expired reagents, or contaminated materials can lead to false-positive results.
Step 2: Isolate the Source of Contamination
-
Action: Systematically test all components of your preparation workflow for endotoxin contamination. This includes:
-
The stock this compound solution.
-
All buffers and diluents.
-
Water source (use only pyrogen-free water).
-
Frequently used plasticware (e.g., pipette tips, microcentrifuge tubes).
-
-
Rationale: This process of elimination will pinpoint the source of the endotoxin introduction.[6][8]
Step 3: Implement an Endotoxin Removal Protocol
-
Action: If the stock this compound is contaminated, select an appropriate removal method. Methods vary in their efficiency and potential impact on your product.
-
Rationale: Removing endotoxin from the final product is often necessary when prevention fails. The choice of method depends on the properties of this compound and the level of contamination.
Table: Comparison of Common Endotoxin Removal Methods
| Method | Principle | Advantages | Disadvantages |
| Affinity Chromatography | Uses ligands with high affinity for endotoxin (e.g., Polymyxin B, poly-L-lysine).[15][16] | High specificity for endotoxin.[3] | Can be costly; potential for ligand leaching; modest recovery efficiency.[3] |
| Ion-Exchange Chromatography | Exploits the negative charge of endotoxin to bind it to a positively charged (anion-exchange) resin.[7][16][17] | Effective and widely used. Can be integrated into purification workflows.[7] | Protein of interest may co-elute if it is also negatively charged; product loss is possible.[15] |
| Phase Separation (Triton X-114) | Uses a non-ionic detergent that separates into an endotoxin-rich detergent phase and an aqueous phase containing the protein.[3][16] | High removal efficiency (up to 99%); rapid and scalable.[3] | Requires subsequent removal of the detergent, which can lead to product loss.[15] |
| Ultrafiltration | Uses membranes to separate the larger endotoxin micelles from the smaller protein molecules. | Simple and can be effective for water. | Inefficient in the presence of proteins, which can be damaged by physical forces or interact with endotoxin.[16] |
Step 4: Prevention and Best Practices
-
Action: Adopt stringent aseptic techniques and use certified pyrogen-free materials.
-
Use only pyrogen-free water, buffers, and reagents.
-
Use certified endotoxin-free plasticware and glassware.
-
Depyrogenate glassware by baking at 250°C for at least 30 minutes.
-
Work in a laminar flow hood to minimize airborne contamination.
-
-
Rationale: Proactive prevention is the most effective strategy for managing endotoxin contamination.
Experimental Protocols
Protocol 1: Limulus Amebocyte Lysate (LAL) Gel-Clot Assay
This protocol provides a basic procedure for the semi-quantitative detection of endotoxin.
Materials:
-
LAL Reagent Kit (Gel-Clot method)
-
Control Standard Endotoxin (CSE)
-
LAL Reagent Water (LRW) or other pyrogen-free water
-
Pyrogen-free glass dilution tubes (10 x 75 mm)
-
Heating block or water bath at 37°C ± 1°C
-
Vortex mixer
Procedure:
-
Reagent Preparation: Reconstitute the LAL reagent and the CSE according to the manufacturer's instructions, using LRW. Vortex the CSE vigorously for at least 15 minutes.[5]
-
Standard Curve: Prepare a serial two-fold dilution of the CSE in LRW to bracket the labeled sensitivity of the LAL reagent (e.g., if sensitivity λ = 0.125 EU/mL, prepare standards of 0.5, 0.25, 0.125, and 0.06 EU/mL).[5][10]
-
Sample Preparation: Prepare serial two-fold dilutions of your this compound test sample.
-
Assay: a. Carefully add 0.1 mL of each standard, sample dilution, and a negative control (LRW) into separate, appropriately labeled reaction tubes.[5] b. Add 0.1 mL of the reconstituted LAL reagent to each tube, starting with the negative control and moving to the highest concentration.[5] c. Immediately after adding the lysate, mix thoroughly and place the tubes in the 37°C bath.[5]
-
Incubation & Reading: Incubate undisturbed for 60 minutes (± 2 minutes). After incubation, carefully remove each tube and invert it 180°.
-
Interpretation: A positive result is the formation of a solid gel that remains intact at the bottom of the tube. A negative result is the absence of a solid gel. The endotoxin concentration in the sample is calculated by multiplying the labeled lysate sensitivity (λ) by the highest dilution factor of the sample that yields a positive result.[10]
Visualizations
Signaling Pathway
Caption: TLR4 signaling pathway activated by both this compound and endotoxin.
Experimental Workflow
Caption: Workflow for endotoxin detection and mitigation in this compound preps.
Troubleshooting Logic
Caption: Decision tree for troubleshooting endotoxin contamination sources.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Interleukin-34 Mediates Cross-Talk Between Stromal Cells and Immune Cells in the Gut - PMC [pmc.ncbi.nlm.nih.gov]
- 3. citeab.com [citeab.com]
- 4. This compound, a synthetic toll-like receptor 4 activator, modulates differentiation and maturation of myeloid dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a synthetic toll-like receptor 4 activator, modulates differentiation and maturation of myeloid dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Immunomodulation of Interleukin-34 and its Potential Significance as a Disease Biomarker and Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Macrophage-colony stimulating factor and interleukin-34 induce chemokines in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interleukin-34 Induces Cc-chemokine Ligand 20 in Gut Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytokines, Chemokines and Their Receptors - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. A guide to chemokines and their receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemokines (CCL3, CCL4, and CCL5) Inhibit ATP-Induced Release of IL-1β by Monocytic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ccsuk.uk [ccsuk.uk]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Interleukin-34-CSF1R Signaling Axis Promotes Epithelial Cell Transformation and Breast Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Validation & Comparative
Comparative Guide to the Validation of CCL-34's TLR4-Dependent Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data validating the Toll-like receptor 4 (TLR4)-dependent signaling pathway activated by the synthetic glycolipid, CCL-34. It is designed to offer an objective analysis of this compound's performance against alternative TLR4 agonists and controls, supported by detailed experimental protocols and data visualizations.
Executive Summary
This compound is a synthetic α-galactosylceramide analog that has been identified as a potent activator of TLR4.[1][2] Experimental evidence robustly demonstrates that this compound induces the maturation and activation of dendritic cells (DCs) through a TLR4-dependent mechanism. This activation is characterized by the upregulation of maturation markers, production of key immunomodulatory cytokines, and enhanced T-cell stimulation. The validation of this pathway has been primarily achieved through comparative studies using well-established TLR4 agonists like lipopolysaccharide (LPS), inactive analogs, and genetic and antibody-based TLR4 blocking experiments.
Data Presentation: Comparative Analysis of TLR4 Agonist Activity
The following tables summarize the quantitative data from key experiments designed to validate the TLR4-dependent activity of this compound in dendritic cells.
Table 1: Dose-Dependent Induction of Dendritic Cell Maturation Marker CD83 by this compound
| Treatment | Concentration (μg/mL) | % of CD83+ Dendritic Cells (Mean ± SEM) |
| Vehicle Control | - | 4.5 ± 0.5 |
| This compound | 1 | 12.3 ± 1.2 |
| This compound | 3 | 25.7 ± 2.1 |
| This compound | 10 | 48.9 ± 3.5 |
| LPS (Positive Control) | 1 | 55.2 ± 4.1 |
| CCL-44 (Inactive Analog) | 10 | 5.1 ± 0.6 |
Data is hypothetical and based on trends described in cited literature. For exact data, refer to the original publication.
Table 2: Dose-Dependent Production of IL-12p70 by Dendritic Cells in Response to this compound
| Treatment | Concentration (μg/mL) | IL-12p70 Concentration (pg/mL) (Mean ± SEM) |
| Vehicle Control | - | < 50 |
| This compound | 1 | 250 ± 30 |
| This compound | 3 | 800 ± 75 |
| This compound | 10 | 1500 ± 120 |
| LPS (Positive Control) | 1 | 1800 ± 150 |
| CCL-44 (Inactive Analog) | 10 | < 50 |
Data is hypothetical and based on trends described in cited literature. For exact data, refer to the original publication.
Table 3: Validation of TLR4-Dependency of this compound-Induced IL-12p70 Production in Mouse Dendritic Cells
| Mouse Strain | Treatment | IL-12p70 Concentration (pg/mL) (Mean ± SEM) |
| C3H/HeN (TLR4-competent) | Vehicle Control | < 50 |
| C3H/HeN (TLR4-competent) | This compound (10 μg/mL) | 1200 ± 100 |
| C3H/HeN (TLR4-competent) | LPS (1 μg/mL) | 1600 ± 130 |
| C3H/HeJ (TLR4-defective) | Vehicle Control | < 50 |
| C3H/HeJ (TLR4-defective) | This compound (10 μg/mL) | < 50 |
| C3H/HeJ (TLR4-defective) | LPS (1 μg/mL) | < 50 |
Data is hypothetical and based on trends described in cited literature. For exact data, refer to the original publication.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Generation and Treatment of Human Monocyte-Derived Dendritic Cells (mo-DCs)
-
Objective: To generate immature DCs from human peripheral blood mononuclear cells (PBMCs) for subsequent activation studies.
-
Protocol:
-
Isolate PBMCs from healthy donor buffy coats by Ficoll-Paque density gradient centrifugation.
-
Enrich for CD14+ monocytes using magnetic-activated cell sorting (MACS).
-
Culture purified CD14+ monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 50 ng/mL recombinant human granulocyte-macrophage colony-stimulating factor (GM-CSF), and 20 ng/mL recombinant human interleukin-4 (IL-4) for 6 days to differentiate into immature mo-DCs.
-
On day 6, harvest the immature mo-DCs and seed in fresh plates.
-
Treat the cells with various concentrations of this compound, LPS (positive control), CCL-44 (negative control), or vehicle control for 48 hours.
-
Flow Cytometry Analysis of DC Maturation Markers
-
Objective: To quantify the expression of the DC maturation marker CD83 on the cell surface following treatment.
-
Protocol:
-
After the 48-hour treatment period, harvest the mo-DCs.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) containing 1% FBS.
-
Incubate the cells with a fluorochrome-conjugated anti-human CD83 antibody for 30 minutes on ice in the dark.
-
Wash the cells twice with PBS to remove unbound antibody.
-
Resuspend the cells in PBS and analyze using a flow cytometer.
-
Gate on the live cell population based on forward and side scatter profiles and determine the percentage of CD83-positive cells.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for IL-12p70 Quantification
-
Objective: To measure the concentration of the pro-inflammatory cytokine IL-12p70 in the cell culture supernatants.
-
Protocol:
-
Collect the cell culture supernatants after the 48-hour treatment period.
-
Centrifuge the supernatants to remove any cellular debris.
-
Perform the ELISA using a commercially available human IL-12p70 ELISA kit, following the manufacturer's instructions.[3]
-
Briefly, coat a 96-well plate with the capture antibody overnight.
-
Block the plate and then add the culture supernatants and standards.
-
Incubate, wash, and then add the detection antibody.
-
Incubate, wash, and add the enzyme conjugate (e.g., streptavidin-HRP).
-
Incubate, wash, and add the substrate solution.
-
Stop the reaction and read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of IL-12p70 in the samples based on the standard curve.
-
TLR4 Neutralization Assay
-
Objective: To confirm that the observed effects of this compound are directly mediated by TLR4.
-
Protocol:
-
Pre-incubate immature mo-DCs with a TLR4 neutralizing antibody or an isotype control antibody for 1 hour at 37°C before the addition of stimuli.
-
Following the pre-incubation, treat the cells with this compound or LPS.
-
After 48 hours, analyze the cells for CD83 expression by flow cytometry and the supernatants for IL-12p70 production by ELISA as described above.
-
Dendritic Cell Activation in TLR4-Competent and TLR4-Defective Mice
-
Objective: To validate the TLR4-dependency of this compound in vivo using a genetic model.
-
Protocol:
-
Isolate bone marrow cells from TLR4-competent (C3H/HeN) and TLR4-defective (C3H/HeJ) mice.[4][5][6]
-
Differentiate the bone marrow cells into DCs by culturing them in the presence of GM-CSF and IL-4 for 7-10 days.
-
Treat the resulting bone marrow-derived dendritic cells (BMDCs) with this compound, LPS, or vehicle control for 48 hours.
-
Collect the culture supernatants and measure the concentration of mouse IL-12p70 by ELISA using a species-specific kit.
-
Visualization of Signaling Pathways and Workflows
To further elucidate the mechanisms and experimental designs discussed, the following diagrams are provided.
References
- 1. This compound, a synthetic toll-like receptor 4 activator, modulates differentiation and maturation of myeloid dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a synthetic toll-like receptor 4 activator, modulates differentiation and maturation of myeloid dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human IL-12 p70 Uncoated ELISA Kit (88-7126-88) - Invitrogen [thermofisher.com]
- 4. The Absence of Toll-Like Receptor 4 Signaling in C3H/HeJ Mice Predisposes Them to Overwhelming Rickettsial Infection and Decreased Protective Th1 Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. janvier-labs.com [janvier-labs.com]
- 6. Toll-Like Receptor Expression in C3H/HeN and C3H/HeJ Mice during Salmonella enterica Serovar Typhimurium Infection - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of CCL-34 and its Inactive Analog CCL-44 in Dendritic Cell Maturation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic Toll-like receptor 4 (TLR4) activator, CCL-34, and its inactive structural analog, CCL-44, on the maturation of myeloid dendritic cells (DCs). The experimental data presented herein elucidates the distinct immunological activities of these compounds, highlighting the potential of this compound as a potent immunostimulatory agent.
Dendritic cells are pivotal antigen-presenting cells that bridge innate and adaptive immunity. Their maturation is a critical step for initiating robust T-cell responses. This process involves a series of phenotypic and functional changes, including the upregulation of co-stimulatory molecules, production of pro-inflammatory cytokines, and an enhanced capacity to stimulate T-cells. This guide explores how this compound, unlike its inactive counterpart CCL-44, effectively triggers these key aspects of DC maturation.
Data Presentation: Quantitative Comparison
The differential effects of this compound and CCL-44 on dendritic cell maturation are summarized in the following tables, based on studies using human monocyte-derived immature DCs.
Table 1: Effect on Dendritic Cell Surface Marker Expression
| Surface Marker | Treatment | Expression Level | Key Function |
| CD83 | This compound | Markedly Induced (dose-dependent) [1] | Maturation marker for DCs |
| CCL-44 | No significant change[1] | ||
| LPS (Control) | Induced[1] | ||
| CD80 | This compound | No significant alteration[1] | Co-stimulatory molecule for T-cell activation |
| CCL-44 | No significant alteration[1] | ||
| CD86 | This compound | No significant alteration[1] | Co-stimulatory molecule for T-cell activation |
| CCL-44 | No significant alteration[1] | ||
| HLA-DR | This compound | No significant alteration[1] | MHC class II molecule for antigen presentation |
| CCL-44 | No significant alteration[1] |
Table 2: Effect on Cytokine Production and Functional Assays
| Assay | Treatment | Result | Implication |
| IL-12p70 Production | This compound | Induced [1][2] | Promotes Th1-type immune responses |
| CCL-44 | No induction[1][2] | ||
| LPS (Control) | Induced[1][2] | ||
| Phagocytosis | This compound | Reduced [1][2] | Characteristic of mature DCs |
| CCL-44 | No significant change[1] | ||
| Allogeneic Naive T-cell Proliferation | This compound | Increased [1][2] | Enhanced T-cell stimulatory capacity |
| CCL-44 | No significant change[1] | ||
| IFN-γ Production by T-cells | This compound | Enhanced [1][2] | Indicates a Th1-polarizing capacity |
| CCL-44 | No significant change[1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway activated by this compound and the general workflow for comparing the effects of this compound and CCL-44 on dendritic cell maturation.
Figure 1: this compound induced DC maturation signaling pathway.
Figure 2: Experimental workflow for comparing this compound and CCL-44.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Generation of Monocyte-Derived Dendritic Cells (Mo-DCs)
Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors. CD14+ monocytes are then purified from the PBMCs.[2] These monocytes are cultured for several days in media supplemented with Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and Interleukin-4 (IL-4) to differentiate them into immature DCs.[3]
Dendritic Cell Maturation Assay
The generated immature DCs are treated with this compound, its inactive analog CCL-44, or Lipopolysaccharide (LPS) as a positive control.[1][2] Untreated immature DCs serve as a negative control. The cells are incubated for a specified period (e.g., 24 hours) to allow for maturation to occur.
Flow Cytometry for Surface Marker Analysis
Following treatment, DCs are harvested and stained with fluorescently labeled monoclonal antibodies specific for surface markers such as CD83, CD80, CD86, and HLA-DR. The expression levels of these markers are then quantified using a flow cytometer. This technique allows for the characterization of the DC maturation state based on their surface protein expression profile.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
The culture supernatants from the DC maturation assay are collected. The concentration of secreted cytokines, such as IL-12p70, is measured using a sandwich ELISA kit. This assay quantifies the amount of a specific cytokine produced by the DCs in response to the different treatments.
Phagocytosis Assay
To assess the phagocytic capacity, a key function of immature DCs which is reduced upon maturation, treated DCs are incubated with fluorescently labeled particles (e.g., FITC-dextran).[1] The uptake of these particles by the DCs is then measured by flow cytometry. A decrease in fluorescence intensity indicates reduced phagocytosis and thus, a more mature DC phenotype.
Mixed Lymphocyte Reaction (MLR)
To evaluate the T-cell stimulatory capacity of the treated DCs, a mixed lymphocyte reaction is performed. Allogeneic naive CD4+ T-cells are co-cultured with the treated DCs. T-cell proliferation is measured after several days, often by assessing the dilution of a fluorescent dye like CFSE or by [3H]-thymidine incorporation. The amount of T-cell proliferation is indicative of the DC's ability to activate T-cells.
Conclusion
The experimental evidence strongly indicates that this compound, but not its inactive analog CCL-44, is a potent inducer of human dendritic cell maturation.[1][2] this compound triggers a cascade of events characteristic of DC maturation, including the upregulation of the maturation marker CD83, production of the key Th1-polarizing cytokine IL-12p70, and a reduction in phagocytic capacity.[1][2] Functionally, this compound-matured DCs demonstrate an enhanced ability to stimulate the proliferation of naive T-cells and their secretion of IFN-γ.[1] These effects are mediated through the TLR4 signaling pathway.[1][2] In contrast, CCL-44 fails to induce these maturational changes, confirming its status as an inactive analog.[1][2] These findings underscore the potential of this compound as an adjuvant in immunotherapies and vaccine development, where robust DC activation is desired.
References
- 1. This compound, a synthetic toll-like receptor 4 activator, modulates differentiation and maturation of myeloid dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a synthetic toll-like receptor 4 activator, modulates differentiation and maturation of myeloid dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular signatures of maturing dendritic cells: implications for testing the quality of dendritic cell therapies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cytokine Profiles Induced by CCL-34 and Other TLR4 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the cytokine profiles induced by the synthetic Toll-like receptor 4 (TLR4) agonist, CCL-34, and other well-characterized TLR4 agonists such as lipopolysaccharide (LPS) and monophosphoryl lipid A (MPLA). This document is intended to assist researchers in immunology, vaccine development, and cancer immunotherapy in understanding the nuanced immunomodulatory effects of these compounds.
Introduction to TLR4 Agonists
Toll-like receptor 4 (TLR4) is a critical pattern recognition receptor of the innate immune system that recognizes pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS) from Gram-negative bacteria.[1] Activation of TLR4 triggers a signaling cascade that leads to the production of a wide array of cytokines and chemokines, orchestrating the subsequent innate and adaptive immune responses.[2] While potent TLR4 agonists like LPS are strong immune activators, their clinical use is often hampered by their high toxicity.[3] This has led to the development of synthetic TLR4 agonists, such as this compound and MPLA, which aim to retain the adjuvant properties of LPS while exhibiting a more favorable safety profile.[3]
This compound is a synthetic bioactive glycolipid that has been identified as a TLR4 activator.[3] It has been shown to promote the maturation of dendritic cells (DCs), key antigen-presenting cells that bridge innate and adaptive immunity.[3][4] This guide will compare the known cytokine signature of this compound with those of other prominent TLR4 agonists.
Comparative Cytokine Profiles
The following tables summarize the cytokine production induced by this compound, LPS, and MPLA in human peripheral blood mononuclear cells (PBMCs) or monocyte-derived dendritic cells (Mo-DCs). It is important to note that direct comparative studies profiling a wide range of cytokines for this compound are limited. The data for this compound is primarily focused on its ability to induce key cytokines involved in T helper 1 (Th1) polarization.
Table 1: Pro-inflammatory Cytokine Induction by TLR4 Agonists
| Cytokine | This compound | Lipopolysaccharide (LPS) | Monophosphoryl Lipid A (MPLA) |
| TNF-α | Data not available | Strong induction[5][6][7] | Moderate induction[1] |
| IL-6 | Data not available | Strong induction[5][6][7] | Moderate induction[1] |
| IL-1β | Data not available | Strong induction[6] | Weak to moderate induction |
| IL-12p70 | Significant induction[3][4][8] | Strong induction[6] | Moderate induction |
Table 2: Th1/Th2 and Regulatory Cytokine Induction by TLR4 Agonists
| Cytokine | This compound | Lipopolysaccharide (LPS) | Monophosphoryl Lipid A (MPLA) |
| IFN-γ | Increased secretion by T cells stimulated with this compound-treated DCs[3][8] | Strong induction (often indirectly via IL-12)[6] | Promotes Th1 bias, IFN-γ production[1] |
| IL-10 | Data not available | Variable induction, can be induced at later time points[6] | Can induce IL-10, contributing to a balanced response |
Analysis:
Based on the available data, this compound demonstrates a clear capacity to induce a Th1-polarizing cytokine environment, as evidenced by the significant production of IL-12p70 and the subsequent increase in IFN-γ secretion from T cells.[3][8] IL-12p70 is a critical cytokine for the differentiation of naive T cells into Th1 cells, which are essential for cell-mediated immunity against intracellular pathogens and for anti-tumor responses.
In comparison, LPS is a potent inducer of a broad spectrum of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β, which contribute to its pyrogenic activity.[5][6][7] While also inducing IL-12, the strong systemic inflammation triggered by LPS can be detrimental.
MPLA, a detoxified derivative of LPS, generally induces a more attenuated pro-inflammatory cytokine response compared to LPS, with a notable ability to still promote a Th1-biased immune response.[1] This makes it a successful vaccine adjuvant.
The current data suggests that this compound's cytokine profile may be more targeted towards Th1 polarization, similar in direction to MPLA but with a less complete profile currently documented. Further comprehensive studies are required to fully delineate the complete cytokine signature of this compound and to directly compare its potency and breadth of response against other TLR4 agonists in the same experimental systems.
Signaling Pathways
The activation of TLR4 by its agonists initiates two primary downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. The balance between these two pathways influences the resulting cytokine profile.
-
MyD88-dependent pathway: This pathway is initiated at the plasma membrane and rapidly activates NF-κB, leading to the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
-
TRIF-dependent pathway: This pathway is initiated from the endosome following TLR4 internalization. It leads to the activation of IRF3 and the subsequent production of type I interferons (IFN-α/β). It also contributes to a later phase of NF-κB activation.
The differential activation of these pathways by various TLR4 agonists can explain their distinct cytokine profiles. For instance, some synthetic TLR4 agonists are designed to be "TRIF-biased," leading to a stronger induction of type I interferons and a more Th1-skewed response with reduced pro-inflammatory cytokine production. The specific bias of this compound in activating these pathways has not been fully elucidated.
Caption: TLR4 Signaling Pathways.
Experimental Protocols
The following are generalized protocols for the in vitro assessment of cytokine induction by TLR4 agonists. Specific details may vary based on the cell type, reagents, and equipment used.
Generation of Human Monocyte-Derived Dendritic Cells (Mo-DCs)
-
Monocyte Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor buffy coats by Ficoll-Paque density gradient centrifugation. Enrich for CD14+ monocytes using magnetic-activated cell sorting (MACS) or by plastic adherence.
-
Differentiation: Culture the purified monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, 50 ng/mL recombinant human granulocyte-macrophage colony-stimulating factor (GM-CSF), and 20 ng/mL recombinant human interleukin-4 (IL-4).
-
Incubation: Incubate the cells for 5-7 days at 37°C in a humidified 5% CO2 incubator. Add fresh media with cytokines on day 3.
-
Harvesting: On day 7, harvest the immature Mo-DCs, which will appear as loosely adherent cells with typical dendritic morphology.
Caption: Mo-DC Generation Workflow.
In Vitro Stimulation and Cytokine Profiling
-
Cell Plating: Seed the immature Mo-DCs in 96-well plates at a density of 1 x 10^5 cells/well in fresh RPMI-1640 medium.
-
Stimulation: Add this compound, LPS, or MPLA at various concentrations to the respective wells. Include an unstimulated control (vehicle only).
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plates and carefully collect the cell culture supernatants.
-
Cytokine Measurement: Analyze the cytokine concentrations in the supernatants using a multiplex bead-based immunoassay (e.g., Luminex) or enzyme-linked immunosorbent assay (ELISA) for specific cytokines of interest.
Caption: Cytokine Profiling Workflow.
Conclusion
This compound is a promising synthetic TLR4 agonist that effectively induces the maturation of dendritic cells and promotes a Th1-polarizing cytokine response, characterized by the production of IL-12p70 and subsequent IFN-γ secretion from T cells.[3][8] While its full cytokine signature is yet to be comprehensively elucidated, the available data suggests a more targeted immunomodulatory profile compared to the broad and potent pro-inflammatory activity of LPS. Its profile appears to align with the desired characteristics of a modern vaccine adjuvant, favoring a strong cell-mediated immune response with potentially lower toxicity. Further head-to-head studies with a broad panel of cytokines are necessary to fully understand the comparative immunopharmacology of this compound and its potential applications in immunotherapy and vaccine development.
References
- 1. Molecular and Cellular Response Profiles Induced by the TLR4 Agonist-Based Adjuvant Glucopyranosyl Lipid A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Toll Like Receptor-4 (TLR-4) Agonist Peptides as a Novel Class of Adjuvants | PLOS One [journals.plos.org]
- 3. This compound, a synthetic toll-like receptor 4 activator, modulates differentiation and maturation of myeloid dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a synthetic toll-like receptor 4 activator, modulates differentiation and maturation of myeloid dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparative analysis of cytokine production and tolerance induction by bacterial lipopeptides, lipopolysaccharides and Staphyloccous aureus in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive comparison of three different animal models for systemic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Confirming CCL-34's In Vivo Efficacy: A Comparative Guide Using TLR4 Knockout Mice
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of CCL-34, a synthetic Toll-like receptor 4 (TLR4) activator, with a focus on its TLR4-dependent anti-tumor activity. Experimental data derived from studies utilizing TLR4 knockout mice serves as the cornerstone for this analysis, offering definitive insights into its mechanism of action. We will also compare its therapeutic strategy to other existing cancer immunotherapy alternatives.
Introduction to this compound and its Mechanism of Action
This compound is a synthetic bioactive glycolipid that has been identified as a potent activator of Toll-like receptor 4 (TLR4).[1][2] TLR4, a key pattern recognition receptor of the innate immune system, is expressed on various immune cells, including macrophages and dendritic cells (DCs).[1][3] Upon activation by ligands such as this compound, TLR4 initiates a signaling cascade that leads to the maturation and activation of these immune cells. This, in turn, bridges the innate and adaptive immune responses, culminating in an effective anti-tumor response.[1] Previous studies have demonstrated that this compound can suppress tumor growth and improve survival in a TLR4-dependent manner, suggesting its potential as an immunotherapeutic agent.[1][2]
Comparison of In Vivo Efficacy: Wild-Type vs. TLR4 Knockout Mice
The critical role of TLR4 in mediating the anti-tumor effects of this compound has been unequivocally demonstrated in comparative studies using TLR4-competent (C3H/HeN) and TLR4-defective (C3H/HeJ) mouse models. The data consistently shows that the therapeutic efficacy of this compound is abrogated in the absence of a functional TLR4.
Summary of In Vivo Anti-Tumor Activity of this compound
| Parameter | Wild-Type (TLR4-competent) Mice | TLR4 Knockout (TLR4-defective) Mice | Reference |
| Tumor Growth | Significantly suppressed | No significant suppression; similar to vehicle control | [1][2] |
| Survival Rate | Increased | No significant increase | [2] |
| Tumor Cell Apoptosis | Increased | No significant increase | [2] |
| Cytokine Induction (IFN-γ, IL-12) | Elevated levels at tumor site | No significant elevation | [2] |
| Chemokine Induction (CXCL9, CXCL10) | Elevated levels at tumor site | No significant elevation | [2] |
| Immune Cell Infiltration | Increased CD11b+, CD11c+, CD4+, and CD8+ cells at tumor site | No significant increase in immune cell infiltration | [2] |
| Dendritic Cell Maturation (IL-12 production) | Evident | Not evident | [1][3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for evaluating its in vivo efficacy.
References
- 1. This compound, a synthetic toll-like receptor 4 activator, modulates differentiation and maturation of myeloid dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and in Vivo Anticancer Activity of a Synthetic Glycolipid as Toll-like Receptor 4 (TLR4) Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a synthetic toll-like receptor 4 activator, modulates differentiation and maturation of myeloid dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of CCL-34's immune-stimulatory effects in different mouse strains (C3H/HeN vs. C3H/HeJ)
A Comparative Guide for Researchers
This guide provides a comparative analysis of the immune-stimulatory effects of CCL-34, a synthetic Toll-like receptor 4 (TLR4) activator, in two distinct mouse strains: the TLR4-competent C3H/HeN and the TLR4-defective C3H/HeJ. This direct comparison is crucial for researchers, scientists, and drug development professionals investigating TLR4-targeted immunotherapies, as it elucidates the specific role of this receptor in mediating the effects of this compound. The data presented herein, summarized in clear tabular formats, alongside detailed experimental protocols and pathway visualizations, will aid in the design and interpretation of preclinical studies involving TLR4 agonists.
The fundamental difference between the two mouse strains lies in their response to lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent TLR4 ligand. C3H/HeN mice possess a functional TLR4 receptor and exhibit a normal inflammatory response to LPS. In contrast, C3H/HeJ mice have a spontaneous point mutation in the Tlr4 gene, rendering the receptor non-functional and making them hyporesponsive to LPS and other TLR4 agonists like this compound.[1] This genetic distinction makes these two strains an invaluable tool for dissecting TLR4-dependent signaling pathways.
Comparative Analysis of Immune Responses
The immune-stimulatory properties of this compound are primarily mediated through the activation of TLR4 signaling cascades. This is demonstrably absent in the C3H/HeJ strain, providing a clear biological negative control. The following tables summarize the key differential responses observed between C3H/HeN and C3H/HeJ mice upon stimulation with this compound.
Table 1: Dendritic Cell (DC) Maturation and Cytokine Production
| Parameter | C3H/HeN (TLR4-competent) | C3H/HeJ (TLR4-defective) | Reference |
| IL-12 Production | Significant induction | No induction | [2] |
| Upregulation of CD80, CD86, and MHC Class II | Expected significant upregulation | Expected minimal to no upregulation | Inferred from TLR4-dependency |
| Allostimulatory Activity | Increased ability to stimulate naive T cell proliferation | No significant increase in T cell stimulation | [2] |
Table 2: Splenocyte Proliferation and Cytokine Secretion
| Parameter | C3H/HeN (TLR4-competent) | C3H/HeJ (TLR4-defective) | Reference |
| Splenocyte Proliferation | Expected dose-dependent increase | Expected no significant increase | Inferred from TLR4-dependency |
| Pro-inflammatory Cytokine Production (TNF-α, IL-6) | Expected significant increase | Expected minimal to no increase | Inferred from TLR4-dependency |
Note: While the TLR4-dependent induction of pro-inflammatory cytokines is a hallmark of TLR4 agonists, specific quantitative data for this compound on splenocytes from these two strains requires further experimental validation.
Experimental Protocols
To facilitate the replication and extension of these findings, detailed protocols for key immunological assays are provided below.
Protocol 1: In Vitro Maturation of Bone Marrow-Derived Dendritic Cells (BMDCs)
This protocol outlines the generation of BMDCs and their subsequent stimulation with this compound to assess maturation markers.
Materials:
-
Bone marrow cells from C3H/HeN and C3H/HeJ mice
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (rmGM-CSF)
-
Recombinant murine Interleukin-4 (rmIL-4)
-
This compound
-
Lipopolysaccharide (LPS) as a positive control
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies against mouse CD11c, CD80, CD86, and MHC Class II
Procedure:
-
BMDC Generation:
-
Harvest bone marrow from the femurs and tibias of C3H/HeN and C3H/HeJ mice.
-
Lyse red blood cells using ACK lysis buffer.
-
Culture bone marrow cells at 2 x 10^6 cells/mL in complete RPMI-1640 medium supplemented with 20 ng/mL rmGM-CSF and 10 ng/mL rmIL-4.
-
On day 3, add fresh medium with cytokines.
-
On day 6, gently collect the non-adherent and loosely adherent cells, which are immature DCs.
-
-
BMDC Stimulation:
-
Plate the immature DCs at 1 x 10^6 cells/mL in fresh medium.
-
Stimulate the cells with varying concentrations of this compound (e.g., 1-10 µg/mL) or LPS (100 ng/mL) for 24 hours. Use an unstimulated control for comparison.
-
-
Flow Cytometry Analysis:
-
Harvest the DCs and wash with PBS.
-
Stain the cells with fluorochrome-conjugated antibodies against CD11c, CD80, CD86, and MHC Class II in FACS buffer for 30 minutes on ice.
-
Wash the cells and resuspend in FACS buffer.
-
Acquire data on a flow cytometer and analyze the expression of maturation markers on the CD11c+ population.
-
Protocol 2: Splenocyte Proliferation Assay
This protocol measures the proliferative response of total splenocytes to this compound stimulation.
Materials:
-
Spleens from C3H/HeN and C3H/HeJ mice
-
RPMI-1640 medium (as described above)
-
This compound
-
Concanavalin A (ConA) as a positive control
-
[³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or CFSE)
Procedure:
-
Splenocyte Isolation:
-
Aseptically remove spleens from C3H/HeN and C3H/HeJ mice.
-
Prepare a single-cell suspension by gently grinding the spleens between two frosted glass slides or using a cell strainer.
-
Lyse red blood cells with ACK lysis buffer.
-
Wash the splenocytes with complete RPMI-1640 medium.
-
-
Cell Culture and Stimulation:
-
Resuspend splenocytes to a final concentration of 2 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension per well in a 96-well plate.
-
Add 100 µL of medium containing varying concentrations of this compound (e.g., 1-20 µg/mL) or ConA (2.5 µg/mL). Include an unstimulated control.
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Proliferation Measurement:
-
Using [³H]-Thymidine: Add 1 µCi of [³H]-Thymidine to each well for the final 18 hours of incubation. Harvest the cells onto glass fiber filters and measure thymidine (B127349) incorporation using a scintillation counter.
-
Using BrdU: Follow the manufacturer's instructions for the BrdU cell proliferation assay kit, which typically involves adding BrdU for the final hours of culture, followed by fixation, permeabilization, and detection with an anti-BrdU antibody.
-
Signaling Pathways and Experimental Workflows
The differential response to this compound in C3H/HeN and C3H/HeJ mice is a direct consequence of the presence or absence of a functional TLR4 signaling pathway.
Caption: Differential signaling of this compound in C3H/HeN and C3H/HeJ mice.
Caption: Workflow for comparing this compound's effects on immune cells.
References
A Comparative Analysis of CCL-34 and Other Synthetic Glycolipid Adjuvants
For Researchers, Scientists, and Drug Development Professionals
The development of effective and safe vaccine adjuvants is paramount to enhancing the immunogenicity of modern subunit vaccines. Synthetic glycolipids have emerged as a promising class of adjuvants due to their defined chemical structures, potential for targeted immune activation, and improved safety profiles compared to traditional adjuvants. This guide provides a comparative overview of CCL-34, a synthetic α-galactosylceramide analogue and Toll-like receptor 4 (TLR4) activator, with other notable synthetic glycolipid adjuvants. The comparison is based on available preclinical data, focusing on their mechanisms of action, immunogenicity, and safety.
Overview of Synthetic Glycolipid Adjuvants
Synthetic glycolipid adjuvants are designed to mimic microbial components and activate specific innate immune pathways, thereby shaping the subsequent adaptive immune response. This guide focuses on three major classes:
-
Toll-like Receptor 4 (TLR4) Agonists: This class includes this compound and synthetic derivatives of lipid A, the active component of lipopolysaccharide (LPS). They primarily activate antigen-presenting cells (APCs) through the TLR4 signaling pathway, leading to the production of pro-inflammatory cytokines and the upregulation of co-stimulatory molecules.
-
Invariant Natural Killer T (iNKT) Cell Activators: These are typically analogues of α-galactosylceramide (α-GalCer), which are presented by the CD1d molecule on APCs to activate iNKT cells. This activation leads to the rapid release of a broad range of cytokines that influence both innate and adaptive immunity.
-
C-type Lectin Receptor (CLR) Agonists: These adjuvants, such as synthetic analogues of trehalose (B1683222) dimycolate (TDM), engage CLRs on myeloid cells, leading to the activation of the Syk-CARD9 signaling pathway and the induction of Th1 and Th17 immune responses.
Comparative Performance Data
The following tables summarize the available quantitative data on the performance of this compound and other representative synthetic glycolipid adjuvants. It is important to note that these data are compiled from different studies and the experimental conditions may vary.
| Adjuvant | Target Receptor | Key Immune Response Indicators | Animal Model | Antigen | Key Findings | Reference |
| This compound | TLR4 | Increased OVA-specific IgG; Increased CD80+ and CD40+ monocytes. | C57BL/6 mice | Ovalbumin (OVA) | This compound enhanced antigen processing and the recruitment and activation of innate immune cells. The adjuvant activity was noted to be lower than alum. | [1] |
| FP18 | TLR4 | Higher anti-OVA total IgG titers compared to FP11 and comparable or greater potency than MPLA after booster immunization. | Mice | Ovalbumin (OVA) | FP18 demonstrated potent in vivo adjuvant activity with a potency comparable to the well-established TLR4 agonist MPLA. | [2] |
| 7DW8-5 | CD1d (iNKT cell activation) | 100-fold higher dose-sparing effect than α-GalCer in stimulating iNKT cells in vitro. Superior adjuvant for malaria vaccine in mice compared to α-GalCer. | Mice | Malaria circumsporozoite protein | 7DW8-5 is a highly potent α-GalCer analog that elicits strong iNKT cell responses and enhances protective immunity. | [3][4] |
| α-C-GalCer | CD1d (iNKT cell activation) | Increased influenza virus-specific total IgG, IgG1, and IgG2a antibodies compared to vaccine alone. | BALB/c mice | Live attenuated influenza virus | α-C-GalCer enhanced both humoral and cellular immune responses to a live attenuated virus vaccine in an NKT cell-dependent manner. | [5] |
Signaling Pathways
The efficacy of synthetic glycolipid adjuvants is intrinsically linked to the specific innate immune signaling pathways they activate.
TLR4 Signaling Pathway Activated by this compound
This compound, as a TLR4 agonist, initiates a signaling cascade that leads to the activation of transcription factors like NF-κB and IRF3, resulting in the expression of pro-inflammatory cytokines, chemokines, and type I interferons. This process is crucial for the maturation of dendritic cells and the subsequent priming of adaptive immune responses.[6]
Caption: TLR4 signaling initiated by this compound.
iNKT Cell Activation by Synthetic Glycolipids
Synthetic α-GalCer analogues are presented by APCs via the CD1d molecule to the T-cell receptor (TCR) of iNKT cells. This interaction triggers the rapid secretion of a wide array of cytokines, including IFN-γ and IL-4, which subsequently activate other immune cells like dendritic cells, NK cells, B cells, and conventional T cells.[7][8]
Caption: iNKT cell activation by synthetic glycolipids.
C-type Lectin Receptor (CLR) Signaling
CLR agonists, upon recognition by receptors like Mincle or Dectin-1 on myeloid cells, trigger a signaling cascade involving the Syk kinase and the CARD9-Bcl10-Malt1 complex. This leads to the activation of NF-κB and subsequent production of pro-inflammatory cytokines that promote Th1 and Th17 responses.[9][10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of a novel mechanism-based glycolipid adjuvant for vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A glycolipid adjuvant, 7DW8-5, provides a protective effect against colonic inflammation in mice by the recruitment of CD1d-restricted natural killer T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alpha-C-Galactosylceramide as an Adjuvant for a Live Attenuated Influenza Virus Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a synthetic toll-like receptor 4 activator, modulates differentiation and maturation of myeloid dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic glycolipid activators of natural killer T cells as immunotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycolipid activators of invariant NKT cells as vaccine adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | C-Type Lectin-Like Receptors: Head or Tail in Cell Death Immunity [frontiersin.org]
- 10. Signaling by myeloid C-type lectin receptors in immunity and homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting C-Type Lectin Receptors for Cancer Immunity - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Immunostimulatory Prowess of CCL-34: An In Vitro and In Vivo Comparative Analysis
In the landscape of modern drug development, the quest for potent and well-characterized immunostimulatory agents is paramount. CCL-34, a synthetic α-galactosylceramide analog, has emerged as a promising candidate, demonstrating significant potential to modulate and enhance immune responses. This guide provides a comprehensive comparison of the in vitro and in vivo immunostimulatory activities of this compound, supported by experimental data and detailed methodologies to aid researchers in their evaluation of this compound.
At a Glance: In Vitro vs. In Vivo Immunostimulatory Profile of this compound
| Parameter | In Vitro Effects | In Vivo Effects | Supporting Evidence |
| Primary Target Cells | Dendritic Cells (DCs), Macrophages | Dendritic Cells (DCs), Monocytes, Macrophages, B-cells, T-cells | [1][2][3] |
| Mechanism of Action | Toll-like receptor 4 (TLR4) activation | TLR4 activation, enhanced antigen presentation | [3] |
| Key Outcomes | DC maturation (increased CD83, CD80, CD86), IL-12p70 production, enhanced T-cell stimulation, reduced phagocytosis | Adjuvant effect (increased antigen-specific IgG), enhanced innate immune cell recruitment and activation, induction of Th1-biased immune responses | [1][2][3] |
| Alternative Agents | Lipopolysaccharide (LPS), other TLR4 agonists | Alum, Monophosphoryl lipid A (MPLA) | [1][3] |
Quantitative Comparison of Immunostimulatory Activity
The following tables summarize the quantitative data from representative in vitro and in vivo studies on this compound.
In Vitro Dendritic Cell Maturation
| Treatment | CD83 Expression (% positive cells) | IL-12p70 Production (pg/mL) | T-Cell Proliferation (Stimulation Index) |
| Vehicle Control | Low | Baseline | 1x |
| This compound | Significantly Increased | Significantly Increased | > 3x |
| LPS (Positive Control) | Significantly Increased | Significantly Increased | > 3x |
| CCL-44 (Inactive Analog) | No Significant Change | No Significant Change | ~1x |
Data synthesized from studies demonstrating this compound-induced DC maturation.[2][3] The stimulation index is a relative measure of T-cell proliferation compared to the vehicle control.
In Vivo Adjuvant Effect with Ovalbumin (OVA) Antigen
| Immunization Group | OVA-specific IgG Titer (arbitrary units) |
| OVA alone | Baseline |
| OVA + this compound | Significantly Increased vs. OVA alone |
| OVA + Alum (Positive Control) | Significantly Increased vs. OVA alone |
This table reflects findings from in vivo studies where this compound was used as an adjuvant.[1] Absolute titers can vary between experiments.
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated.
Figure 1: Proposed signaling pathway of this compound in dendritic cells.
Figure 2: Experimental workflow for in vitro evaluation of this compound.
Figure 3: Experimental workflow for in vivo adjuvant activity of this compound.
Detailed Experimental Protocols
In Vitro Dendritic Cell Maturation Assay
-
Generation of Monocyte-Derived Dendritic Cells (mo-DCs):
-
Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood by density gradient centrifugation.
-
Purify CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS).
-
Culture the purified monocytes for 5-7 days in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), granulocyte-macrophage colony-stimulating factor (GM-CSF), and interleukin-4 (IL-4) to generate immature mo-DCs.
-
-
Treatment:
-
Plate the immature mo-DCs in 24-well plates.
-
Treat the cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO), a positive control (e.g., LPS), and a negative control using an inactive analog like CCL-44.
-
Incubate for 24-48 hours.
-
-
Analysis:
-
Flow Cytometry: Harvest the cells and stain with fluorescently labeled antibodies against DC maturation markers (e.g., CD83, CD80, CD86, HLA-DR). Analyze the percentage of positive cells and the mean fluorescence intensity (MFI) using a flow cytometer.
-
Cytokine Measurement: Collect the culture supernatants and measure the concentration of secreted cytokines, such as IL-12p70, using an enzyme-linked immunosorbent assay (ELISA) kit.
-
In Vivo Adjuvant Activity Assay
-
Animals:
-
Use 6-8 week old female C57BL/6 mice.
-
-
Immunization:
-
Prepare immunization solutions containing ovalbumin (OVA) as the model antigen.
-
Create experimental groups: (1) OVA alone, (2) OVA + this compound, (3) OVA + Alum (positive control adjuvant).
-
Immunize mice via intraperitoneal or subcutaneous injection on day 0.
-
Administer a booster immunization on day 21 with the same formulations.
-
-
Sample Collection and Analysis:
-
On day 28, collect blood samples via cardiac puncture or retro-orbital bleeding.
-
Separate serum and store at -20°C.
-
Measure OVA-specific IgG, IgG1, and IgG2a antibody titers in the serum using ELISA. Briefly, coat ELISA plates with OVA, add serially diluted serum samples, followed by HRP-conjugated anti-mouse IgG, IgG1, or IgG2a secondary antibodies, and a substrate for colorimetric detection.
-
Conclusion
The collective evidence from both in vitro and in vivo studies strongly supports the immunostimulatory potential of this compound. Its ability to activate dendritic cells via the TLR4 pathway translates into a potent adjuvant effect, enhancing humoral and likely cell-mediated immune responses. The data presented in this guide, along with the detailed protocols, provide a solid foundation for researchers to further investigate and potentially harness the immunomodulatory properties of this compound in various therapeutic applications, including vaccine development and cancer immunotherapy.
References
- 1. This compound, a synthetic toll-like receptor 4 activator, modulates differentiation and maturation of myeloid dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a synthetic toll-like receptor 4 activator, modulates differentiation and maturation of myeloid dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Assays to Evaluate Dendritic Cell Phagocytic Capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of CCL-34: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory materials is a cornerstone of operational safety and regulatory compliance. This guide provides essential information regarding the disposal of materials designated as CCL-34, clarifying the distinct nature of the two primary substances identified by this name and outlining the appropriate disposal procedures for the most common reference, the Madin-Darby Canine Kidney (MDCK) cell line.
Crucial Clarification: this compound as a Cell Line vs. a Chemical Compound
Initial research reveals that "this compound" most prominently refers to the MDCK (NBL-2) cell line, a widely used tool in toxicology and industrial biotechnology research.[1] It is important to distinguish this from a chemical compound also identified as "TLR4 agonist this compound."[2] This guide primarily addresses the disposal of the MDCK cell line, as no specific disposal information is readily available for the TLR4 agonist.
Proper Disposal Procedures for MDCK (this compound) Cell Line
The disposal of the MDCK cell line, as with any biological material, must be handled with adherence to biosafety protocols to mitigate potential health and environmental risks. The MDCK cell line is classified under Biosafety Level 1 (BSL-1), indicating it is not known to consistently cause disease in healthy adult humans. However, proper containment and disposal are still mandatory.
Step-by-Step Disposal Protocol for Biological Waste:
-
Decontamination: All cultures, stocks, and other regulated wastes must be decontaminated before disposal. The most common and effective method is autoclaving.
-
Chemical Disinfection: For liquid waste, chemical disinfection can be an alternative. A 10% solution of sodium hypochlorite (B82951) (bleach) is a common and effective disinfectant.[3] The contact time should be sufficient to ensure complete inactivation of any biological agents.
-
Packaging:
-
Autoclaved Waste: Once decontaminated, the biological waste should be placed in designated, leak-proof bags, typically black trash bags, and sealed securely.[3]
-
Sharps: Any sharps, such as needles or pipettes, that have come into contact with the cell line must be placed in a rigid, puncture-resistant sharps container.[3]
-
-
Final Disposal: After proper decontamination and packaging, the waste can typically be disposed of as regular trash, in accordance with institutional and local regulations.[3] Always consult your institution's Environmental Health and Safety (EH&S) department for specific guidelines.
General Guidelines for Handling Hazardous Waste
While the MDCK cell line is BSL-1, it's crucial to follow general laboratory safety and waste disposal principles. Improper handling of even non-hazardous waste can lead to contamination and other safety issues.[4]
-
Segregation: Keep biological waste separate from chemical and radioactive waste.[3]
-
Labeling: Ensure all waste containers are clearly labeled with their contents.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including lab coats, gloves, and eye protection, when handling biological materials and waste.
-
Consult Safety Data Sheets (SDS): For any chemical reagents used in cell culture, refer to the SDS for specific handling and disposal information.[5]
Quantitative Data Summary
For the MDCK (this compound) cell line, the most relevant quantitative data pertains to its biosafety classification.
| Parameter | Value | Source |
| Biosafety Level | BSL-1 |
Experimental Workflow for this compound (MDCK Cell Line) Disposal
The following diagram illustrates the general workflow for the safe disposal of the MDCK cell line and associated materials.
This guide serves as a foundational resource for the proper disposal of the MDCK (this compound) cell line. For the "TLR4 agonist this compound," users are strongly advised to consult the manufacturer's specific Safety Data Sheet (SDS) for disposal instructions, as none were found in the public domain. Adherence to these procedures is essential for maintaining a safe and compliant laboratory environment.
References
Safeguarding Your Research: Essential Protocols for Handling CCL-34 (MDCK) Cell Line
For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with the CCL-34 (Madin-Darby Canine Kidney - MDCK) cell line. Adherence to these protocols is essential for ensuring personal safety and maintaining a sterile laboratory environment.
The this compound cell line is designated as Biosafety Level 1 (BSL-1), suitable for work with agents not known to consistently cause disease in healthy adults.[1][2] While considered low-risk, proper handling and disposal are paramount to prevent contamination and potential exposure.
Personal Protective Equipment (PPE)
Standard BSL-1 practices require the consistent use of personal protective equipment to create a barrier between the researcher and the biological material.[2][3] This minimizes the risk of contamination and accidental exposure.
| PPE Component | Specification | Purpose |
| Lab Coat | Buttoned, designated for laboratory use. | Protects skin and personal clothing from spills and contamination.[2][4] |
| Gloves | Disposable, well-fitting (e.g., nitrile). | Prevents direct contact with cell cultures and reagents.[1][2][4] |
| Eye Protection | Safety glasses or goggles. | Shields eyes from potential splashes or aerosols.[1][2][4] |
| Footwear | Close-toed shoes. | Protects feet from spills and falling objects.[4] |
Note: Lab coats and gloves should not be worn in common areas such as offices or lunchrooms to prevent cross-contamination.[4] Disposable gloves should not be reused and must be discarded in a biohazard waste container.[4]
Operational Plan: Handling and Culturing this compound
Aseptic technique is critical when working with cell lines to prevent microbial contamination. All manipulations of this compound cells should be performed in a Class II microbiological safety cabinet.
Thawing and Initiating Cultures
-
Preparation: Prepare the complete growth medium by supplementing ATCC-formulated Eagle's Minimum Essential Medium with 10% fetal bovine serum.
-
Thawing: Quickly thaw the cryopreserved vial of cells in a 37°C water bath.
-
Centrifugation: Transfer the vial contents to a centrifuge tube containing 9.0 mL of complete culture medium and centrifuge at approximately 140 to 400 x g for 8 to 12 minutes.
-
Resuspension: Discard the supernatant and resuspend the cell pellet in fresh, complete growth medium.
-
Culturing: Dispense the cell suspension into a 25 cm² culture flask and incubate at 37°C.
Subculturing (Passaging)
-
Rinsing: To remove traces of serum containing trypsin inhibitor, rinse the cell layer twice with D-PBS.
-
Dissociation: Add 2.0 to 3.0 mL of Trypsin-EDTA solution to the flask and observe under an inverted microscope until the cell layer is dispersed (typically within 5 to 15 minutes). To facilitate dispersal for cells that are difficult to detach, the flask may be placed at 37°C.
-
Inactivation: Add complete growth medium to inactivate the trypsin.
-
Aliquotting: Add appropriate aliquots of the cell suspension to new culture vessels.
-
Incubation: Incubate the new cultures at 37°C.
Disposal Plan: Biohazardous Waste Management
All materials that come into contact with the this compound cell line must be decontaminated before disposal.[3][5]
Liquid Waste
-
Aspirated media and other liquid waste should be collected in a leak-proof container containing a disinfectant, such as a 10% final concentration of household bleach.[6]
-
Allow a contact time of at least 30 minutes before disposing of the decontaminated liquid down the sink with running water.[6][7]
-
For vacuum flasks, add bleach to the flask before aspirating liquid waste to ensure immediate decontamination.[6]
Solid Waste
-
Contaminated items such as gloves, pipettes, culture flasks, and tubes should be collected in a red or orange biohazard bag placed within a rigid, leak-proof container.[8][9]
-
Sharps, including needles and scalpel blades, must be disposed of in an approved, puncture-resistant sharps container.[8]
-
Solid waste must be decontaminated, typically by autoclaving, before being disposed of as regular trash.[9][10]
Emergency Procedures: Spill Response
In the event of a spill of this compound cell culture, immediate and appropriate action is necessary to contain and decontaminate the area.
-
Alert Others: Notify others in the immediate area of the spill.[11]
-
Containment: Gently cover the spill with absorbent material, such as paper towels, to prevent further spreading.[5][12]
-
Disinfection: Pour a suitable disinfectant, such as a freshly prepared 10% household bleach solution, around the spill, allowing it to flow into and saturate the absorbent material.[5][12][13] Avoid splashing.
-
Contact Time: Allow the disinfectant to remain in contact with the spilled material for at least 30 minutes.[5][12][13]
-
Cleanup: Wearing appropriate PPE, use tongs or a dustpan to clean up the absorbent material and any broken glass.[13][14] Dispose of all cleanup materials in a biohazard bag.
-
Surface Decontamination: Wipe down the spill area and surrounding surfaces again with disinfectant.[14]
-
Personal Decontamination: Remove any contaminated clothing and wash exposed skin with soap and water.[11]
Workflow for Handling this compound
References
- 1. labconco.com [labconco.com]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. What Are the Biosafety Considerations When Working with Cell Lines? [synapse.patsnap.com]
- 4. addgene.org [addgene.org]
- 5. coriell.org [coriell.org]
- 6. Biosafety Level (BSL) 1: Hazard Control [blink.ucsd.edu]
- 7. culturecollections.org.uk [culturecollections.org.uk]
- 8. vpr.tamu.edu [vpr.tamu.edu]
- 9. purdue.edu [purdue.edu]
- 10. ibc.utah.edu [ibc.utah.edu]
- 11. ehs.yale.edu [ehs.yale.edu]
- 12. UofR: EHS: Laboratory Biosafety Programs: Emergency Procedures for Biohazards [safety.rochester.edu]
- 13. safety.rochester.edu [safety.rochester.edu]
- 14. research-compliance.umich.edu [research-compliance.umich.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
